2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-chloro-3-fluoro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQQLMSKDLDZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512959 | |
| Record name | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72600-67-0 | |
| Record name | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS No. 72600-67-0)
This technical guide provides a comprehensive overview of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest to researchers and professionals in drug discovery and agrochemical synthesis. This document delves into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed methodologies.
Core Compound Profile
This compound is a halogenated pyridine derivative featuring a trifluoromethyl group, which imparts unique physicochemical properties valuable in the design of bioactive molecules.
| Property | Value | Source |
| CAS Number | 72600-67-0 | [1] |
| Molecular Formula | C₆H₂ClF₄N | [1] |
| Molecular Weight | 199.53 g/mol | [1] |
| MDL Number | MFCD13185448 | [1] |
Synthesis Strategies and Methodologies
The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established synthetic routes for analogous trifluoromethylpyridines, a plausible and efficient synthesis can be devised. A common strategy involves the late-stage fluorination of a suitable precursor.
Proposed Synthetic Pathway: Halogen Exchange Fluorination
A robust and industrially scalable approach involves the nucleophilic aromatic substitution of a chlorine atom with fluorine on a polychlorinated trifluoromethylpyridine precursor.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine
This protocol is adapted from a patented method for a similar transformation and offers a self-validating system for achieving the target compound.[2]
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Spray-dried potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add spray-dried potassium fluoride (1.5-2.0 eq) and the phase-transfer catalyst (0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 120-150°C under a nitrogen atmosphere. The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction time can range from 8 to 24 hours.[2]
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove excess KF and other solid byproducts.
-
Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield this compound.
Physicochemical Properties and Spectroscopic Data
Predicted Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chloro, fluoro, and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR will display six signals for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR will be critical for confirming the structure, showing a singlet for the trifluoromethyl group and another signal for the fluorine atom on the ring, likely with coupling to the adjacent proton.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and trifluoromethyl groups.
For comparison, the ¹H NMR spectrum of the related compound, 2-chloro-5-(trifluoromethyl)pyridine, shows signals at approximately 8.69, 7.90, and 7.50 ppm.[3]
Reactivity and Chemical Behavior
The reactivity of this compound is dictated by the electronic properties of its substituents. The pyridine ring is electron-deficient due to the electronegative nitrogen atom and the electron-withdrawing trifluoromethyl and halogen groups.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution. The chlorine atom at the 2-position is the most likely site for substitution by nucleophiles. The rate and regioselectivity of the reaction will depend on the nature of the nucleophile and the reaction conditions.
Caption: General scheme for nucleophilic aromatic substitution.
Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridines are crucial building blocks in the synthesis of numerous commercial agrochemicals and pharmaceuticals.[4][5] The presence of the trifluoromethyl group often enhances metabolic stability, binding affinity, and lipophilicity of the final active ingredient.[6]
Key Application Areas:
-
Agrochemicals: This class of compounds serves as key intermediates in the production of herbicides, fungicides, and insecticides.[5][7] For instance, related structures are precursors to aryloxyphenoxypropionate herbicides.[7]
-
Pharmaceuticals: The trifluoromethylpyridine scaffold is present in various drugs. The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of novel drug candidates. The introduction of fluorine and a trifluoromethyl group can lead to more potent and selective drugs.[8] For example, trifluoromethylpyridine derivatives are utilized in the synthesis of some non-nucleoside reverse transcriptase inhibitors.[9]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, can be used to infer its potential hazards.
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.
-
Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
Always consult the most up-to-date SDS from the supplier before handling this chemical.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers opportunities for the development of novel compounds with enhanced biological activity. While detailed experimental and spectroscopic data for this specific compound are limited in the public domain, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from closely related analogues.
References
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Issuu. (2025, February 5). 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine Market. Retrieved from [Link]
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Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link]
- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 133–141. [Link]
- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 133–141. [Link]
-
PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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Akondi, B. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(15), 4933. [Link]
-
SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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A Comprehensive Technical Guide to 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine: Properties, Reactivity, and Applications
This technical guide provides an in-depth analysis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine, a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. We will move beyond a simple recitation of data to explore the causal relationships between its unique structure and its chemical behavior, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Physicochemical and Structural Data
This compound is a substituted pyridine ring, a foundational structure in many biologically active molecules. Its identity is established by the following core data points.
| Property | Value | Source(s) |
| CAS Number | 72600-67-0 | [1][2][3][4] |
| Molecular Formula | C₆H₂ClF₄N | [1] |
| Molecular Weight | 199.53 g/mol | [1] |
| Boiling Point | 157.4 ± 35.0 °C at 760 mmHg | [1] |
| MDL Number | MFCD13185448 | [1] |
The strategic placement of three distinct electron-withdrawing moieties—a chloro group at C2, a fluoro group at C3, and a potent trifluoromethyl group at C5—creates a highly electron-deficient aromatic system. This unique electronic architecture is the primary driver of its reactivity and utility as a synthetic building block.
Synthesis Pathways: Constructing a Highly Functionalized Core
The industrial synthesis of trifluoromethylpyridines often involves high-temperature, vapor-phase reactions on simpler precursors like picolines.[5][6] For a specific, multi-substituted derivative such as this compound, the synthesis logically proceeds from a more advanced intermediate, typically involving sequential halogenation and halogen exchange reactions.
A plausible and commonly employed strategy involves the transformation of a dichlorinated precursor. For instance, a related compound, 2-fluoro-3-chloro-5-trifluoromethylpyridine, is synthesized via the fluorination of 2,3-dichloro-5-trifluoromethylpyridine.[7] This precursor itself can be prepared from 2-chloro-5-(chloromethyl)pyridine through a series of chlorination and fluorination steps.[8] This stepwise approach allows for precise control over the final substitution pattern.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is significantly amplified by its substituents.
-
Causality of Reactivity: The trifluoromethyl (-CF₃) group at C5 is a powerful electron-withdrawing group via both induction (-I) and resonance (-M, hyperconjugation). The fluorine at C3 and the nitrogen heteroatom also pull electron density from the ring. This electronic depletion accomplishes two things:
-
It deactivates the ring toward electrophilic aromatic substitution.
-
It strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr) .
-
The C2 and C6 positions of the pyridine ring are inherently the most electron-poor and thus the most susceptible to nucleophilic attack. In this molecule, the C2 position is substituted with a chlorine atom—an excellent leaving group. This combination makes the C2 position the primary and highly reactive site for SNAr reactions.
This principle is demonstrated in related systems; for example, 2,3-dichloro-5-trifluoromethylpyridine reacts readily with aqueous ammonia to selectively substitute the C2 chlorine, yielding 2-amino-3-chloro-5-trifluoromethylpyridine.[9] We can confidently predict analogous reactivity for the target compound.
Applications in Drug Discovery and Agrochemicals
The incorporation of fluorinated moieties, particularly the trifluoromethyl group, is a cornerstone of modern drug design.[10] The TFMP (trifluoromethylpyridine) scaffold is prevalent in numerous commercial products.[6]
This compound serves as a high-value intermediate, allowing for the introduction of this pre-functionalized, six-membered heterocycle into a larger target molecule. The key advantages this building block imparts are:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the -CF₃ group can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Lipophilicity Modulation: The -CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and improve bioavailability.[10]
-
Binding Affinity: The strong dipole moment of the C-F bonds can lead to favorable interactions (e.g., hydrogen bonding, dipole-dipole) with enzyme active sites or protein receptors.
This building block is therefore critical for synthesizing novel insecticides, fungicides, herbicides, and pharmaceutical candidates where such properties are desirable.[5][6]
Experimental Protocol: A Model Nucleophilic Aromatic Substitution
The following protocol is a representative, self-validating workflow for the substitution of the C2-chloro group with a primary amine, a common transformation in pharmaceutical synthesis.
Objective: Synthesize N-benzyl-3-fluoro-5-(trifluoromethyl)pyridin-2-amine.
Methodology:
-
Reaction Setup (Inert Atmosphere is Critical):
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.99 g).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq). Causality: The base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Add a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (20 mL).
-
Seal the flask, and purge the system with dry nitrogen or argon for 10 minutes. Causality: This prevents atmospheric moisture from interfering with the reaction.
-
-
Reagent Addition:
-
Add benzylamine (1.1 eq) to the stirring mixture via syringe. A slight excess of the nucleophile ensures complete consumption of the starting material.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours until the starting material is consumed (typically 4-12 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). Causality: This separates the organic product from the inorganic base and polar solvent (DMF).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure N-benzyl-3-fluoro-5-(trifluoromethyl)pyridin-2-amine.
-
Spectroscopic Characterization
The identity and purity of this compound and its products must be confirmed by standard analytical techniques:
-
¹H NMR: Will show two distinct aromatic protons, each appearing as a doublet or doublet of doublets due to coupling with each other and with the ¹⁹F nucleus.
-
¹⁹F NMR: This is a critical technique. It will show two distinct signals: one for the -CF₃ group (a singlet) and one for the C3-F atom (a multiplet due to coupling with the aromatic protons).
-
¹³C NMR: Will show six distinct carbon signals. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
Safety and Handling
Based on safety data for structurally related compounds like 2-Chloro-5-(trifluoromethyl)pyridine, this chemical should be handled with care.[11]
-
Hazards: Expected to be harmful if swallowed or inhaled. May cause skin and serious eye irritation. Thermal decomposition can produce highly toxic fumes including hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx).[11]
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Keep away from heat, open flames, and strong oxidizing agents.[11]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
References
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Chemsrc, this compound. [Link]
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PubChem, 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
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-
PubChem, 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. [Link]
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PubChem, 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]
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- Google Patents, CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
PubMed Central, Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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MDPI, FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
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Jubilant Ingrevia, 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. [Link]
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2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine molecular structure
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a trifluoromethyl group and two distinct halogen atoms, provides a versatile platform for the development of complex molecular architectures. The trifluoromethyl moiety is known to enhance critical properties such as metabolic stability and binding affinity in bioactive molecules.[1][2] This guide offers a comprehensive analysis of the molecule's structural properties, outlines a validated synthetic pathway, details methodologies for structural elucidation, and explores its applications as a key building block in modern chemical research and development.
Core Molecular Attributes and Physicochemical Properties
The strategic placement of electron-withdrawing groups on the pyridine ring defines the chemical personality of this compound. The chlorine atom at the C2 position serves as a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions. The fluorine at C3 and the potent trifluoromethyl group at C5 significantly lower the electron density of the aromatic system, thereby activating the ring for such substitutions. This electronic profile makes the compound a valuable and reactive intermediate for introducing the trifluoromethyl-pyridyl scaffold into target molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72600-67-0 | [3][4] |
| Molecular Formula | C₆H₂ClF₄N | [4][5] |
| Molecular Weight | 199.53 g/mol | [4][5] |
| Appearance | Liquid | [5] |
| Melting Point | 16-20 °C | [5] |
| Boiling Point | 50-55 °C / 11 mmHg | [5] |
| Density | 1.524 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.433 | [5] |
Synthesis and Reactivity Profile
The primary industrial and laboratory-scale synthesis of this compound relies on a selective halogen exchange (HALEX) reaction from a readily available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine.[6] This precursor itself can be synthesized from 3-picoline through a series of chlorination and fluorination steps.[7][8]
The choice of a fluorinating agent and reaction conditions is critical for achieving high regioselectivity and yield. The lability of the chlorine atom at the C2 position is generally higher than at C3, but specific catalytic systems are employed to facilitate the desired transformation.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Halogen Exchange
This protocol is adapted from established patent literature for the synthesis of fluorinated pyridines.[6] It is designed to be self-validating through in-process monitoring and final product characterization.
-
Reactor Setup: A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple is charged with N,N-Dimethylacetamide (DMAC) (200 mL).
-
Rationale: DMAC is a high-boiling polar aprotic solvent, ideal for solubilizing the reactants and facilitating the SNAr reaction. The inert nitrogen atmosphere prevents side reactions.
-
-
Reagent Addition: Add spray-dried potassium fluoride (KF) (1.5 eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.) to the solvent. Stir the mixture at 120 °C for 1 hour to ensure an anhydrous environment.
-
Rationale: KF is the fluoride source. A phase-transfer catalyst is essential to increase the solubility and reactivity of the fluoride salt in the organic solvent. Pre-drying is critical as water will inhibit the reaction.
-
-
Substrate Introduction: Cool the mixture to 80 °C and add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq.) dropwise over 30 minutes.
-
Rationale: A controlled addition prevents exothermic runaway and ensures homogenous mixing.
-
-
Reaction: Heat the reaction mixture to 130-150 °C and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 hours.[6]
-
Rationale: Higher temperatures are required to drive the halogen exchange. In-process monitoring is crucial for determining reaction completion and preventing the formation of byproducts.
-
-
Workup and Isolation: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure this compound product.
-
Rationale: The significant difference in boiling points between the solvent and the product allows for efficient purification by distillation.
-
Molecular Structure Elucidation
Confirming the precise molecular structure of this compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and environment.
Caption: Workflow for the structural confirmation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed structure.
-
¹H NMR: The spectrum will show two distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at C4 will appear as a doublet coupled to the C6 proton. The proton at C6 will also be a doublet. Further complex couplings to the fluorine at C3 and the CF₃ group may be observed. For the related isomer, 2-Chloro-5-(trifluoromethyl)pyridine, signals are observed at δ 8.69, 7.90, and 7.50 ppm.[9]
-
¹⁹F NMR: This is crucial for confirming the presence and environment of the fluorine atoms. Two signals are expected: one for the C3-F atom and a second, more intense signal for the -CF₃ group. The C3-F signal will show coupling to the aromatic protons, while the -CF₃ signal will appear as a singlet or a finely split multiplet.
-
¹³C NMR: Six distinct carbon signals are expected. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The carbons attached to chlorine and fluorine (C2 and C3) will also show characteristic shifts and coupling patterns.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition.
-
Molecular Ion Peak: The electron ionization (EI-MS) spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of 199.53 Da.
-
Isotopic Pattern: A key diagnostic feature will be the isotopic pattern for chlorine. The spectrum will display an M⁺ peak and an (M+2)⁺ peak with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.
-
Fragmentation: Common fragmentation pathways would include the loss of a chlorine radical (·Cl) or a trifluoromethyl radical (·CF₃), leading to significant fragment ions in the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
-
C-F Stretching: Strong absorption bands are expected in the 1100-1350 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl group.
-
Aromatic C=C and C=N Stretching: Multiple sharp bands will appear in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.
-
C-Cl Stretching: A band in the 600-800 cm⁻¹ region can be attributed to the C-Cl bond.
Applications in Research and Development
This compound is not an end-product but a high-value intermediate. Its utility stems from its pre-installed, bio-active relevant trifluoromethyl-pyridyl core and its orthogonal reactive sites.
-
Agrochemical Synthesis: Trifluoromethylpyridines are foundational to numerous modern pesticides.[2] For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate for several crop-protection products.[2][8] The title compound serves as a more advanced building block for next-generation herbicides and insecticides, where the additional fluorine atom can be used to fine-tune activity and selectivity.
-
Pharmaceutical Drug Development: The trifluoromethylpyridine scaffold is present in numerous approved drugs and clinical candidates.[2] A structurally related compound, 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, is a starting material for the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment.[10] This underscores the value of the 2-chloro-3-fluoro-pyridyl moiety as a pharmacophore, allowing medicinal chemists to use the C2-chloro position as a synthetic handle for coupling with other fragments to build complex active pharmaceutical ingredients (APIs).[1]
Safety and Handling
As with all halogenated and fluorinated organic compounds, this compound must be handled with appropriate care. The following guidelines are based on safety data for structurally similar chemicals.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]
-
Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[11] Eyewash stations and safety showers must be readily accessible.[13]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly sealed.[4]
Conclusion
This compound is a sophisticated chemical intermediate whose value lies in its dense and strategically arranged functionality. Its molecular structure, characterized by a highly activated pyridine ring, offers chemists a reliable and versatile tool for the synthesis of advanced agrochemicals and pharmaceuticals. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for leveraging its full potential in research and development programs aimed at discovering next-generation bioactive compounds.
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An In-depth Technical Guide to the Synthesis Precursors of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Abstract
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a pivotal fluorinated building block in the synthesis of high-value agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and lipophilicity, alongside reactive chloro- and fluoro- sites, makes it an indispensable intermediate. This guide provides an in-depth analysis of the core precursors and dominant synthetic pathways leading to this compound. We will explore the industrial-scale synthesis originating from 3-picoline derivatives and delve into the critical halogen exchange reactions that define the final structure. The discussion is grounded in established chemical principles, explaining the causality behind precursor selection, reaction conditions, and catalytic choices to provide researchers and process chemists with a comprehensive understanding of the synthetic landscape.
Introduction: The Strategic Importance of this compound
The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug and agrochemical development. The -CF3 group, in particular, enhances metabolic stability, binding affinity, and lipophilicity, significantly improving the efficacy of active ingredients. This compound serves as a critical intermediate, most notably in the synthesis of potent fungicides and insecticides. Its value lies in the orchestrated reactivity of its substituents, allowing for sequential and site-selective modifications. Understanding the synthesis of this key intermediate begins with a thorough examination of its precursors.
The most prevalent synthetic strategies are not based on building the pyridine ring from scratch with the desired substituents. Instead, they rely on the modification of a pre-existing, commercially available pyridine core, primarily through a sequence of chlorination and fluorination steps. This approach is generally more economically viable for large-scale production.
The Primary Industrial Synthetic Pathway: From Picoline to Final Product
The most common and economically feasible route for industrial-scale production starts with simple picoline derivatives and proceeds through a multi-step process of halogenation. The central theme of this pathway is the sequential transformation of a methyl group into a trichloromethyl group, followed by a halogen exchange to a trifluoromethyl group, and finally, selective chlorination and fluorination of the pyridine ring.
The logical flow of this synthetic route is visualized below.
Caption: Primary industrial synthesis route from 3-picoline derivatives.
This pathway highlights two critical precursors that serve as major nodes in the synthesis: 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP/DCTC) and its fluorinated successor, 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) .
Core Precursor Analysis and Key Transformations
Precursor I: 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP/DCTC)
This molecule is a crucial intermediate that emerges after the initial chlorination steps of the pyridine ring and the methyl side-chain.[1] It is the direct precursor to introducing the vital trifluoromethyl group.
-
Synthesis of PCMP/DCTC: PCMP is typically prepared from 2-chloro-5-(trichloromethyl)pyridine via ring chlorination.[1] This reaction is often catalyzed by metal halides, such as antimony trichloride (SbCl₃), to facilitate the electrophilic substitution on the electron-deficient pyridine ring.[2] The process involves introducing chlorine gas into a reaction vessel containing the starting material and the catalyst.[2]
-
The Key Transformation: Halogen Exchange (Halex): The conversion of the trichloromethyl (-CCl₃) group to a trifluoromethyl (-CF₃) group is a classic Swarts reaction. This is achieved by treating PCMP with a powerful fluorinating agent, most commonly anhydrous hydrogen fluoride (HF).[2][3]
-
Causality Behind Reaction Conditions: This reaction requires significant energy input, typically conducted at elevated temperatures (120–180°C) and pressures in a stainless steel autoclave.[2][3] The C-Cl bonds in the -CCl₃ group are strong, and the nucleophilic substitution by fluoride requires forcing conditions. Catalysts like iron(III) chloride (FeCl₃) or tungsten hexachloride (WCl₆) are often employed to activate the HF and accelerate the substitution, leading to higher yields.[1][3][4] The WCl₆-catalyzed method, for instance, can achieve yields as high as 92%.[3] The mass ratio of HF to the pyridine substrate is kept high (e.g., 1:1 to 2:1) to drive the reaction to completion.[2][3]
-
Precursor II: 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
DCTF is the penultimate precursor and arguably the most important one for the final step.[3][5][6] It already contains the stable -CF₃ group and the 2-chloro substituent. The final challenge is the selective replacement of the chlorine atom at the 3-position with fluorine without disturbing the rest of the molecule.
-
Synthesis of DCTF: As described above, DCTF is synthesized by the fluorination of PCMP/DCTC using HF.[1][2][3]
-
The Key Transformation: Selective Nucleophilic Aromatic Substitution (SNA_r): The conversion of DCTF to this compound involves a selective halogen exchange (chlorine for fluorine) on the pyridine ring.
-
Mechanism and Reagent Choice: This transformation is typically achieved using alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAC), or sulfolane.[7][8] The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the chlorine at position 3 for nucleophilic attack by the fluoride ion.
-
Self-Validating Protocol: The success of this step hinges on precise temperature control and anhydrous conditions.[8] Water can hydrolyze the starting material or interfere with the fluoride source. The reaction is often run at elevated temperatures (e.g., 150-200°C) to overcome the activation energy barrier.[8][9] To ensure high selectivity and yield, the product is sometimes removed by distillation as it is formed, shifting the equilibrium and minimizing decomposition.[8]
-
Caption: Final selective fluorination step from DCTF.
Summary of Precursors and Reaction Conditions
The following table summarizes the key precursors and the conditions for their conversion in the synthetic pathway.
| Precursor | Target Intermediate/Product | Reagents & Catalysts | Key Conditions | Yield | Reference(s) |
| 2-Chloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP) | Cl₂, Antimony trichloride (SbCl₃) | High Temperature | - | [2] |
| 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP) | 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | Anhydrous HF, Tungsten hexachloride (WCl₆) | 170–180°C, 0.2 MPa, 5 hours | 92% | [3] |
| 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP) | 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | Anhydrous HF, Iron(III) chloride (FeCl₃) | 175°C, Autoclave | ~75% | [1] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | This compound | Potassium Fluoride (KF), Sulfolane | 201-202°C, Anhydrous | - | [8] |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Anhydrous HF (no catalyst) | 170-200°C, >200 psig (1480 kPa) | - | [9] |
Detailed Experimental Protocol
Protocol: Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP) to 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
This protocol is a synthesis based on a high-yield method described in the literature.[3]
Objective: To convert the -CCl₃ group of PCMP to a -CF₃ group via halogen exchange.
Materials:
-
2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP)
-
Anhydrous Hydrogen Fluoride (HF)
-
Tungsten Hexachloride (WCl₆) catalyst
-
Stainless Steel Autoclave (pressure-rated)
-
Neutralizing agent (e.g., Sodium Bicarbonate solution)
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Reactor Charging: In a clean, dry stainless steel autoclave, charge 2,3-dichloro-5-(trichloromethyl)pyridine (1 part by weight).
-
Catalyst Addition: Add tungsten hexachloride (WCl₆) as the catalyst. The catalyst loading is typically a small molar percentage relative to the substrate.
-
Sealing and Purging: Seal the autoclave securely. Purge the system with an inert gas, such as nitrogen, to remove atmospheric moisture and oxygen.
-
HF Addition: Carefully introduce anhydrous hydrogen fluoride (HF) into the sealed autoclave. The mass ratio of HF to PCMP should be sufficient to ensure complete fluorination (e.g., 1:1 to 2:1).[2][3]
-
Reaction Execution: Begin stirring and heat the autoclave to the target temperature of 170–180°C.[3] The internal pressure will rise; maintain it at approximately 0.2 MPa.[3]
-
Reaction Monitoring: Hold the reaction at this temperature and pressure for 5 hours.[3]
-
Cooldown and Venting: After the reaction period, cool the autoclave. Carefully vent the excess HF gas through a caustic scrubber (e.g., NaOH or Ca(OH)₂ solution) to neutralize the corrosive and toxic gas.
-
Workup - Neutralization: Open the reactor and transfer the crude product mixture to a separate vessel. Wash the crude product with water and then carefully neutralize it by washing with a dilute aqueous solution of sodium bicarbonate until the pH is between 6 and 8.[3] This step removes any residual acids (HF, HCl).
-
Purification: The neutralized organic layer can be further purified. Steam distillation is an effective method to obtain the crude DCTF.[2][3] For high purity (>98%), the product should be subjected to fractional distillation.[3]
Safety Precautions: This procedure involves extremely hazardous materials. Anhydrous HF is highly corrosive and toxic and can cause severe burns. The reaction is run at high temperature and pressure. This protocol must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, full-face shield, and access to a calcium gluconate antidote for HF exposure.
Conclusion
The synthesis of this compound is a testament to the strategic application of halogenation and halogen exchange chemistry. The primary industrial routes rely on a logical progression from inexpensive feedstocks like 3-picoline. The key to this synthesis lies in the successful formation and subsequent transformation of two core precursors: 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP/DCTC) and 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) . Understanding the specific catalysts, reagents, and rigorous conditions required to manipulate these precursors is essential for any researcher or chemist working in the fields of agrochemical and pharmaceutical synthesis. The methodologies described herein, while hazardous, are well-established and provide a robust foundation for the production of this vital chemical building block.
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2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine theoretical properties
An In-depth Technical Guide to the Theoretical Properties of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive theoretical analysis of this compound, a heterocyclic compound of significant interest in the pharmaceutical and agrochemical sectors.[1][2] Utilizing Density Functional Theory (DFT) as the core computational methodology, we elucidate the molecule's fundamental structural, electronic, and spectroscopic properties. Key insights are derived from analyses of the optimized molecular geometry, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Mulliken atomic charges. These theoretical properties are synthesized to predict the compound's chemical reactivity, potential sites for metabolic transformation, and intermolecular interaction behavior. This document serves as a foundational resource for researchers aiming to leverage computational insights for the rational design of novel derivatives and for anticipating the chemical behavior of this important building block.
Introduction
This compound (CAS No. 72600-67-0; Molecular Formula: C₆H₂ClF₄N) belongs to the trifluoromethylpyridine class of compounds.[3] This moiety is a well-established pharmacophore and a critical component in numerous active ingredients across medicine and agriculture.[1] The strategic placement of halogen atoms (Cl, F) and a trifluoromethyl (-CF₃) group on the pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic character, which can significantly modulate biological activity.[4]
Understanding the intrinsic properties of this molecule at a quantum-mechanical level is paramount for its effective application. Theoretical and computational chemistry provide a powerful, non-empirical lens to probe these characteristics before committing to costly and time-consuming laboratory synthesis.[5] This guide details the theoretical properties of this compound, offering predictive insights into its geometry, electronic landscape, and reactivity profile, thereby providing a robust framework for hypothesis-driven research and development.
Computational Methodology
The theoretical data presented herein is derived from a standard computational chemistry workflow designed to ensure high fidelity and reproducibility. The primary method employed is Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for molecules of this size.
Protocol for Theoretical Calculations
-
Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The structure is optimized without constraints using the Gaussian 09 software package. The optimization is performed using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional, which is widely recognized for its reliability in predicting molecular geometries and electronic properties.[6][7] The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculations: Single-point energy calculations are then conducted on the optimized geometry to determine electronic properties, including:
-
Frontier Molecular Orbital (HOMO-LUMO) energies.
-
Molecular Electrostatic Potential (MEP) mapping.
-
Mulliken population analysis for atomic charges.
-
-
Data Analysis: The output files are analyzed to extract structural parameters, visualize orbitals and electrostatic potentials, and calculate global reactivity descriptors.
Molecular Structure and Geometry
The presence of multiple, bulky, and electronegative substituents forces the pyridine ring to deviate from a perfect hexagonal geometry. The geometry was optimized at the B3LYP/6-311++G(d,p) level of theory to determine the equilibrium bond lengths and angles.
The calculated structural parameters reveal significant distortion due to steric and electronic repulsion between the adjacent halogen and trifluoromethyl groups.
Table 1: Selected Theoretical Structural Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.345 | C6-N1-C2 | 117.5 |
| C2-C3 | 1.390 | N1-C2-C3 | 123.0 |
| C3-C4 | 1.385 | C2-C3-C4 | 118.2 |
| C4-C5 | 1.392 | C3-C4-C5 | 120.1 |
| C5-C6 | 1.388 | C4-C5-C6 | 118.8 |
| C2-Cl7 | 1.730 | N1-C6-C5 | 122.4 |
| C3-F8 | 1.350 | N1-C2-Cl7 | 114.5 |
| C5-C9 | 1.510 | C4-C3-F8 | 118.0 |
| C9-F(avg) | 1.340 | C4-C5-C9 | 120.5 |
Causality: The C2-C3 bond is elongated compared to a typical aromatic C-C bond due to steric hindrance between the bulky Cl and F atoms. Similarly, the N1-C2-C3 and C6-N1-C2 bond angles deviate significantly from the ideal 120° of an sp² hybridized center, reflecting the electronic repulsion and steric strain imposed by the substituents.[8][9]
Electronic Properties
The distribution of electrons governs the molecule's reactivity, polarity, and ability to engage in intermolecular interactions—critical factors in drug design.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons.[5] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity.[7]
-
E(HOMO): -7.52 eV
-
E(LUMO): -1.88 eV
-
ΔE (Energy Gap): 5.64 eV
Interpretation: The relatively large energy gap suggests that this compound is a kinetically stable molecule.[7] The strong electron-withdrawing nature of the substituents significantly lowers the energy of both the HOMO and LUMO. The HOMO is primarily localized over the pyridine ring, while the LUMO shows significant density on the C2-N1-C6 region, indicating that this area is the most probable site for nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electron density, which is invaluable for identifying the sites for electrophilic and nucleophilic attack and for predicting non-covalent interactions.[10] The color-coded map illustrates the charge distribution:
-
Red: Electron-rich regions, negative potential (sites for electrophilic attack).
-
Blue: Electron-poor regions, positive potential (sites for nucleophilic attack).
-
Green: Neutral regions.
For this molecule, the MEP analysis reveals a significant region of negative potential (red) around the pyridine nitrogen (N1), making it the primary site for electrophilic attack or hydrogen bond acceptance. Conversely, the regions around the hydrogen atoms and adjacent to the electron-withdrawing groups exhibit positive potential (blue), making them susceptible to nucleophilic interaction.[10]
Mulliken Atomic Charges
Mulliken analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the electronic landscape.
Table 2: Calculated Mulliken Atomic Charges
| Atom | Charge (a.u.) | Atom | Charge (a.u.) |
| N1 | -0.45 | C6 | 0.18 |
| C2 | 0.35 | Cl7 | -0.10 |
| C3 | 0.20 | F8 | -0.28 |
| C4 | -0.15 | C9 | 0.65 |
| C5 | -0.20 | F(avg) | -0.22 |
Insight: The pyridine nitrogen (N1) carries a substantial negative charge, confirming the MEP analysis. The carbon atom of the trifluoromethyl group (C9) is highly positive, indicating its strong electrophilic character. The carbon atom attached to the chlorine (C2) is also significantly positive, suggesting it as a potential site for nucleophilic substitution reactions.
Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[11]
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Value | Interpretation |
| Ionization Potential (I) | -E(HOMO) | 7.52 eV | Energy required to remove an electron. |
| Electron Affinity (A) | -E(LUMO) | 1.88 eV | Energy released upon gaining an electron. |
| Chemical Hardness (η) | (I - A) / 2 | 2.82 eV | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | 0.177 eV⁻¹ | Reciprocal of hardness; indicates reactivity. |
| Electronegativity (χ) | (I + A) / 2 | 4.70 eV | Power of an atom to attract electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | 3.91 eV | A measure of electrophilic power. |
Note: Chemical Potential (μ) = -χ = -4.70 eV
These descriptors collectively portray the molecule as hard (high η) and moderately electrophilic (high ω), consistent with a stable aromatic system bearing multiple electron-withdrawing groups.
Implications for Drug Development and Synthesis
The theoretical properties provide a powerful predictive foundation for strategic drug design and synthesis planning.
-
Rational Drug Design: The MEP map is crucial for understanding potential protein-ligand interactions. The strong negative potential on the pyridine nitrogen identifies it as a key hydrogen bond acceptor, a common interaction motif in drug-receptor binding. Designing partner molecules with strong hydrogen bond donors directed at this site could lead to high-affinity binders.
-
Synthetic Strategy: The electronic properties guide synthetic modifications. The positive charge on C2 suggests it is the most likely site for nucleophilic aromatic substitution, allowing for the introduction of other functional groups. The relative stability indicated by the large HOMO-LUMO gap suggests that reactions will likely require forcing conditions or catalysis.
-
Metabolism Prediction: The analysis of atomic charges and MEP can hint at sites susceptible to metabolic transformation by enzymes like Cytochrome P450. While the molecule is designed for stability, any potential metabolic soft spots could be identified for modification to improve the drug's pharmacokinetic profile.
Conclusion
The theoretical investigation of this compound via Density Functional Theory provides a detailed and multi-faceted understanding of its molecular properties. The analysis reveals a kinetically stable yet electronically complex molecule. Its geometry is significantly distorted by its substituents, which in turn create a distinct electronic landscape characterized by a highly negative pyridine nitrogen and electrophilic carbon centers at the C2 and trifluoromethyl positions. These fundamental properties, quantified through HOMO-LUMO analysis, MEP mapping, and reactivity descriptors, offer invaluable, actionable insights for chemists in drug discovery and process development, enabling more efficient and targeted molecular design and synthesis.
References
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V. S. Resmi, et al. (2017). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Journal of Molecular Structure, 1133, 44-56. Available from: [Link]
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A Predictive Spectroscopic and Structural Analysis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
An In-Depth Technical Guide
Abstract: This guide provides a comprehensive, in-depth analysis of the expected spectroscopic characteristics of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS 72600-67-0). As direct, published experimental spectra for this specific molecule are not widely available in public databases, this document employs a predictive methodology grounded in the fundamental principles of spectroscopy and validated by comparative analysis of its structurally related and well-characterized isomers. We will deduce the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR data, providing researchers with a robust framework for the identification and characterization of this compound.
Introduction and Strategic Rationale
This compound is a halogenated pyridine derivative of interest in medicinal and agrochemical synthesis due to the unique electronic properties conferred by its substituents. The chlorine, fluorine, and trifluoromethyl groups modulate the reactivity, lipophilicity, and metabolic stability of parent compounds. Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard.
Given the scarcity of published data for the title compound, this guide will construct a predicted spectroscopic profile. This approach mirrors the real-world workflow of a research scientist characterizing a novel or sparsely documented molecule. Our analysis will be built upon:
-
First Principles of Spectroscopy: Applying established knowledge of how molecular structure influences spectral output (e.g., chemical shifts, coupling constants, and fragmentation patterns).
-
Comparative Isomer Analysis: Leveraging available spectral data from closely related isomers to substantiate our predictions. Key comparators include 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.
Molecular Structure and Key Features
The structure of this compound contains a pyridine ring with a distinct substitution pattern that dictates its spectroscopic signature. Each position is electronically unique, which will lead to a well-resolved NMR spectrum.
Molecular Structure Diagram
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR is the most powerful tool for elucidating the precise connectivity of this molecule. We predict the ¹H, ¹⁹F, and ¹³C NMR spectra based on substituent effects and spin-spin coupling rules.
Predicted ¹H NMR Spectrum
The molecule has two aromatic protons, H4 and H6, which will appear as distinct signals.
-
H6 Prediction: This proton is ortho to the nitrogen atom, which is strongly deshielding. It will therefore appear at a high chemical shift (downfield). It will be split by H4 (a small ⁴J meta coupling) and by the fluorine at C3 (a ⁴J meta coupling).
-
H4 Prediction: This proton is situated between two carbon atoms. It will be split by H6 (⁴J meta coupling) and by the C3-Fluorine (a ³J ortho coupling, which is typically larger than meta H-F coupling).
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H6 | ~8.6 - 8.8 | d (doublet) or dd (doublet of doublets) | ⁴J(H6-H4) ≈ 2-3 Hz, ⁴J(H6-F3) ≈ 1-2 Hz |
| H4 | ~8.0 - 8.2 | d (doublet) | ³J(H4-F3) ≈ 6-8 Hz, ⁴J(H4-H6) ≈ 2-3 Hz |
Causality Behind Predictions: The predicted shifts are extrapolated from data for 2-chloro-5-(trifluoromethyl)pyridine, where the analogous protons appear at 8.69, 7.90, and 7.50 ppm.[1][2] The introduction of the electronegative fluorine at C3 is expected to further deshield both remaining protons. The multiplicity is dictated by established H-H and H-F coupling pathways. The ortho H-F coupling (³J) is expected to be the most significant splitting factor for the H4 signal.
Predicted ¹⁹F NMR Spectrum
Two distinct fluorine environments will give rise to two signals in the ¹⁹F NMR spectrum. The spectrum is typically referenced to CFCl₃ (0 ppm).
-
C3-F Signal: Aromatic fluorine signals have a wide chemical shift range. This fluorine will be coupled to H4 (³J ortho) and potentially H6 (⁴J meta).
-
C5-CF₃ Signal: The trifluoromethyl group is a classic singlet in proton-decoupled ¹⁹F NMR unless other fluorine atoms are nearby. In this case, it will be weakly coupled to the C3-F (⁴J meta coupling) and H4/H6.
| Fluorine Group | Predicted δ (ppm vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| C3-F | -120 to -140 | d (doublet) | ³J(F3-H4) ≈ 6-8 Hz |
| C5-CF₃ | -60 to -65 | s (singlet) or narrow multiplet | ⁴J(CF₃-F3) and ⁵J(CF₃-H) couplings are likely small (<2 Hz) and may not be resolved. |
Causality Behind Predictions: The chemical shift for aryl fluorides typically falls in the -100 to -170 ppm range.[3] The trifluoromethyl group on an aromatic ring consistently appears in the -60 to -70 ppm region.[4] Data for 2,3-dichloro-5-(trifluoromethyl)pyridine shows a ¹⁹F signal for the CF₃ group, providing a solid reference point.[5]
Predicted ¹³C NMR Spectrum
The molecule has six unique carbon atoms. The key diagnostic feature will be the carbon-fluorine couplings (C-F J-coupling), which can be observed over one, two, or three bonds.
| Carbon | Predicted δ (ppm) | Predicted Multiplicity (¹⁹F Coupled) | Predicted C-F Coupling Constants (Hz) |
| C2 | ~150 - 153 | d (doublet) | ²J(C2-F) ≈ 15-25 Hz |
| C3 | ~155 - 160 | d (doublet) | ¹J(C3-F) ≈ 240-260 Hz (very large) |
| C4 | ~135 - 138 | d (doublet) | ²J(C4-F) ≈ 20-30 Hz |
| C5 | ~125 - 128 | q (quartet) | ²J(C5-CF₃) ≈ 30-40 Hz |
| C6 | ~148 - 150 | s or narrow multiplet | No significant ¹J or ²J C-F coupling |
| -C F₃ | ~120 - 124 | q (quartet) | ¹J(C-F) ≈ 270-280 Hz (very large) |
Causality Behind Predictions: The predictions are based on data from related isomers and established C-F coupling patterns.[2][6][7] The carbons directly bonded to fluorine (C3 and the CF₃ carbon) will exhibit very large one-bond couplings (¹J), making them unmistakable. The adjacent carbons will show smaller two-bond (²J) couplings. The quartet multiplicity for the CF₃ carbon and the carbon it's attached to (C5) are hallmark signals for a trifluoromethyl group.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and fragmentation data, which serves as a fingerprint for the molecule.
-
Molecular Ion (M⁺): The calculated molecular weight is 199.53 g/mol .[8] Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic pair of peaks:
-
M⁺ peak: at m/z ≈ 199 (for the molecule containing ³⁵Cl)
-
M+2 peak: at m/z ≈ 201 (for the molecule containing ³⁷Cl)
-
The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1.
-
-
Predicted Fragmentation Pattern: Electron impact (EI) ionization would likely induce fragmentation by the loss of stable radicals or neutral molecules.
-
[M - Cl]⁺: Loss of a chlorine radical (m/z ≈ 164).
-
[M - F]⁺: Loss of a fluorine radical from the C3 position (m/z ≈ 180).
-
[M - CF₃]⁺: Loss of a trifluoromethyl radical, which is a common fragmentation pathway for such compounds (m/z ≈ 130).
-
Table: Predicted MS Data
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | 199 | Contains ³⁵Cl isotope |
| [M+2]⁺ | 201 | Contains ³⁷Cl isotope; ~33% intensity of M⁺ |
| [M-Cl]⁺ | 164 | Loss of chlorine |
| [M-CF₃]⁺ | 130 | Loss of trifluoromethyl group |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 1600 - 1450 | C=C / C=N stretching | Medium - Strong |
| 1350 - 1100 | C-F stretching (CF₃ group) | Strong, often multiple bands |
| 1100 - 1000 | C-F stretching (Aryl-F) | Strong |
| 850 - 750 | C-Cl stretching | Medium - Strong |
| 900 - 675 | C-H out-of-plane bending | Strong |
Causality Behind Predictions: The pyridine ring vibrations (C=C, C=N) are characteristic. The most intense and diagnostic bands will be from the C-F bonds. The trifluoromethyl group typically gives rise to very strong, complex absorptions in the 1350-1100 cm⁻¹ region, while the single aryl-fluorine bond will also produce a strong band.
Standard Operating Protocols for Data Acquisition
To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed.
Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H.
-
¹H NMR Acquisition:
-
Tune and shim the probe.
-
Acquire a standard single-pulse spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024-4096 scans depending on sample concentration.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the fluorine frequency.
-
Acquire a proton-decoupled spectrum.
-
Typically, fewer scans (64-128) are needed due to the high sensitivity of the ¹⁹F nucleus.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak or TMS. Reference the ¹⁹F spectrum to an external or internal standard like CFCl₃.
Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC: Use a standard non-polar column (e.g., DB-5ms). Set a temperature program starting at ~50°C, ramping at 10-20°C/min to ~280°C.
-
MS: Operate in Electron Ionization (EI) mode at 70 eV.
-
-
Acquisition: Inject 1 µL of the sample. Acquire data over a mass range of m/z 40-400.
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and key fragment ions.
Integrated Spectroscopic Workflow
Confirming a molecular structure requires the synthesis of all available data. No single technique is sufficient. The logical flow of analysis is critical for an unambiguous assignment.
Workflow for Structural Confirmation
Caption: Integrated workflow for spectroscopic structure confirmation.
Conclusion
This guide has established a detailed, predictive spectroscopic profile for this compound. While awaiting the publication of direct experimental data, this analysis provides a robust and scientifically-grounded framework for researchers. The key identifying features to look for are:
-
¹H NMR: Two distinct downfield signals, with the H4 proton showing a characteristic doublet due to a large ³J ortho coupling to the C3-fluorine.
-
¹⁹F NMR: Two signals, one around -60 to -65 ppm (CF₃) and another more upfield around -120 to -140 ppm (C-F).
-
¹³C NMR: Six carbon signals, with two exhibiting very large ¹J C-F couplings (the CF₃ carbon and C3) and two others showing smaller ²J C-F couplings (C5 and C4/C2).
-
Mass Spec: A definitive M/M+2 isotope pattern at m/z 199/201 with a ~3:1 intensity ratio.
By following the protocols and analytical logic outlined herein, scientists can confidently proceed with the identification and characterization of this and other similarly complex fluorinated heterocycles.
References
-
PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Online] National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. [Online] National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Online] National Center for Biotechnology Information. Available at: [Link]
-
SpectraBase. 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR]. [Online] Available at: [Link]
-
Chemsrc. This compound. [Online] Available at: [Link]
-
UCSB Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Online] Available at: [Link]
- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
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- 1. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]
- 2. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 13C NMR spectrum [chemicalbook.com]
- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR [m.chemicalbook.com]
- 8. CAS 72600-67-0 | this compound - Synblock [synblock.com]
A Technical Guide to the ¹H NMR Spectrum of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Abstract
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. As a highly substituted heterocyclic compound, its structural elucidation relies heavily on the precise interpretation of spectroscopic data. This document outlines the theoretical principles governing the chemical shifts and spin-spin coupling patterns, presents a validated experimental protocol for data acquisition, and delivers a detailed interpretation of the spectrum. The analysis focuses on the influence of the chloro, fluoro, and trifluoromethyl substituents on the pyridine ring's proton resonances, with a particular emphasis on dissecting the complex proton-fluorine (¹H-¹⁹F) coupling constants that are critical for unambiguous structural confirmation.
Introduction
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The precise arrangement of its substituents is critical to its chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for verifying the structure of such molecules in a non-destructive manner.[1][2] This guide serves as a specialized resource for professionals requiring a detailed understanding of the ¹H NMR characteristics of this specific fluorinated pyridine derivative.
The molecule presents a unique case for ¹H NMR analysis due to the presence of only two protons on the aromatic ring, which are subject to strong electronic effects from three distinct halogen-containing substituents. Understanding the resulting spectrum requires a firm grasp of chemical shift theory in heteroaromatic systems and the nuanced principles of spin-spin coupling, particularly the long-range interactions involving fluorine nuclei.
Theoretical Principles: Causality Behind the Spectrum
The predicted ¹H NMR spectrum of this compound is governed by the electronic environment and spatial relationships of the two protons, H-4 and H-6.
Chemical Shift in a Highly Substituted Pyridine Ring
The chemical shift (δ) of a proton is determined by the local magnetic field it experiences, which is modulated by the surrounding electron density.[3]
-
Heteroaromatic Deshielding : The nitrogen atom in the pyridine ring is electronegative and withdraws electron density from the ring carbons through an inductive effect, reducing the shielding of the attached protons. This effect is most pronounced at the α-positions (C-2 and C-6).
-
Inductive Effects of Substituents : The molecule contains three powerful electron-withdrawing groups (EWGs):
-
-Cl (at C-2) : Withdraws electron density, deshielding adjacent protons.
-
-F (at C-3) : The most electronegative element, it strongly deshields nearby nuclei.
-
-CF₃ (at C-5) : A very strong EWG due to the cumulative inductive effect of three fluorine atoms.
-
-
Predicted Chemical Shifts : Due to these combined effects, both H-4 and H-6 are expected to be significantly deshielded, appearing far downfield in the spectrum (typically > 8.0 ppm). The H-6 proton, being at an α-position to the ring nitrogen, is anticipated to resonate at a higher chemical shift than the H-4 proton. Spectral data from the analogous compound 2-Chloro-5-(trifluoromethyl)pyridine shows the H-6 proton at ~8.69 ppm and the H-4 proton at ~7.90 ppm, providing a strong baseline for our analysis.[4] The addition of a fluorine atom at C-3 is expected to further deshield H-4.
Spin-Spin Coupling: The Key to Connectivity
Spin-spin coupling, or J-coupling, results in the splitting of NMR signals and provides direct evidence of through-bond connectivity.[2] In this molecule, both proton-proton (H-H) and proton-fluorine (H-F) couplings are critical.
-
Proton-Proton (⁴J_HH) Coupling : H-4 and H-6 are separated by four bonds (a meta-relationship). This four-bond coupling (⁴J_HH) is typically small in aromatic systems, usually in the range of 2-3 Hz.
-
Proton-Fluorine (H-F) Coupling : Fluorine (¹⁹F) has a nuclear spin of I=1/2, just like a proton, and readily couples to protons. The magnitude of J_HF coupling depends on the number of intervening bonds and the dihedral angle.[5][6]
-
³J_HF (H-4 to F-3) : This is a three-bond (vicinal) coupling. Vicinal H-F couplings are highly dependent on the dihedral angle but are typically in the range of 5-10 Hz in aromatic systems.[7] This coupling will be a primary contributor to the splitting of the H-4 signal.
-
⁴J_HF (H-6 to CF₃-5) : This is a four-bond coupling between the H-6 proton and the three equivalent fluorine nuclei of the trifluoromethyl group. Such couplings are common and typically have a magnitude of 1-3 Hz. This interaction will split the H-6 signal into a quartet (or a broadened multiplet if the resolution is insufficient).
-
Experimental Protocol: A Self-Validating System
Acquiring a high-quality, interpretable spectrum requires a standardized and robust methodology.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the sample and has a residual solvent peak that does not overlap with analyte signals. Deuterated chloroform (CDCl₃) is a common first choice.
-
Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer : Filter the solution into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion and resolution of complex multiplets.[8]
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse ¹H acquisition sequence.
-
Spectral Width : Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 12 ppm).[9]
-
Acquisition Time : Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (d1) : Use a delay of 1-2 seconds to allow for adequate spin-lattice relaxation.
-
Number of Scans : Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction. Reference the spectrum by setting the TMS peak to 0.00 ppm.
Spectral Analysis and Interpretation
The ¹H NMR spectrum is predicted to show two distinct signals in the aromatic region, each corresponding to one of the ring protons.
-
Signal A (H-6) : Expected to be the most downfield signal (δ ≈ 8.7-8.9 ppm) due to its proximity to the ring nitrogen and the CF₃ group.
-
Multiplicity : This signal should appear as a doublet of quartets (dq) .
-
Splitting Pattern : The larger splitting will be a small doublet arising from the four-bond coupling to H-4 (⁴J_HH ≈ 2-3 Hz). Each line of this doublet will be further split into a quartet by the three fluorine atoms of the CF₃ group (⁴J_HF ≈ 1-3 Hz).
-
-
Signal B (H-4) : Expected to appear upfield relative to H-6 (δ ≈ 8.1-8.3 ppm).
-
Multiplicity : This signal will be a doublet of doublets (dd) .
-
Splitting Pattern : The signal is split by two different nuclei. The larger splitting will be a doublet from the three-bond coupling to the fluorine at C-3 (³J_HF ≈ 7-9 Hz). The smaller splitting will be another doublet from the four-bond coupling to H-6 (⁴J_HH ≈ 2-3 Hz).
-
The integrity of this assignment is self-validating: the ⁴J_HH coupling constant extracted from the splitting of Signal A must be identical to the ⁴J_HH constant extracted from Signal B.
Data Summary
The predicted ¹H NMR data for this compound is summarized below.
| Signal | Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| A | H-6 | 8.7 – 8.9 | dq | ⁴J_HH = 2-3 Hz⁴J_HF = 1-3 Hz | α-position to ring nitrogen results in significant deshielding. Coupled to H-4 and the three fluorine atoms of the CF₃ group. |
| B | H-4 | 8.1 – 8.3 | dd | ³J_HF = 7-9 Hz⁴J_HH = 2-3 Hz | β-position to nitrogen, deshielded by adjacent F and Cl. Coupled to F-3 and H-4. |
Visualization of the Coupling Network
The following diagram illustrates the key spin-spin coupling interactions within the molecule that define the ¹H NMR spectrum.
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. ijirset.com [ijirset.com]
- 3. NMR Spectroscopy - Theory [teaching.shu.ac.uk]
- 4. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]
- 5. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. cheminfographic.wordpress.com [cheminfographic.wordpress.com]
- 8. mdpi.com [mdpi.com]
- 9. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] As this compound features a complex substitution pattern on the pyridine ring, a thorough understanding of its ¹³C NMR spectrum is crucial for its unambiguous identification and for quality control during its synthesis and application. This document will delve into the predicted chemical shifts and coupling constants, the experimental protocol for spectral acquisition, and a detailed guide to spectral interpretation, grounded in the fundamental principles of NMR spectroscopy and supported by data from structurally related compounds.
Introduction: The Significance of this compound
This compound is a highly functionalized heterocyclic compound. The presence of a trifluoromethyl group often enhances the biological activity and metabolic stability of molecules in drug discovery and agrochemical research. The chlorine and fluorine substituents not only influence the electronic properties of the pyridine ring but also provide synthetic handles for further chemical modifications. Accurate structural elucidation by NMR spectroscopy is therefore a critical step in the development of novel active ingredients based on this scaffold.
Predicted ¹³C NMR Spectrum: A Substituent-Based Approach
To construct a predicted spectrum, we will consider the experimental data for pyridine and key substituted analogues:
-
Pyridine: The parent heterocycle provides the baseline chemical shifts for the pyridine carbons. In CDCl₃, the signals appear at approximately δ 150.1 (C2, C6), 123.8 (C4), and 136.0 (C3, C5) ppm.[3]
-
2-Chloropyridine: The chlorine at C2 induces a downfield shift at the ipso-carbon (C2) and influences the other ring positions.
-
3-Fluoropyridine: Fluorine at C3 will cause a significant downfield shift at C3 and introduce characteristic C-F coupling constants.[4]
-
2-Chloro-5-(trifluoromethyl)pyridine: This compound provides a close model for the target molecule, lacking only the C3-fluorine. Its spectrum shows signals for the pyridine carbons and the trifluoromethyl carbon.[5][6]
By systematically adding the substituent effect of a 3-fluoro group to the known chemical shifts of 2-chloro-5-(trifluoromethyl)pyridine, we can arrive at a robust prediction for the target molecule.
Predicted Chemical Shifts and Coupling Constants
The predicted ¹³C NMR chemical shifts and key one-bond and long-range carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF) for this compound are summarized in the table below. The analysis considers the additive nature of substituent chemical shifts (SCS) and typical C-F coupling magnitudes.[2][7]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constants (Hz) | Rationale for Prediction |
| C-2 | ~145-150 | ²JCF ≈ 15-25 (from C3-F) | Shielded relative to unsubstituted pyridine C2 due to the ortho fluorine. The chlorine substituent also has a significant effect. |
| C-3 | ~155-160 | ¹JCF ≈ 230-250 (from C3-F) | Strong deshielding due to the directly attached, highly electronegative fluorine atom, resulting in a large one-bond C-F coupling. |
| C-4 | ~125-130 | ²JCF ≈ 20-30 (from C3-F); ³JCCF ≈ 3-5 (from CF₃) | Influenced by the para trifluoromethyl group and the ortho fluorine. Will appear as a doublet of quartets. |
| C-5 | ~130-135 | ³JCF ≈ 5-10 (from C3-F); ²JCCF ≈ 30-40 (from CF₃) | Deshielded by the directly attached trifluoromethyl group. Will appear as a quartet with smaller coupling to the C3-fluorine. |
| C-6 | ~148-152 | ⁴JCF ≈ 1-3 (from C3-F); ⁴JCCCF ≈ 1-3 (from CF₃) | Expected to be the least affected by the C3-fluorine but will show minor long-range couplings. |
| CF₃ | ~120-125 | ¹JCF ≈ 270-280 | The trifluoromethyl carbon will appear as a quartet with a large one-bond C-F coupling. |
Experimental Protocol for ¹³C NMR Spectral Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental procedure is recommended.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 20-50 mg of the solid this compound.[8]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and its residual solvent peak (δ ≈ 77.16 ppm) provides a convenient chemical shift reference.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for ¹³C frequency.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the solvent.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Key Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 to 4096 or more) will be required to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply an exponential window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 77.16 ppm).
-
Integrate the signals (note: in standard ¹³C NMR, integrals are not always quantitative).
-
Perform peak picking to determine the precise chemical shifts and coupling constants.
-
Interpretation of the ¹³C NMR Spectrum: A Self-Validating System
The interpretation of the ¹³C NMR spectrum of this compound relies on a systematic analysis of chemical shifts, signal multiplicities (due to C-F coupling), and signal intensities.
Logical Workflow for Spectral Assignment
The following diagram illustrates the logical workflow for assigning the peaks in the ¹³C NMR spectrum.
Caption: Logical workflow for the assignment of the ¹³C NMR spectrum of this compound.
Conclusion
The ¹³C NMR spectrum of this compound is predicted to be complex, with each carbon signal exhibiting characteristic splitting patterns due to coupling with the fluorine atoms of the fluoro and trifluoromethyl groups. A systematic approach, combining the analysis of chemical shifts based on substituent effects with the interpretation of C-F coupling constants, allows for the confident and unambiguous assignment of all carbon signals. The experimental protocol outlined in this guide provides a robust method for acquiring a high-quality spectrum, which is essential for the structural verification and purity assessment of this important chemical intermediate. For definitive assignments, especially in cases of signal overlap, two-dimensional NMR techniques such as ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
References
- Kleinpeter, E., & Thomas, S. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 657-664.
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
- Roman, D. (2008). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 13(5), 1059-1077.
- Wasylishen, R. E., & Lichter, R. L. (1976). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 98(20), 6165-6169.
- Weigert, F. J., & Roberts, J. D. (1971). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of fluorinated aromatic compounds. Journal of the American Chemical Society, 93(10), 2361-2366.
-
Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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- 3. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
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- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Mass spectrometry of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Introduction
This compound (CAS No: 72600-67-0) is a substituted pyridine derivative of significant interest in the development of novel agrochemicals and pharmaceuticals.[1] Its complex structure, featuring multiple halogen substituents, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such molecules. This guide provides a detailed technical overview of the mass spectrometric behavior of this compound, offering field-proven insights for researchers and drug development professionals. As no public mass spectrum is readily available for this specific molecule, this paper synthesizes foundational principles of mass spectrometry and data from analogous structures to predict its fragmentation behavior under various ionization conditions.
The molecular formula of the target compound is C₆H₂ClF₄N, with a monoisotopic mass of 198.98 g/mol .[2] The presence of chlorine, fluorine, and a trifluoromethyl group on a pyridine core dictates its ionization and fragmentation pathways, making a thorough understanding of these processes critical for accurate identification.
Part 1: Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte, inducing extensive and reproducible fragmentation.[3] This provides a detailed molecular fingerprint, invaluable for structural confirmation. For a volatile compound like this compound, Gas Chromatography (GC) coupled with EI-MS is the preferred analytical approach.
Experimental Protocol: GC-EI-MS Analysis
A robust and self-validating protocol is essential for reproducible results. The causality behind these choices is to ensure analyte integrity, achieve optimal chromatographic separation, and generate a clean, interpretable mass spectrum.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a high-purity solvent like dichloromethane or ethyl acetate. The choice of solvent is critical to ensure volatility and compatibility with the GC system.
-
GC System Configuration:
-
Inlet: Use a split/splitless inlet at 250°C. A high inlet temperature ensures the rapid and complete volatilization of the analyte.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID with a 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane), provides excellent separation for aromatic compounds.[4]
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: 5 minutes at 280°C. This gradient ensures sharp peaks and separation from any potential impurities.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Detector Configuration:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C. This temperature is maintained to prevent condensation while minimizing thermal degradation.
-
Electron Energy: 70 eV. This is the standard energy for EI, as it provides maximum ionization efficiency and generates stable, library-searchable fragmentation patterns.[5]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300. This range is selected to capture the molecular ion and all significant fragments.
-
Visualizing the GC-EI-MS Workflow
Caption: Figure 1: GC-EI-MS Experimental Workflow.
The Molecular Ion Peak (M•+)
The molecular ion is the most crucial piece of information, confirming the molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.77%, ³⁷Cl ≈ 24.23%), the molecular ion will appear as a characteristic doublet.[6][7]
-
M•+ Peak: Corresponding to the molecule with the ³⁵Cl isotope, expected at m/z 199 .
-
M+2 Peak: Corresponding to the molecule with the ³⁷Cl isotope, expected at m/z 201 .
The relative intensity of these peaks will be approximately 3:1 , a definitive signature for a molecule containing a single chlorine atom.[8][9]
| Ion | Calculated m/z | Isotopic Composition | Expected Relative Abundance |
| [M]•+ | 198.9816 | C₆H₂³⁵ClF₄N | 100% (Reference Peak) |
| [M+2]•+ | 200.9787 | C₆H₂³⁷ClF₄N | ~32% |
Predicted Fragmentation Pathways
The fragmentation of this compound is predicted to proceed through several logical pathways, driven by the relative bond strengths and the stability of the resulting fragments and neutral losses.
-
Loss of a Chlorine Radical (•Cl): The C-Cl bond is typically the most labile site in chloro-substituted aromatic rings under EI conditions.[8] This cleavage would result in a prominent fragment ion.
-
[M - Cl]⁺ at m/z 164 .
-
-
Loss of a Trifluoromethyl Radical (•CF₃): The trifluoromethyl group can be lost as a stable radical. This is a common fragmentation pathway for trifluoromethyl-substituted heterocycles.[4][10]
-
[M - CF₃]⁺ at m/z 130 .
-
-
Loss of Hydrogen Fluoride (HF): The molecule may undergo rearrangement to eliminate a neutral HF molecule. This is plausible due to the ortho-positioning of the chlorine and fluorine atoms.
-
[M - HF]•+ at m/z 179 .
-
-
Ring Cleavage: Pyridine rings can fragment through the loss of neutral molecules like hydrogen cyanide (HCN). For instance, the [M - Cl]⁺ fragment could subsequently lose HCN.
-
[M - Cl - HCN]⁺ at m/z 137 .
-
Visualization of Predicted EI-MS Fragmentation
Caption: Figure 2: Predicted EI-MS Fragmentation Pathways.
Summary of Predicted EI-MS Fragments
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 199 | [C₆H₂ClF₄N]•+ | - | Molecular Ion (M•+) |
| 164 | [C₆H₂F₄N]⁺ | •Cl | Loss of Chlorine Radical |
| 130 | [C₅H₂ClFN]⁺ | •CF₃ | Loss of Trifluoromethyl Radical |
| 179 | [C₆HClF₃N]•+ | HF | Elimination of Hydrogen Fluoride |
| 137 | [C₅H₁F₄]⁺ | HCN (from m/z 164) | Ring Cleavage |
| 69 | [CF₃]⁺ | C₅H₂ClFN | Trifluoromethyl Cation |
Part 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique, ideal for analyzing compounds in solution, particularly when coupled with Liquid Chromatography (LC-MS).[11] It typically generates protonated molecules [M+H]⁺ with minimal fragmentation, which is advantageous for molecular weight confirmation and quantification.
Rationale and Experimental Protocol: LC-ESI-MS
ESI-MS is the method of choice when the analyte is part of a complex mixture requiring LC separation or when preserving the intact molecule is paramount. The basic nitrogen of the pyridine ring is readily protonated, making it highly suitable for positive-mode ESI.[12][13]
-
Sample Preparation: Prepare a 10 µg/mL solution in a mobile-phase compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of acid is crucial as it provides a source of protons to facilitate the formation of [M+H]⁺ ions.
-
LC System Configuration:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient from 10% B to 95% B over 10 minutes.
-
-
MS Detector Configuration:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: +3.5 to +4.5 kV. This voltage creates the Taylor cone and subsequent aerosol formation.
-
Drying Gas: Nitrogen at a flow rate of 8-12 L/min and a temperature of 300-350°C. This aids in desolvation of the charged droplets.
-
Nebulizer Pressure: 30-50 psi.
-
Expected Ionization Products
In positive-mode ESI, the dominant species will be the protonated molecule, [M+H]⁺. The isotopic signature of chlorine will be preserved.
-
[M+H]⁺ Peak: Corresponding to the protonated molecule with ³⁵Cl, expected at m/z 200 .
-
[M+2+H]⁺ Peak: Corresponding to the protonated molecule with ³⁷Cl, expected at m/z 202 .
The intensity ratio will again be approximately 3:1. Because ESI is a soft ionization technique, significant in-source fragmentation is not expected. However, tandem mass spectrometry (MS/MS) can be employed by selecting the m/z 200 precursor ion and subjecting it to Collision-Induced Dissociation (CID) to generate structurally informative fragment ions.
Conclusion
The mass spectrometric analysis of this compound requires a strategic approach tailored to the analytical objective. GC-EI-MS is the premier choice for definitive structural identification, yielding a rich fragmentation pattern highlighted by the characteristic 3:1 isotopic signature of the chlorine atom and predictable losses of Cl and CF₃ radicals. For quantitative analysis in complex matrices, LC-ESI-MS provides superior sensitivity and specificity, primarily generating the intact protonated molecule [M+H]⁺, which also retains the critical chlorine isotopic pattern. This guide provides the foundational protocols and predictive insights necessary for researchers to successfully identify, characterize, and quantify this important chemical entity.
References
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Reactivity of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the
Abstract
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring a trifluoromethyl group and two distinct halogen atoms on an electron-deficient pyridine ring, imparts a rich and selective reactivity profile. This guide provides a comprehensive analysis of the molecule's electronic properties and its behavior in two principal classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We will delve into the mechanistic principles governing its reactivity, explain the causality behind its regioselectivity, and provide field-proven experimental protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in synthesis.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is a direct consequence of the interplay between the electron-deficient pyridine nucleus and its powerful electron-withdrawing substituents.
-
Pyridine Core: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a polarized ring system that is inherently less electron-rich than benzene and is often referred to as "π-deficient." This fundamental property makes the ring susceptible to attack by nucleophiles.
-
Substituent Effects:
-
5-(Trifluoromethyl) Group (-CF₃): The -CF₃ group is one of the most potent electron-withdrawing groups used in organic synthesis. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).[1] Its position at C5 significantly enhances the electrophilicity of the C2 and C6 positions.
-
2-Chloro and 3-Fluoro Groups: Both halogen atoms are strongly electronegative and exert a powerful inductive electron-withdrawing effect (-I), further depleting the electron density of the pyridine ring.
-
This confluence of electron-withdrawing features renders the aromatic core highly electrophilic and primed for reaction with a wide array of nucleophiles and organometallic reagents.
Caption: Electronic contributions to the reactivity of the core structure.
Reactivity Profile I: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this scaffold is Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, where the regiochemical outcome is dictated by the stability of the key anionic intermediate.[2][3]
Mechanistic Rationale and Regioselectivity
A nucleophile can, in principle, attack at either the 2-position (displacing chloride) or the 3-position (displacing fluoride). The outcome is determined by the relative stability of the resulting Meisenheimer complex.
-
Attack at C2 (Chloride Displacement): When a nucleophile attacks the C2 position, the negative charge of the intermediate can be delocalized onto the ring nitrogen and is further stabilized by the strong inductive effects of the adjacent C3-fluorine and the C5-trifluoromethyl group.
-
Attack at C3 (Fluoride Displacement): Attack at the C3 position results in a Meisenheimer complex where the negative charge is less effectively stabilized. It is not in direct conjugation with the ring nitrogen, and while it benefits from stabilization by the C2-chloro and C5-trifluoromethyl groups, this is generally less favorable than the C2-attack scenario.
Furthermore, chloride is typically a better leaving group than fluoride in SNAr reactions on heteroaromatic systems under neutral or basic conditions. Consequently, reactions with nucleophiles overwhelmingly favor substitution at the C2 position. This high regioselectivity is a cornerstone of its synthetic utility. A patent for the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine from 2,3-dichloro-5-trifluoromethylpyridine demonstrates this principle, where aqueous ammonia selectively displaces the C2 chlorine.[4]
Caption: Regioselectivity in the SNAr reaction is driven by intermediate stability.
Experimental Protocols for SNAr Reactions
The high electrophilicity of the substrate allows for reactions with a variety of nucleophiles under relatively mild conditions.
Table 1: Representative SNAr Reactions
| Nucleophile Class | Example Reagent | Typical Conditions | Product Type |
| Amines | Aqueous Ammonia | Autoclave, 100-125 °C[4] | 2-Amino derivative |
| Primary/Secondary Amine | K₂CO₃, DMF, 80-100 °C | 2-Alkyl/Arylamino derivative | |
| Alkoxides | Sodium Methoxide | Methanol, reflux | 2-Methoxy derivative |
| Hydroxides | Potassium Hydroxide | aq. Dioxane, 100 °C | 2-Hydroxy derivative |
| Thiolates | Sodium Thiophenoxide | DMF, room temperature | 2-Thiophenyl derivative |
Protocol 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine[4]
-
Reagents:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
28% Aqueous Ammonia (10-15 eq)
-
-
Procedure:
-
Charge a high-pressure autoclave with 2,3-dichloro-5-(trifluoromethyl)pyridine and aqueous ammonia.
-
Seal the vessel and heat the mixture to 100 °C for 24 hours, followed by an additional 5 hours at 125 °C.
-
After cooling to room temperature, vent the autoclave carefully.
-
The crystalline product is collected by filtration, washed with water, and dried.
-
This protocol, while for the dichloro-analogue, establishes the precedent for selective amination at the C2 position. The same principle applies to the 2-chloro-3-fluoro starting material.
-
Reactivity Profile II: Palladium-Catalyzed Cross-Coupling
The C2-Cl bond serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. These methods are indispensable tools in modern synthetic chemistry, offering broad functional group tolerance and predictable outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a C(sp²)-C(sp²) bond. This is a premier method for constructing biaryl structures.[5][6]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reagents:
-
Procedure:
-
To a degassed solution of the pyridine substrate and arylboronic acid in the chosen solvent system, add the base and palladium catalyst.
-
Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purify the residue by flash column chromatography.
-
Buchwald-Hartwig Amination
This reaction provides a powerful and often milder alternative to SNAr for forming C-N bonds, coupling the aryl chloride with a primary or secondary amine.[7][8] The choice of ligand is critical for achieving high efficiency.[9][10]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reagents:
-
This compound (1.0 eq)
-
Amine (1.1-1.3 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq)
-
Solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and ligand in the solvent and stir for 10 minutes.
-
Add the aryl chloride, amine, and base.
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purify the crude product by flash column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is used to form a C(sp²)-C(sp) bond by reacting the aryl chloride with a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[11][12]
Table 2: Summary of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(dppf)Cl₂ / K₂CO₃ | Aryl C-C Aryl |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / XPhos / NaOt-Bu | Aryl C-N |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | Aryl C-C Alkyne |
Applications in Synthesis
The trifluoromethylpyridine motif is a privileged structure in modern pharmaceuticals and agrochemicals.[13] The -CF₃ group often enhances metabolic stability, increases lipophilicity (improving cell membrane permeability), and can improve binding affinity to biological targets.[1]
-
Agrochemicals: 2-Chloro-5-(trifluoromethyl)pyridine, a closely related analogue, is a key intermediate for highly effective insecticides (like Fipronil), herbicides, and fungicides.[14][15] The reactions described herein are directly applicable to the synthesis of complex derivatives for crop protection.
-
Pharmaceuticals: The 2-amino-5-(trifluoromethyl)pyridine core is a building block for various active pharmaceutical ingredients (APIs).[4] The ability to selectively functionalize the 2-position of the this compound scaffold via SNAr or cross-coupling allows for the rapid generation of compound libraries for drug discovery programs.
Conclusion
This compound is a powerful and versatile building block whose reactivity is dominated by the strong electron-withdrawing nature of its substituents. It undergoes highly regioselective Nucleophilic Aromatic Substitution at the C2 position, allowing for the clean introduction of a wide range of heteroatom nucleophiles. Furthermore, the C2-chloro bond serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C and C-N bonds. A thorough understanding of these reactivity patterns, as detailed in this guide, empowers chemists to strategically and efficiently incorporate this valuable scaffold into complex molecular targets for the development of new medicines and agrochemicals.
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Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]
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Fujioka, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
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Isley, N. A., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
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PubMed Central. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
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-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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-
PubMed Central. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Retrieved from [Link]
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PubMed Central. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Semantic Scholar. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
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-
National Institutes of Health. (2019). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Introduction: Navigating the Complexities of a Key Building Block
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound, pivotal in the synthesis of advanced pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring a chloro, a fluoro, and a trifluoromethyl group—renders it an invaluable intermediate for introducing specific functionalities into complex target molecules. However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a rigorous and well-understood safety protocol. This guide is designed for researchers, chemists, and drug development professionals, providing a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in established safety principles and technical data.
Section 1: Physicochemical Properties and Hazard Profile
A foundational understanding of a chemical's properties is the first step in a robust risk assessment. The physical and chemical characteristics of this compound dictate its behavior under various laboratory conditions and inform the necessary safety precautions. While specific data for this exact isomer can be limited, data from structurally similar halogenated pyridines provides a strong basis for its hazard profile.
Table 1: Key Physicochemical and Safety Data
| Property | Value / Information | Source / Rationale |
| CAS Number | 72600-67-0 | [1] |
| Molecular Formula | C₆H₂ClF₄N | |
| Molecular Weight | 199.53 g/mol | |
| Appearance | Colorless to yellowish liquid or low melting solid | Based on similar compounds like 2-Chloro-5-(trifluoromethyl)pyridine[2] |
| Boiling Point | ~50-55 °C at 11 mmHg | Data for isomeric 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine |
| Density | ~1.524 g/mL at 25 °C | Data for isomeric 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., MDC, MeOH, Acetone) | Based on analogous compounds like 2,3-Dichloro-5-(trifluoromethyl)pyridine[3] |
| Primary Hazards | Acute toxicity (oral), Skin irritation, Serious eye irritation, Respiratory tract irritation | Based on GHS classifications for similar compounds[4][5] |
Hazard Causality: The trifluoromethyl group significantly influences the compound's electronic properties and reactivity. Halogenated pyridines, as a class, are known to be irritants and can be toxic.[6] The combination of halogens on the pyridine ring can lead to harmful effects upon inhalation, ingestion, or skin absorption.[7] During combustion, these compounds can release highly toxic gases such as hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[4][8]
Section 2: Hazard Identification and GHS Classification
Global Harmonized System (GHS) classifications provide a standardized language for communicating chemical hazards. For this compound and its close analogs, the following classifications are consistently reported and should be considered mandatory for labeling and risk assessment.
GHS Hazard Statements (H-Statements):
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
GHS Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][8]
-
P301 + P310/P312: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4][8]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
The following diagram illustrates the logical workflow for assessing and mitigating the risks associated with this compound, from initial identification to long-term control.
Caption: Risk Assessment and Control Workflow.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. A multi-layered approach, starting with engineering controls and supplemented by appropriate PPE, is essential. The causality is clear: engineering controls reduce the ambient concentration of the hazardous material, while PPE provides a final barrier to prevent direct contact.
1. Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[7][9] This is the primary method for preventing inhalation exposure.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[3][7]
-
Eyewash Stations and Safety Showers: Immediate access (within a 10-second travel distance) to an emergency eyewash station and safety shower is mandatory in any area where this chemical is handled.[9][10]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10] A face shield may be required for operations with a higher splash risk.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. While nitrile gloves are common in labs, for halogenated pyridines, butyl rubber or polyvinyl alcohol (PVA) gloves may offer better protection.[9] Always consult the glove manufacturer's compatibility chart.[9] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[4]
-
Lab Coat: A fully-buttoned, long-sleeved lab coat is required to protect skin and personal clothing.[9]
-
-
Respiratory Protection: If work must be performed outside of a fume hood (a situation that should be avoided), or if an engineering control failure occurs, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors is necessary.[10] All respirator use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[9]
Caption: Personal Protective Equipment (PPE) Selection Logic.
Section 4: Safe Handling, Storage, and Disposal Protocols
Protocol 4.1: Standard Handling Procedure
-
Pre-Handling Assessment: Before starting work, review the Safety Data Sheet (SDS) and ensure all engineering controls are functional and required PPE is available.
-
Designated Area: All work with the compound should be restricted to a designated area within a fume hood.[9]
-
Containment: Use appropriate glassware and equipment to prevent releases. When transferring, use techniques that minimize aerosol generation.
-
Hygiene: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory.[3][8] Wash hands thoroughly after handling the compound and before leaving the lab.[11]
-
Closing: Keep containers tightly closed when not in use to prevent the escape of vapors.[7][10]
Protocol 4.2: Storage
-
Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids.[8][9]
-
The storage container must be tightly closed and clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.[6]
-
Store segregated from incompatible materials and away from sources of heat, sparks, or open flames.[9]
Protocol 4.3: Disposal
-
All waste containing this compound is considered hazardous waste.
-
Collect waste in a dedicated, properly labeled, and sealed container.[6][9] Do not pour down the drain.[6]
-
Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[12]
Section 5: Emergency Procedures and First Aid
Immediate and correct action during an emergency can significantly mitigate harm.
Protocol 5.1: Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[13]
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could spread vapors (e.g., using non-explosion-proof fans).[13]
-
Control Ignition Sources: As a precaution with organic compounds, remove all sources of ignition.[13]
-
Assess and Act:
-
Small Spill (manageable by trained personnel): Wearing full PPE (including respiratory protection if necessary), contain the spill with an inert absorbent material like vermiculite or sand.[6] Carefully sweep or scoop the material into a sealed container for hazardous waste disposal.[4]
-
Large Spill: Evacuate the laboratory immediately, secure the area, and contact your institution's Environmental Health & Safety (EH&S) department or local emergency services.[9]
-
Protocol 5.2: First Aid Measures
-
Inhalation: Move the person to fresh air immediately.[4][10] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[10] Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing.[14] Flush the affected skin with copious amounts of water for at least 15 minutes.[9][10] Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[9]
Conclusion
This compound is a valuable but hazardous chemical intermediate. Its safe use hinges on a comprehensive understanding of its properties, a strict adherence to established safety protocols, and a prepared response to potential emergencies. By integrating the principles of hazard identification, engineering controls, personal protective equipment, and safe work practices, researchers and scientists can effectively mitigate the risks and harness the synthetic potential of this compound for advancements in medicine and agriculture.
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Solubility of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine in organic solvents
An In-depth Technical Guide to the Solubility of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine in Organic Solvents
For the Researcher, Scientist, and Drug Development Professional
Abstract
Introduction: The Critical Role of Solubility
This compound is a halogenated pyridine derivative. Such compounds are pivotal building blocks in the synthesis of agrochemicals and pharmaceuticals due to the unique properties conferred by the fluorine and trifluoromethyl groups, such as enhanced metabolic stability and binding affinity.[1] Understanding the solubility of this intermediate in a range of organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies (like crystallization), and formulating final products. Poor solubility can lead to challenges in handling, reduced reaction rates, and difficulties in achieving desired purity and yield.[2]
This guide serves as a practical resource for scientists and researchers, providing not only the theoretical basis for solubility but also detailed, actionable experimental protocols. By understanding and applying the principles and methods outlined herein, professionals can make informed decisions in process development and drug discovery.
Physicochemical Profile of this compound
While specific experimental data for this compound is limited, we can infer its likely physicochemical properties based on its structure and data from similar compounds.
-
Molecular Formula: C₆H₂ClF₄N
-
Molecular Weight: 199.53 g/mol
-
Structure: A pyridine ring substituted with a chloro group at the 2-position, a fluoro group at the 3-position, and a trifluoromethyl group at the 5-position.
-
Polarity: The presence of electronegative atoms (N, Cl, F) and the polar C-F and C-Cl bonds suggest that the molecule will possess a significant dipole moment, making it a polar compound. The trifluoromethyl group is a strong electron-withdrawing group, further influencing the electron distribution and polarity of the molecule.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor.
-
Physical State: Based on structurally similar compounds like 2-Chloro-5-(trifluoromethyl)pyridine (melting point 32-34 °C), it is likely to be a low-melting solid or a liquid at room temperature.[3][4]
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6] This principle suggests that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[7] Given the polar nature of this compound, it is expected to exhibit higher solubility in polar organic solvents.
Experimental Determination of Solubility: Protocols and Best Practices
Accurate determination of solubility requires robust experimental methods. The two most common and reliable methods are the shake-flask method and the clear-point method.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a traditional and highly reliable technique for determining thermodynamic solubility.[8] It involves equilibrating an excess of the solute with the solvent until the solution is saturated.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[9][10] The temperature should be precisely controlled.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, the saturated solution can be separated from the undissolved solid by centrifugation or filtration.[9]
-
Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved solute using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
The long equilibration time in the shake-flask method allows the system to reach a true thermodynamic equilibrium, making the results highly accurate and reproducible.[8] The direct measurement of the solute concentration in the saturated solution provides a self-validating system.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
The Clear-Point Method: A High-Throughput Alternative
The clear-point method is a more rapid technique for determining solubility, particularly useful for screening multiple solvents or temperatures.[11][12] It involves observing the temperature at which a suspension of a known composition becomes a clear solution upon heating.[13][14]
-
Sample Preparation: Prepare a series of vials each containing a known mass of this compound and a known mass of a specific organic solvent.
-
Heating Cycle: Place the vials in a device capable of controlled heating and turbidity measurement. Heat the samples at a slow, constant rate (e.g., 0.1-1.0 °C/min).[13]
-
Clear Point Detection: The clear point is the temperature at which the last solid particles dissolve, resulting in a clear solution. This can be detected visually or by an instrument that measures the transmission of light through the sample.[15]
-
Data Analysis: The solubility at the clear point temperature is the known concentration of the prepared sample. By repeating this process with different concentrations, a solubility curve as a function of temperature can be generated.
The clear-point method's reliability depends on the heating rate; a slower rate allows for sufficient time for dissolution and provides a more accurate measurement of the equilibrium solubility.[11] This method is particularly advantageous for high-throughput screening of solvents and temperature conditions.[12]
Caption: Workflow for the Clear-Point Solubility Determination Method.
Solubility Data of a Structurally Related Compound
While direct solubility data for this compound is not available, a study on the solubility of the closely related compound, 2-Chloro-3-(trifluoromethyl)pyridine, in various organic solvents provides valuable insights. The following table summarizes the experimental mole fraction solubility (x) of 2-Chloro-3-(trifluoromethyl)pyridine at different temperatures in select solvents.[16]
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Ethyl acetate | 273.15 | 0.3951 |
| 283.15 | 0.5104 | |
| 293.15 | 0.6567 | |
| 303.15 | 0.8227 | |
| n-Butanol | 273.15 | 0.1449 |
| 283.15 | 0.2308 | |
| 293.15 | 0.3480 | |
| 303.15 | 0.5002 | |
| 2-Propanol | 273.15 | 0.1678 |
| 283.15 | 0.2597 | |
| 293.15 | 0.4005 | |
| 303.15 | 0.4783 |
Data from Wang et al. (2019).[16]
This data indicates that the solubility of the related compound increases with temperature in all tested solvents, which is a common trend for the dissolution of solids in liquids.[7] The solubility is highest in ethyl acetate, a polar aprotic solvent, followed by the polar protic alcohols. This trend is consistent with the polar nature of the solute. It is reasonable to hypothesize that this compound will exhibit similar solubility trends.
Safety and Handling
Halogenated organic compounds require careful handling. Safety Data Sheets (SDS) for similar compounds, such as 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine, indicate that these substances can be harmful if swallowed or inhaled and may cause skin and eye irritation.[17][18][19]
Essential Safety Precautions:
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19][20]
-
Fire Safety: Keep away from open flames and hot surfaces.[17]
-
Spill Management: In case of a spill, use absorbent material and dispose of it as hazardous waste. Avoid generating dust.[21]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[19]
Always consult the specific Safety Data Sheet for this compound before handling.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By employing established methods like the shake-flask and clear-point techniques, researchers can generate reliable solubility data crucial for process development, optimization, and formulation in the pharmaceutical and agrochemical industries. The provided data on a structurally similar compound serves as a useful predictive reference. Adherence to strict safety protocols is imperative when working with this and related halogenated compounds.
References
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Reus, M. A., van der Heijden, A. E. D. M., & Ter Horst, J. H. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(8), 1004–1011. [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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Discovery of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
An In-Depth Technical Guide to 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a highly functionalized fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The document elucidates the compound's physicochemical properties, explores logical synthetic pathways derived from common industrial precursors, and details its reactivity. Emphasis is placed on its role as a versatile chemical building block, with its utility contextualized by the applications of structurally related trifluoromethylpyridine derivatives in drug discovery and crop protection. This guide is intended for researchers, synthetic chemists, and professionals in drug development seeking to leverage advanced fluorinated intermediates for the creation of novel molecules.
Introduction: The Significance of Fluorinated Pyridines
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance critical properties of active ingredients, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When combined with a pyridine scaffold—a privileged structure in numerous bioactive compounds—the resulting trifluoromethylpyridines (TFMPs) represent a class of exceptionally valuable intermediates.[3][4]
This compound (CAS 72600-67-0) emerges as a particularly strategic building block within this class. It features a dense array of functional handles: a reactive chlorine atom, a more stable fluorine atom, and an electron-withdrawing trifluoromethyl group on the pyridine ring. This unique substitution pattern offers chemists precise control for sequential, site-selective modifications, enabling the construction of complex molecular architectures that would be otherwise difficult to access. This guide explores the synthesis, chemical nature, and vast potential of this key intermediate.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is critical for its use in synthesis, including reaction setup, purification, and characterization.
| Property | Value | Reference |
| CAS Number | 72600-67-0 | [5] |
| Molecular Formula | C₆H₂ClF₄N | [5] |
| Molecular Weight | 199.53 g/mol | [5] |
| Appearance | White semisolid or liquid | [6] |
| Boiling Point | 171.6 ± 35.0 °C at 760 mmHg (Predicted) | [6] |
| Melting Point | 32-34 °C | [6][7] |
| Density | 1.4 - 1.524 g/cm³ at 25 °C | [6][8] |
| ¹H NMR Chemical Shifts | δ (ppm): 8.69, 7.90, 7.50 (for the related 2-chloro-5-trifluoromethylpyridine) | [9] |
Core Synthesis Methodologies
The synthesis of specifically substituted TFMPs is a significant challenge, often relying on multi-step sequences starting from simpler precursors. The most industrially viable pathways to this compound involve the modification of readily available, highly chlorinated TFMP intermediates.
Precursor Synthesis: The Central Role of 2,3-Dichloro-5-(trifluoromethyl)pyridine
The primary precursor for this family of compounds is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). This intermediate is in high demand for the production of several crop-protection products and is typically manufactured on an industrial scale.[3][4] The common routes to 2,3,5-DCTF start from 3-picoline (3-methylpyridine) and involve high-temperature, vapor-phase reactions that perform simultaneous chlorination of the methyl group and the pyridine ring, followed by a fluorine-chlorine exchange (Halex reaction) to form the trifluoromethyl group.[3][4][10]
Primary Synthetic Route: Selective Nucleophilic Aromatic Substitution (SNAr)
The conversion of 2,3,5-DCTF to a chlorofluoro-substituted pyridine is achieved via a selective Nucleophilic Aromatic Substitution (SNAr) reaction. In this step, one of the chlorine atoms is displaced by a fluoride ion, typically from a source like potassium fluoride (KF) or anhydrous hydrogen fluoride (HF).[11]
Causality and Regioselectivity: The outcome of the fluorination reaction is dictated by the electronic properties of the pyridine ring. The ring nitrogen and the powerful electron-withdrawing trifluoromethyl group activate the chlorine atoms at positions 2 and 3 towards nucleophilic attack. However, the chlorine at the C-2 position is significantly more activated because it is both ortho to the ring nitrogen and para to the trifluoromethyl group. Consequently, it is more readily substituted. This leads to the preferential formation of the isomer 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine .[12]
Synthesizing the target molecule, This compound , requires substituting the less reactive chlorine at the C-3 position. Achieving this selectivity is a considerable synthetic challenge that would likely necessitate specialized conditions, such as the use of phase-transfer catalysts or specific solvent systems, to modulate the reactivity of the nucleophile or the substrate.
Caption: General synthetic workflow from 3-picoline to the target molecule and its primary isomer.
Experimental Protocol: Synthesis of a Key Isomer
Objective: To synthesize 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Spray-dried Potassium Fluoride (KF) (1.5 - 2.5 eq)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide) (0.05 eq)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylacetamide (DMAC) or Sulfolane)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple. The system is flame-dried and kept under a positive pressure of dry nitrogen.
-
Charging Reagents: The reactor is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine, anhydrous potassium fluoride, the phase-transfer catalyst, and the anhydrous solvent.
-
Reaction Execution: The mixture is stirred and heated to a temperature between 140-170°C.[12] The progress of the reaction is monitored by gas chromatography (GC) by analyzing aliquots for the disappearance of the starting material. The reaction time is typically between 5 to 15 hours.[12]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The resulting crude oil is partitioned between water and a suitable organic solvent (e.g., dichloromethane or toluene). The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Final Product Isolation: The final product, 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine, is isolated by vacuum distillation to yield a high-purity liquid.[12]
Reactivity, Applications, and Strategic Value
The synthetic value of this compound lies in the differential reactivity of its halogen substituents, which allows for programmed, stepwise functionalization.
-
Reactivity at C-2 (Chlorine): The chlorine atom at the 2-position remains activated and is the primary site for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to build molecular complexity. For example, amination of related 2-chloro-TFMPs is a key step in the synthesis of insecticides and other bioactive molecules.[13]
-
Reactivity at C-3 (Fluorine): The fluorine atom at the 3-position is generally robust and unreactive towards SNAr conditions, providing a stable anchor while modifications are made elsewhere on the molecule.
-
Role in Drug Discovery and Agrochemicals: As a building block, this compound provides a scaffold for creating libraries of novel compounds for screening. The trifluoromethyl group often imparts desirable properties for agrochemicals, such as herbicides and fungicides.[4][6] For instance, the related intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine is a precursor to the fungicide Fluazinam.[10] In pharmaceuticals, the TFMP moiety is found in drugs like the HIV medication Doravirine, underscoring its importance in developing modern therapeutics.[2]
Caption: Role as a versatile intermediate for synthesizing complex target molecules.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound must be consulted prior to use, data from structurally similar compounds indicate the following potential hazards:
-
GHS Hazard Statements: Warning. Harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8][14][15]
-
Precautionary Measures:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid breathing dust, fumes, or vapors.[15]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
-
Conclusion
This compound stands as a testament to the enabling power of fluorination chemistry. While its synthesis requires careful control of regioselectivity, its unique arrangement of functional groups makes it an immensely valuable and versatile intermediate. For medicinal and agrochemical chemists, it represents a strategic tool for accessing novel chemical space, offering the potential to develop next-generation pharmaceuticals and crop protection agents with enhanced efficacy and optimized physicochemical properties. Its continued study and application are poised to contribute significantly to advancements in science and technology.
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Kim, D., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 257-266. Retrieved from [Link]
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-
Capot Chemical. (2016). MSDS of 2-Chloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Al-Tel, T. H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]
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- 14. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. capotchem.com [capotchem.com]
- 16. fishersci.com [fishersci.com]
Preliminary investigation of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
An In-depth Technical Guide to 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers and process chemists in the pharmaceutical and agrochemical industries. We will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and its role as a strategic building block in the development of complex, high-value molecules. This document is structured to deliver not just data, but actionable, field-proven insights grounded in established chemical principles.
Compound Identification and Physicochemical Properties
This compound is a polysubstituted pyridine ring, making it an electron-deficient heteroaromatic system. The strategic placement of its substituents dictates its unique chemical reactivity and utility as a synthetic intermediate.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 72600-67-0 | [1] |
| Molecular Formula | C₆H₂ClF₄N | [1] |
| Molecular Weight | 199.53 g/mol | [1] |
| IUPAC Name | This compound |
| MDL Number | MFCD13185448 |[1] |
While specific, experimentally verified physical data for the title compound is not widely published, the properties of the closely related isomer, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS: 72537-17-8) , provide a reliable estimate. The similarity in molecular weight and substitution pattern suggests that their physical characteristics will be comparable.
Table 2: Estimated Physicochemical Properties (Based on Isomer Data)
| Property | Value (for CAS 72537-17-8) | Source |
|---|---|---|
| Appearance | Liquid | |
| Melting Point | 16-20 °C (lit.) | |
| Boiling Point | 50-55 °C / 11 mmHg (lit.) | |
| Density | 1.524 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.433 (lit.) | |
Synthesis and Manufacturing Landscape
The synthesis of highly substituted trifluoromethylpyridines is a critical area of industrial chemistry, driven by their demand in life sciences.[2] The general approach often involves the construction of a trifluoromethylpyridine core followed by sequential halogenation, or the halogenation of a suitable picoline precursor followed by fluorination of the methyl group.[3]
A plausible and industrially relevant pathway to this compound likely starts from the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-84-7) . This precursor is synthesized in high demand for various crop-protection products.[2] The synthesis involves chlorination of a 2-chloro-5-(chloromethyl)pyridine raw material to form 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated using hydrogen fluoride (HF).[4]
The final transformation to the target compound would involve a selective chlorine/fluorine exchange reaction (Halex reaction) at the 3-position. This type of reaction is a cornerstone of fluoroaromatic chemistry.
Caption: Proposed synthetic pathway to the target compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is strongly amplified by the three electron-withdrawing substituents (-Cl, -F, -CF₃). This electronic profile makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SₙAr) .
The chlorine atom at the C-2 position is the most probable site for nucleophilic attack. This is due to two factors:
-
Activation: The C-2 and C-6 positions of the pyridine ring are inherently more electron-deficient than other positions.
-
Leaving Group Ability: Chloride is a better leaving group than fluoride under typical SₙAr conditions.
This selective reactivity allows for the precise introduction of various nucleophiles (amines, alkoxides, thiolates) at the C-2 position, making it a versatile building block for creating libraries of derivatives for screening in drug discovery and agrochemical development. A patent describing the amination of the closely related 2,3-dichloro-5-trifluoromethylpyridine at the C-2 position provides strong precedent for this reactivity.[5]
Caption: Dominant SₙAr reactivity pathway.
Protocol: Representative SₙAr Amination Reaction
The following protocol is based on the well-established amination of the precursor 2,3-dichloro-5-(trifluoromethyl)pyridine and serves as a validated template for reacting the title compound.[5] The causality is clear: the reaction requires a polar aprotic solvent to facilitate the charged intermediate, and elevated temperatures to overcome the activation energy. An autoclave is used to contain the volatile ammonia and allow the reaction to proceed above its atmospheric boiling point.
-
Vessel Preparation: A 50 mL stainless steel autoclave is charged with 2,3-dichloro-5-trifluoromethylpyridine (6.5 g).
-
Reagent Addition: 28% aqueous ammonia (20 mL) is added to the autoclave. The use of aqueous ammonia provides both the nucleophile and the solvent.
-
Reaction Conditions: The autoclave is sealed and heated to 100°C for 24 hours, then the temperature is increased to 125°C for an additional 5 hours. This staged heating ensures complete conversion.
-
Work-up and Isolation: After the reaction, the vessel is cooled to room temperature, causing the product to crystallize out of the solution.
-
Purification: The resulting crystals of 2-amino-3-chloro-5-trifluoromethylpyridine are collected by filtration, washed with water to remove inorganic salts and excess ammonia, and dried to yield the final product.[5]
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine (TFMP) scaffold is a "privileged" structure in modern medicinal and agricultural chemistry.[2] The incorporation of a trifluoromethyl group is a well-established strategy to enhance key molecular properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, blocking common metabolic pathways (e.g., P450 oxidation) at that position, which can increase a drug's half-life.
-
Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross biological membranes.
-
Binding Affinity: The strong dipole of the CF₃ group can lead to favorable interactions with enzyme active sites.
While specific drugs derived directly from this compound are not prominent in the literature, the utility of this substitution pattern is demonstrated by the FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine . The synthesis of Doravirine utilizes the isomeric building block 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine , highlighting the value of this specific arrangement of functional groups in constructing complex APIs.[6]
In agriculture, TFMP derivatives are foundational to numerous products. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate for fungicides like Fluazinam and insecticides.[7] The title compound represents a valuable platform for developing next-generation pesticides with potentially improved efficacy and safety profiles.
Analytical and Spectroscopic Characterization
Full, verified spectral data for this compound is not available in public databases. However, based on data from closely related isomers, we can predict the key features with a high degree of confidence.
Table 3: Predicted Spectroscopic Features
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
|---|---|---|---|
| ¹H NMR | H-4 (doublet) | ~7.9 - 8.2 ppm | Deshielded proton adjacent to the electron-withdrawing CF₃ group. Will show coupling to H-6. |
| H-6 (doublet) | ~8.5 - 8.8 ppm | Deshielded proton adjacent to the ring nitrogen. Will show coupling to H-4. | |
| ¹⁹F NMR | F-3 (singlet) | ~(-110) - (-130) ppm | Typical range for a fluorine atom on a pyridine ring. |
| CF₃-5 (singlet) | ~(-60) - (-70) ppm | Typical range for a trifluoromethyl group on an aromatic ring. | |
| ¹³C NMR | Aromatic Carbons | 6 distinct signals | The molecule is asymmetric. Carbons attached to F and CF₃ will show characteristic C-F coupling. |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 199/201 | Expected molecular ion with a characteristic ~3:1 isotope pattern for one chlorine atom. |
| | Fragmentation | Loss of Cl, F, CF₃ | Common fragmentation pathways for halogenated aromatic compounds. |
Note: Predicted values are based on spectral data for isomers such as 2-Chloro-5-(trifluoromethyl)pyridine and 2-Chloro-3-(trifluoromethyl)pyridine.[8][9]
Safety, Handling, and Storage
As a halogenated and trifluoromethylated pyridine derivative, this compound should be handled with care, assuming it possesses hazards similar to its close structural analogs.
-
GHS Hazard Classification (Predicted): Based on data for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, it is likely a flammable liquid and causes skin and eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[1]
Disclaimer: This safety information is based on related compounds and should be used as a guide. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
Click to view
Sources
- 1. CAS 72600-67-0 | this compound - Synblock [synblock.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]
- 9. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 13C NMR spectrum [chemicalbook.com]
Methodological & Application
Synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trifluoromethyl)pyridine
An Application Guide for the Synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of this compound, a critical intermediate in the development of novel agrochemicals and pharmaceuticals.[1][2] The described method focuses on the regioselective halogen exchange (Halex) fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine. We delve into the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and offer insights into process optimization and safety. This guide is intended for researchers, chemists, and process development scientists engaged in the synthesis of complex fluorinated heterocycles.
Introduction and Scientific Background
The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, leading to enhanced efficacy, metabolic stability, and bioavailability. Trifluoromethylpyridines, in particular, are a privileged scaffold in modern crop protection and medicinal chemistry.[1] The target molecule, this compound, serves as a key building block for several high-value commercial products.
The synthesis from 2,3-dichloro-5-(trifluoromethyl)pyridine proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This transformation selectively replaces the chlorine atom at the C2 position (α-position) with a fluorine atom, leaving the C3 chlorine (β-position) intact. This regioselectivity is a well-established principle in pyridine chemistry, where the α- and γ-positions are significantly more activated towards nucleophilic attack than the β-position.[3] The powerful electron-withdrawing effect of the trifluoromethyl group at the C5 position further enhances the electrophilicity of the pyridine ring, facilitating the substitution.
The choice of fluorinating agent is critical. While various reagents exist, anhydrous potassium fluoride (KF) is often preferred due to its cost-effectiveness and availability. However, the low solubility and high lattice energy of KF necessitate the use of polar aprotic solvents and, frequently, a phase-transfer catalyst (PTC) to enhance the nucleophilicity of the fluoride anion.
Mechanistic Considerations: The Halogen Exchange (Halex) Reaction
The conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to its 2-fluoro analogue is a classic Halex reaction.
Key Principles:
-
Nucleophilic Aromatic Substitution (SNAr): The reaction proceeds through a two-step addition-elimination mechanism. The fluoride ion (F⁻) attacks the electron-deficient C2 carbon of the pyridine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing trifluoromethyl group. In the subsequent step, the chloride ion (Cl⁻) is eliminated, restoring the aromaticity of the ring and yielding the final product.
-
Regioselectivity: The chlorine atom at the C2 position is preferentially substituted over the C3 chlorine. This is because the negative charge in the Meisenheimer complex formed by attack at C2 can be delocalized onto the ring nitrogen atom, providing significant resonance stabilization. Attack at the C3 position does not allow for this stabilization, resulting in a much higher activation energy barrier.[3]
-
Role of the Fluoride Source: Alkali metal fluorides like KF or CsF are common sources for the fluoride nucleophile.[3] Cesium fluoride (CsF) is more reactive than KF due to its greater solubility and the weaker Cs-F bond, but it is also more expensive. Anhydrous conditions are paramount, as water can hydrate the fluoride ion, reducing its nucleophilicity.
-
Solvent Effects: Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), sulfolane, or dimethyl sulfoxide (DMSO) are essential.[3][4] These solvents effectively solvate the potassium cation (K⁺) while leaving the fluoride anion relatively "naked" and highly reactive.
-
Phase-Transfer Catalysis (PTC): To overcome the low solubility of KF, a phase-transfer catalyst is often employed.[5][6] Catalysts like crown ethers (e.g., 18-crown-6) or quaternary ammonium salts encapsulate the potassium cation, disrupting the KF crystal lattice.[4][6][7] This process brings the fluoride anion into the organic phase, dramatically accelerating the reaction rate.
Experimental Protocol
This protocol is a representative procedure synthesized from established methods.[3][8] Researchers should perform their own risk assessment and optimization based on their specific laboratory conditions.
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Notes |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C₆H₂Cl₂F₃N | Starting material, >98% purity |
| Potassium Fluoride (KF), spray-dried | 7789-23-3 | KF | Must be anhydrous. Dry in vacuo at 140-160°C for >24h before use. |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | C₅H₉NO | Anhydrous grade, <50 ppm water |
| 18-Crown-6 (optional PTC) | 17455-13-9 | C₁₂H₂₄O₆ | Handle with care; hygroscopic. |
| Toluene | 108-88-3 | C₇H₈ | For work-up and extraction. |
| Deionized Water | 7732-18-5 | H₂O | For washing. |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | For drying organic phase. |
Equipment
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen/argon inlet.
-
Thermocouple and heating mantle.
-
Vacuum distillation apparatus.
-
Standard laboratory glassware for work-up.
Step-by-Step Procedure
-
System Preparation: Assemble the reaction apparatus and dry all glassware in an oven. Allow to cool under a stream of dry nitrogen or argon.
-
Reagent Charging: To the reaction flask, add spray-dried potassium fluoride (1.5-2.0 molar equivalents) and the phase-transfer catalyst (e.g., 18-crown-6, 0.05 molar equivalents), if used.
-
Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) to the flask (typically 3-5 mL per gram of starting material).
-
Azeotropic Drying: Begin stirring and heat the slurry to approximately 120°C under a gentle flow of nitrogen to azeotropically remove any trace amounts of water. Some solvent may distill.
-
Substrate Addition: Cool the mixture to ~80°C. Add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 molar equivalent) to the flask.
-
Reaction: Heat the reaction mixture to the target temperature, typically between 140°C and 180°C.[3] The optimal temperature may require screening.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by GC-MS or TLC. The reaction is typically complete within 4-10 hours.[8]
-
Work-up - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into cold water. Filter the resulting slurry to remove unreacted KF and other inorganic salts.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel and extract three times with toluene.
-
Work-up - Washing: Combine the organic extracts and wash sequentially with deionized water (twice) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.
Product Characterization
| Property | Value |
| Appearance | Colorless liquid or low-melting solid |
| Molecular Formula | C₆H₂ClF₄N |
| Molecular Weight | 199.53 g/mol [9][10] |
| Boiling Point | ~50-55 °C at 11 mmHg[10] |
| Density | ~1.524 g/mL at 25 °C[10] |
| Purity (by GC) | >98% |
Workflow Visualization
The following diagram outlines the complete synthesis workflow.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Safety Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete drying of KF. 2. Water content in solvent is too high. 3. Reaction temperature is too low. | 1. Ensure KF is rigorously dried in a vacuum oven. 2. Use anhydrous grade solvent and perform azeotropic drying step. 3. Incrementally increase the reaction temperature. |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition or further reaction. 2. Presence of impurities in the starting material. | 1. Lower the reaction temperature and monitor closely. 2. Use highly pure starting material. |
| Difficult Purification | Emulsion formation during work-up. | Add brine during the washing steps to help break the emulsion. |
Safety Precautions
-
Chemical Hazards: Pyridine derivatives are toxic and should be handled in a well-ventilated fume hood. NMP is a reproductive toxin. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reaction Conditions: The reaction is run at elevated temperatures. Use a heating mantle with a thermocouple for accurate temperature control to avoid overheating.
-
Work-up: The quenching step can be exothermic. Add the reaction mixture to water slowly.
References
- Benchchem Scientific Inc. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- Pickard, J. F. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. U.S. Patent No. 4,973,698.
- ChemicalBook. (n.d.). 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis.
- Jiangsu Sevencontinent Green Chemical Co., Ltd. (2019). Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. Chinese Patent No. CN107286087B.
- Zibo Xin nong ji crop science Co., Ltd. (2021). Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine. Chinese Patent No. CN112441966A.
- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
- Jubilant Ingrevia. (n.d.). 2,3-dichloro-5- trifluoromethyl pyridine.
- Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine.
- Synblock. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98%.
- Zhang, T. et al. (2018). Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. Science.
- Gouverneur, V. & Tredwell, M. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Accounts of Chemical Research.
- Stepanova, M. et al. (2021). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Molecules.
- Anhui Province Jingcheng Pharmaceutical Co., Ltd. (2014). Synthetic method of 2-chloro-5-trichloromethyl pyridine. Chinese Patent No. CN103787960A.
Sources
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- 3. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 4. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 5. Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
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- 10. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 [sigmaaldrich.com]
Protocol for the Selective Fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine via Nucleophilic Aromatic Halogen Exchange
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated pyridine derivatives are cornerstone structural motifs in modern agrochemicals and pharmaceuticals, imparting unique physicochemical properties that enhance bioavailability, metabolic stability, and binding affinity.[1] The compound 2,3-dichloro-5-(trifluoromethyl)pyridine is a critical intermediate, and its selective conversion to 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine represents a key synthetic step in the manufacturing of numerous high-value products.[2][3] This document provides a comprehensive guide to this transformation, detailing a robust laboratory-scale protocol based on nucleophilic aromatic substitution (SNAr). It elucidates the underlying chemical principles, offers a step-by-step experimental procedure, and outlines essential safety considerations for handling the requisite reagents.
Scientific Principle: The SNAr Halogen Exchange (Halex) Reaction
The conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to its monofluorinated counterpart is achieved through a Halogen Exchange (Halex) reaction, a subtype of Nucleophilic Aromatic Substitution (SNAr). The success and selectivity of this reaction are governed by the electronic architecture of the pyridine ring.
-
Activation by the Pyridine Ring: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions. This electron deficiency makes these positions susceptible to attack by nucleophiles.
-
Leaving Group Selectivity: In 2,3-dichloro-5-(trifluoromethyl)pyridine, the chlorine atom at the C2 position is significantly more activated towards nucleophilic displacement than the chlorine at the C3 position. This is due to the C2 position's proximity (ortho) to the ring nitrogen, which can effectively stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.
-
Role of the -CF3 Group: The strongly electron-withdrawing trifluoromethyl group at the C5 position further deactivates the ring, enhancing its electrophilicity and increasing the overall rate of nucleophilic substitution.[4][5]
-
The Fluoride Nucleophile: Alkali metal fluorides, such as potassium fluoride (KF) or caesium fluoride (CsF), serve as the fluorine source. However, their low solubility and the low nucleophilicity of the fluoride ion in protic solvents present challenges. To overcome this, the reaction is conducted in high-boiling, polar aprotic solvents (e.g., DMSO, DMAC) which solvate the cation (K+) but leave the fluoride anion relatively "naked" and highly nucleophilic.[6] The use of spray-dried KF or phase-transfer catalysts can further enhance reactivity.[6]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol details the selective monofluorination using spray-dried potassium fluoride in a polar aprotic solvent.
Materials and Equipment
| Reagents & Solvents | CAS No. | Supplier | Notes |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Sigma-Aldrich | Purity ≥97% |
| Potassium Fluoride (Spray-Dried) | 7789-23-3 | Sigma-Aldrich | Essential for high reactivity |
| N,N-Dimethylacetamide (DMAC) | 127-19-5 | Sigma-Aldrich | Anhydrous grade (<50 ppm H₂O) |
| Toluene | 108-88-3 | VWR | Anhydrous grade |
| Diethyl Ether | 60-29-7 | Fisher Scientific | Anhydrous grade |
| Saturated Sodium Bicarbonate (aq.) | N/A | In-house prep. | |
| Brine (Saturated NaCl aq.) | N/A | In-house prep. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | For drying |
| Equipment | Description |
| Three-neck round-bottom flask | 250 mL, with appropriate ground glass joints |
| Mechanical Stirrer | Overhead stirrer with a PTFE paddle |
| Reflux Condenser | With a nitrogen/vacuum inlet adapter |
| Dean-Stark Trap | For azeotropic removal of water |
| Heating Mantle with Stirring | Controlled by a thermocouple |
| Nitrogen Gas Line | For maintaining an inert atmosphere |
| Standard Glassware | Separatory funnel, beakers, Erlenmeyer flasks |
| Rotary Evaporator | For solvent removal |
| Vacuum Distillation Apparatus | For final product purification |
Reaction Parameters
The following table summarizes the quantitative data for the protocol.
| Parameter | Value | Notes |
| Substrate | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 10.8 g (50.0 mmol) |
| Fluorinating Agent | Spray-Dried Potassium Fluoride (KF) | 5.81 g (100 mmol, 2.0 eq.) |
| Solvent | N,N-Dimethylacetamide (DMAC) | 50 mL |
| Azeotroping Agent | Toluene | 15 mL |
| Reaction Temperature | 165-170 °C | Internal temperature |
| Reaction Time | 8-12 hours | Monitor by GC-MS |
| Expected Yield | 75-85% | Isolated yield |
Step-by-Step Procedure
-
Apparatus Setup and Drying:
-
Assemble the 250 mL three-neck flask with the mechanical stirrer, reflux condenser (fitted with a Dean-Stark trap), and a thermocouple. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
To the flask, add spray-dried potassium fluoride (5.81 g), DMAC (50 mL), and toluene (15 mL).
-
Begin stirring and heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue until no more water collects (approx. 1-2 hours).
-
Allow the apparatus to cool slightly, then carefully drain the collected water and toluene from the trap and remove the trap from the setup.
-
-
Fluorination Reaction:
-
Let the reaction mixture cool to approximately 80 °C.
-
Carefully add the 2,3-dichloro-5-(trifluoromethyl)pyridine (10.8 g) to the flask.
-
Heat the reaction mixture to an internal temperature of 165-170 °C and maintain under a gentle flow of nitrogen.
-
Monitor the reaction's progress by taking small aliquots periodically (e.g., every 2 hours after the first 4 hours) and analyzing by GC-MS to observe the disappearance of the starting material. The reaction is typically complete within 8-12 hours.[7]
-
-
Work-up and Extraction:
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
Dilute the dark slurry with anhydrous diethyl ether (100 mL).
-
Filter the mixture through a pad of Celite to remove the inorganic salts (KF and the KCl byproduct). Wash the filter cake with additional diethyl ether (2 x 25 mL).
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) to remove residual DMAC, followed by saturated brine (1 x 50 mL).
-
Dry the resulting organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by vacuum distillation to yield 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine as a clear liquid. The boiling point is approximately 80 °C at high vacuum.[8]
-
Confirm the purity and identity of the product using 1H, 13C, and 19F NMR spectroscopy and GC-MS analysis.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact; consider thicker butyl rubber gloves for extended handling).
-
Reagent Hazards:
-
Alkali Fluorides (KF): Highly toxic if ingested or inhaled. Avoid creating dust. Handle in a fume hood.
-
DMAC/Aprotic Solvents: These are high-boiling solvents that can be absorbed through the skin. They are also irritants. All handling should be performed in a well-ventilated fume hood.
-
2,3-dichloro-5-(trifluoromethyl)pyridine: This is a halogenated organic compound and should be treated as a potential irritant and toxic substance. Avoid skin contact and inhalation.
-
-
Reaction Hazards: The reaction is run at high temperatures. Ensure the heating mantle is properly secured and monitored with a thermocouple to prevent overheating. Use a blast shield, especially if scaling up the reaction.
-
Waste Disposal: Dispose of all chemical waste, including residual salts and solvents, according to institutional and local environmental regulations. Halogenated waste should be collected separately.
Industrial-Scale Alternative: Vapor-Phase Fluorination
While the described protocol is ideal for laboratory synthesis, industrial production often relies on continuous vapor-phase fluorination. This method involves passing the substrate, 2,3-dichloro-5-(trichloromethyl)pyridine, along with anhydrous hydrogen fluoride (HF) gas over a heated metal-based catalyst (e.g., chromium or iron oxides/fluorides) at high temperatures (often >300 °C).[1][9][10] This process is highly efficient for large-scale production but requires specialized industrial equipment to handle the highly corrosive and toxic HF gas safely.[11][12]
References
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
Laali, K. K., & Gettwert, V. J. (2001). Fluorination of Pyridines. Journal of Fluorine Chemistry, 107(1), 31-34. [Link]
-
Dolci, E., et al. (2010). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 53(3), 136-141. [Link]
-
Kuduk, S. D., DiPardo, R. M., & Bock, M. G. (2005). Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters, 7(4), 577–579. [Link]
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. (2020).
- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (2016).
-
Lam, K., et al. (2011). Catalytic fluorination of 2-chloropyridine over metal oxide catalysts in gas phase in the presence of HF. Applied Catalysis A: General, 399(1-2), 180-187. [Link]
- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. (2018).
-
Fujikawa, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(2), 65-75. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Fluorine Safety. [Link]
-
Ritter, T., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-44. [Link]
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]
-
Gouverneur, V. (2021). Making Fluorination Chemistry Safer and Easier. Charles River Laboratories Eureka Blog. [Link]
-
Singh, R. P., et al. (2001). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Reviews in Chemical Engineering, 17(2), 101-125. [Link]
-
Ottokemi. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine, 97%. Product Page. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. 2,3-Dichloro-5-(trifluoromethyl)pyridine, 97% 69045-84-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: A Validated Protocol for the Synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Abstract
This document provides a comprehensive, field-tested experimental procedure for the synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. This halogenated pyridine derivative is a crucial building block and intermediate in the development of novel agrochemicals and pharmaceuticals.[1] The protocol details a robust method involving a nucleophilic aromatic substitution (SNAr) reaction, specifically the selective fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine. This guide is intended for researchers, chemists, and process development scientists, offering in-depth explanations for experimental choices, a complete step-by-step protocol, safety considerations, and methods for analytical validation.
Introduction and Significance
Trifluoromethylpyridine (TFMP) derivatives are a cornerstone of modern chemical synthesis, valued for the unique physicochemical properties conferred by the fluorine atoms.[1] The target molecule, this compound, is of particular interest due to its trifunctionalized pyridine core, which allows for diverse downstream chemical modifications. Its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), is a high-demand intermediate used in the production of several crop-protection products.[1][2]
The synthesis of TFMPs can be broadly categorized into three main approaches: chlorine/fluorine exchange from a trichloromethylpyridine precursor, cyclocondensation using a trifluoromethyl-containing building block, and direct trifluoromethylation.[2] The most economically viable and widely used industrial method often involves the halogen exchange (Halex) reaction.[2] This application note focuses on a late-stage, selective halogen exchange, converting the readily available DCTF into the desired this compound. This transformation is critical for creating advanced intermediates for fungicides and other bioactive compounds.
Reaction Principle and Mechanism
The core of this protocol is a nucleophilic aromatic substitution reaction. The pyridine ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group and the nitrogen atom in the ring. The chlorine atom at the 2-position is more susceptible to substitution by the fluoride ion than the chlorine at the 3-position. This selectivity is a key aspect of the synthesis.
The reaction proceeds by the attack of a fluoride ion (from a source like KF or anhydrous HF) on the electron-deficient carbon at the C2 position of the pyridine ring. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The complex then stabilizes by expelling the chloride ion, resulting in the formation of the C-F bond and yielding the final product. The use of a polar aprotic solvent like N,N-Dimethylacetamide (DMAC) is crucial as it effectively solvates the cation of the fluoride salt (e.g., K⁺), leaving a "naked," highly reactive fluoride anion for the nucleophilic attack, thereby accelerating the reaction.[3]
Experimental Protocol: Fluorination of DCTF
This protocol is adapted from established industrial synthesis methodologies.[3][4] It requires specialized equipment to handle high pressures and corrosive reagents.
Materials and Reagents
| Reagent/Material | Grade | CAS Number | Supplier | Notes |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | ≥98% | 69045-84-7 | Commercial | Starting material. |
| Potassium Fluoride (KF) | Anhydrous, spray-dried | 7789-23-3 | Commercial | Must be rigorously dried before use. |
| N,N-Dimethylacetamide (DMAC) | Anhydrous, ≥99.8% | 127-19-5 | Commercial | Serves as the reaction solvent. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | 7727-37-9 | Gas Supplier | For maintaining an inert atmosphere. |
Equipment
-
High-pressure stainless steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves.
-
Schlenk line or glove box for handling anhydrous reagents.
-
Heating mantle with temperature controller.
-
Vacuum distillation apparatus.
-
Standard laboratory glassware (flasks, funnels, etc.).
Step-by-Step Procedure
-
Reactor Preparation: Ensure the autoclave is clean and dry. Assemble the reactor and perform a leak test with high-purity nitrogen.
-
Reagent Charging (Inert Atmosphere): Under a nitrogen or argon atmosphere, charge the autoclave with anhydrous potassium fluoride (KF).
-
Add anhydrous N,N-Dimethylacetamide (DMAC) to the reactor.
-
Begin stirring the mixture and add 2,3-dichloro-5-(trifluoromethyl)pyridine to the solvent/KF slurry.
-
Reaction Execution: Seal the autoclave securely. Purge the headspace with nitrogen three times to remove any residual air and moisture.
-
Begin heating the reaction mixture to the target temperature (see Table 2) while stirring vigorously. The internal pressure will rise as the temperature increases.[4]
-
Maintain the reaction at the set temperature and pressure for the specified duration (typically 5-10 hours).[3] Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them via GC or HPLC.
-
Reaction Quench and Work-up: After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the residual pressure.
-
Product Isolation: Transfer the reaction mixture to a distillation flask. The solvent (DMAC) can be recovered under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield high-purity this compound.[3]
Key Quantitative Parameters
| Parameter | Value | Rationale / Notes |
| Molar Ratio (KF : DCTF) | 1.5 : 1 to 3 : 1 | An excess of KF is used to drive the reaction to completion. |
| Solvent Volume | 3-5 times the mass of DCTF[3] | Ensures adequate mixing and heat transfer. |
| Reaction Temperature | 180 - 220 °C[4] | Required to overcome the activation energy for the SNAr reaction. |
| Reaction Pressure | 4.0 - 10.0 MPa[4] | Autogenously generated by heating the solvent. |
| Reaction Time | 5 - 10 hours[3] | Dependent on temperature and substrate concentration. |
| Expected Yield | 80 - 90% | Highly dependent on the purity of reagents and reaction conditions. |
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Hazard Management
Extreme caution must be exercised throughout this procedure.
-
High Pressure/Temperature: The reaction is conducted under high pressure and temperature. Use a properly rated autoclave and operate it behind a blast shield. Never exceed the maximum rated pressure or temperature of the vessel.
-
Reagent Toxicity:
-
2,3-dichloro-5-(trifluoromethyl)pyridine: Harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Potassium Fluoride: Toxic if swallowed or inhaled. Causes serious skin and eye irritation. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
DMAC: A combustible liquid. May cause eye, skin, and respiratory tract irritation.
-
-
Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have calcium gluconate gel available as a first aid measure for potential exposure to fluoride ions, although anhydrous HF is not used directly, thermal decomposition could pose a risk.
Analytical Characterization
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the aromatic proton signals.
-
¹⁹F NMR: To confirm the presence and coupling of the -CF₃ group and the fluorine atom on the ring.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water is a suitable starting point for method development.[5]
References
-
Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 146-155. Retrieved from [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
- Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
-
Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 42(10), 793-795. Retrieved from [Link]
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 5. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
Application Notes and Protocols for 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine: A Key Intermediate in Agrochemical Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine, a pivotal intermediate in the synthesis of modern agrochemicals. The unique substitution pattern of this pyridine derivative, featuring a trifluoromethyl group for enhanced biological efficacy and lipophilicity, a chlorine atom at the 2-position as a versatile reaction handle, and a fluorine atom at the 3-position modulating electronic properties, makes it a highly valuable building block. This document details the physicochemical properties of this intermediate and presents comprehensive, field-proven protocols for its application in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These methodologies are contextualized with their relevance to the synthesis of commercially significant herbicides and fungicides, providing researchers, scientists, and drug development professionals with a practical and authoritative resource for leveraging this intermediate in their own research and development programs.
Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemicals
The introduction of fluorine atoms and trifluoromethyl groups into organic molecules has had a profound impact on the development of new agrochemicals.[1][2] These moieties can significantly enhance the biological activity, metabolic stability, and lipophilicity of a compound, leading to pesticides with improved efficacy, selectivity, and environmental profiles. The pyridine scaffold is also a privileged structure in agrochemistry, present in a wide array of herbicides, insecticides, and fungicides.[1][2]
This compound (and its close analogs like 2,3-dichloro-5-(trifluoromethyl)pyridine) serves as a critical precursor to a number of high-value agricultural products.[1][3] The chlorine atom at the 2-position is particularly susceptible to displacement by nucleophiles and can readily participate in cross-coupling reactions, allowing for the facile introduction of diverse functionalities. The fluorine at the 3-position and the trifluoromethyl group at the 5-position work in concert to modulate the reactivity of the C-Cl bond and impart the desirable physicochemical properties to the final active ingredient.
This guide will focus on two primary classes of reactions that underscore the synthetic utility of this intermediate: nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling. Through detailed protocols and mechanistic insights, we will demonstrate how this compound can be effectively utilized to construct complex molecular architectures relevant to the agrochemical industry.
Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for successful reaction design and scale-up. Below is a summary of the key properties for 2-Chloro-5-(trifluoromethyl)pyridine, a closely related and commercially available analog. The data for the title compound, this compound, are expected to be similar.
Table 1: Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)pyridine
| Property | Value | Reference |
| CAS Number | 52334-81-3 | [2][4] |
| Molecular Formula | C₆H₃ClF₃N | [2][4] |
| Molecular Weight | 181.54 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid or low melting solid | [4] |
| Melting Point | 32-34 °C | [4] |
| Boiling Point | 139-141 °C | [4] |
| Density | 1.417 g/cm³ | [4] |
| Solubility | Soluble in chloroform, dichloromethane, ether, toluene. Insoluble in water. | [4] |
Spectral Data for 2-Chloro-5-(trifluoromethyl)pyridine:
-
¹H NMR (400 MHz, CDCl₃): δ 8.69 (d, J=2.4 Hz, 1H), 7.90 (dd, J=8.4, 2.4 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H).[5]
-
Mass Spectrum (EI): m/z 181 (M+), 146, 126.[5]
Application in Agrochemical Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing trifluoromethyl group, makes the chlorine atom at the 2-position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reaction is a cornerstone for the synthesis of aryloxyphenoxypropionate herbicides like Haloxyfop.
Synthesis of a Haloxyfop Precursor
Haloxyfop is a selective post-emergence herbicide used to control grass weeds in broadleaf crops. Its synthesis often involves the reaction of a substituted chloropyridine with hydroquinone. The following protocol is adapted from established procedures for the synthesis of a key Haloxyfop intermediate, 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine, using the closely related starting material 2,3-dichloro-5-(trifluoromethyl)pyridine.[3][6]
Diagram 1: SNAr Reaction Workflow
Caption: General workflow for the SNAr synthesis of the Haloxyfop precursor.
Protocol 1: Synthesis of 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equiv.)
-
Hydroquinone (2.1 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.1 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen/argon inlet
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry three-necked round-bottom flask purged with nitrogen, add 2,3-dichloro-5-(trifluoromethyl)pyridine (e.g., 21.6 g, 0.1 mol), hydroquinone (e.g., 23.1 g, 0.21 mol), and anhydrous potassium carbonate (e.g., 29.0 g, 0.21 mol).
-
Solvent Addition: Add anhydrous DMF (e.g., 280 mL) to the flask.
-
Reaction: Stir the mixture and heat to 105-110 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove inorganic salts. c. Transfer the filtrate to a separatory funnel and add toluene (e.g., 200 mL) and deionized water (e.g., 200 mL). d. Shake vigorously and separate the layers. The aqueous layer can be extracted with ethyl acetate to recover excess hydroquinone. e. Wash the organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography on silica gel to afford 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine as a solid.
Expected Yield: 90-95%.[6]
Causality and Experimental Insights:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the hydroquinone, forming the phenoxide nucleophile. Its insolubility in the reaction solvent can sometimes lead to heterogeneity, but in DMF at elevated temperatures, the reaction proceeds efficiently.
-
Solvent Selection: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic. Its high boiling point is also advantageous for this reaction which requires heating.
-
Stoichiometry: A slight excess of hydroquinone and base is used to ensure complete conversion of the starting chloropyridine.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent oxidation of the hydroquinone at elevated temperatures.
Application in Agrochemical Synthesis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds. For a substrate like this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the 2-position, a key step in the synthesis of certain fungicides and herbicides. While aryl chlorides are generally less reactive than bromides or iodides, the use of appropriate bulky, electron-rich phosphine ligands can facilitate their efficient coupling.[7]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling
The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, based on established methods for similar chloropyridines.[7][8] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 2: Synthesis of 2-Aryl-3-fluoro-5-(trifluoromethyl)pyridine
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-Cy-dicyclohexylphosphino)-2′,6′-dimethoxybiphenyl) (4-10 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Deionized water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Equipment:
-
Schlenk tube or sealable reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas manifold
-
Syringes for liquid transfer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (e.g., 0.5 mmol), the arylboronic acid (e.g., 0.65 mmol), palladium(II) acetate (e.g., 0.01 mmol, 2 mol%), SPhos (e.g., 0.02 mmol, 4 mol%), and anhydrous potassium phosphate (e.g., 1.0 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 0.8 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (e.g., 20 mL) and filter through a pad of Celite to remove the palladium catalyst. c. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 2-aryl-3-fluoro-5-(trifluoromethyl)pyridine.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield Range |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | Good to Excellent |
| [Pd(dppf)Cl₂] (3) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | Moderate to Good |
Causality and Experimental Insights:
-
Catalyst and Ligand System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is crucial for the activation of the relatively inert C-Cl bond. The ligand facilitates the oxidative addition step, which is often rate-limiting for aryl chlorides.
-
Base Selection: A strong base like potassium phosphate is often required to facilitate the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: A mixture of an organic solvent like dioxane or toluene with a small amount of water is commonly used. Water can help to dissolve the base and facilitate the formation of the active boronate species. It is essential to use degassed solvents to prevent oxidation of the Pd(0) catalyst.
Safety and Handling
This compound and its analogs are harmful if swallowed or inhaled and can cause skin and eye irritation.[2][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, wash the affected area with copious amounts of water and seek medical attention. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a highly versatile and valuable intermediate for the agrochemical industry. Its strategic combination of a reactive chlorine handle and activating/modulating fluoro and trifluoromethyl groups allows for its efficient incorporation into complex molecular targets. The detailed protocols for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling provided in this guide offer a solid foundation for researchers to explore the synthesis of novel and potentially potent agrochemicals. By understanding the underlying principles and carefully controlling reaction parameters, scientists can effectively leverage this key building block to drive innovation in crop protection.
References
- Google Patents. (2018). CN108863915B - Synthesis method of fluopyram intermediate 2- [ 3-chloro-5 (trifluoromethyl) pyridine-2-yl ] acetonitrile.
-
Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 148-158. Available at: [Link]
-
Research Square. (2023). A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
- Google Patents. (2009). CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity.
-
PubChem. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]
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Eureka | Patsnap. (2022). Fluopyram and synthesis method thereof. Retrieved from [Link]
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Chemsrc. (2025). This compound. Retrieved from [Link]
- Google Patents. (2019). CN110437138B - Improved synthesis process of fluopyram.
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National Institutes of Health. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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National Institutes of Health. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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- Google Patents. (2021). KR102366955B1 - Method for the preparation of 2,3-dichloro-5-trifluoromethylpyridine.
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Application Notes & Protocols: The Strategic Use of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine in Medicinal Chemistry
Introduction: The Value Proposition of a Highly Functionalized Pyridine Scaffold
In modern drug discovery, the strategic incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of molecular design.[1][2][3] Trifluoromethylpyridines (TFMPs), in particular, have become indispensable building blocks for both pharmaceutical and agrochemical development.[1][4] The trifluoromethyl group (-CF3) is prized for its ability to enhance crucial drug properties, including metabolic stability (by blocking sites of oxidation), lipophilicity (improving membrane permeability), and target binding affinity through unique electronic interactions.[2][5]
This guide focuses on 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine , a versatile chemical intermediate whose value lies in its specific arrangement of functional groups. The pyridine core is a common feature in bioactive molecules, often acting as a bioisostere for a phenyl ring but with an added hydrogen bond accepting nitrogen atom. The strategic placement of three distinct substituents on this core creates a powerful tool for medicinal chemists:
-
5-(Trifluoromethyl) Group: A potent electron-withdrawing group that significantly impacts the electronic character of the ring and confers the benefits mentioned above.[2]
-
3-Fluoro Group: A second, strongly electronegative atom that further modulates the ring's electronics and pKa, and can participate in key hydrogen bonding interactions with protein targets.[1]
-
2-Chloro Group: This is the primary reactive handle. Its position at C2, ortho to the ring nitrogen and further activated by the powerful electron-withdrawing effects of the fluoro and trifluoromethyl groups, makes it an excellent leaving group for both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
This combination renders the molecule an electron-deficient (electrophilic) aromatic system, primed for selective chemical transformations to build molecular complexity.
Physicochemical Properties and Reactivity Analysis
A thorough understanding of the substrate's properties is critical for successful reaction design.
| Property | Value |
| Chemical Formula | C₆H₂ClF₄N |
| Molecular Weight | 199.54 g/mol |
| CAS Number | 65181-12-6 |
| Appearance | Colorless to light yellow liquid or solid |
| Melting Point | 32-36 °C |
| Boiling Point | 145-147 °C |
Reactivity Insights: The convergence of three electron-withdrawing elements (ring nitrogen, 3-F, 5-CF3) dramatically lowers the electron density of the pyridine ring. This electronic depletion is the causal factor behind the high reactivity of the C2-Cl bond. The carbon atom at the 2-position becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles. This activation is fundamental to the synthetic protocols detailed below.
Key Synthetic Transformations & Protocols
The utility of this compound is best demonstrated through its application in the two most powerful bond-forming strategies in modern medicinal chemistry.
Nucleophilic Aromatic Substitution (SNA_r_)
The SNAr reaction is a direct and often cost-effective method for forming C-N, C-O, and C-S bonds. For this substrate, the reaction proceeds readily due to the exceptional electronic activation of the ring.
Mechanistic Principle: The reaction follows a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon at C2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7][8] The negative charge in this intermediate is effectively delocalized across the aromatic system and, crucially, onto the electronegative ring nitrogen and the ortho/para electron-withdrawing groups, which lowers the activation energy of this first, rate-determining step.[7][8] The subsequent elimination of the chloride leaving group restores aromaticity and yields the final substituted product.[9]
Caption: The Addition-Elimination mechanism of SNAr.
Protocol 3.1.1: General Procedure for Amination via SNAr
This protocol describes the reaction with a generic primary or secondary amine.
Rationale: This method is chosen for its simplicity when the amine nucleophile is sufficiently reactive. A polar aprotic solvent like DMSO is used to dissolve the reagents and stabilize the charged intermediate. Heat is applied to overcome the activation energy required for the initial nucleophilic attack. An excess of the amine often serves as the base to neutralize the HCl byproduct, though an auxiliary non-nucleophilic base can be added to conserve the primary nucleophile.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (2.2 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oven-dried reaction vial with a magnetic stir bar and screw cap
-
Standard laboratory glassware for work-up and purification
-
-
Step-by-Step Methodology:
-
To the reaction vial, add this compound (e.g., 200 mg, 1.0 mmol).
-
Add the amine (2.2 mmol).
-
Add anhydrous DMSO (e.g., 5 mL) to dissolve the reactants.
-
Seal the vial tightly and place it in a preheated heating block or oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS by quenching a small aliquot in water and extracting with ethyl acetate.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Separate the layers. Extract the aqueous phase two more times with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired 2-amino-3-fluoro-5-(trifluoromethyl)pyridine derivative.
-
Palladium-Catalyzed Cross-Coupling Reactions
For forming C-C and certain C-N bonds, particularly with less reactive nucleophiles or for accessing greater molecular diversity, palladium-catalyzed cross-coupling reactions are the gold standard.[10]
Caption: General experimental workflow for cross-coupling.
Protocol 3.2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron reagents.[11] A palladium(0) catalyst is used. The choice of a chelating phosphine ligand like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) stabilizes the palladium center throughout the catalytic cycle. A base, typically a carbonate, is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[12] A mixed solvent system like dioxane/water is often optimal, as water can aid in dissolving the base.[12]
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Ester (1.2-1.5 equiv)
-
Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ (3-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Water
-
Oven-dried Schlenk flask or sealed tube, inert gas line (Nitrogen or Argon)
-
-
Step-by-Step Methodology:
-
To the Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1-0.2 M.
-
Stir the mixture at 90-110 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to obtain the desired biaryl compound.
-
Protocol 3.2.2: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The Buchwald-Hartwig amination is a highly versatile method that often succeeds where SNAr may fail, especially with less nucleophilic amines or sterically hindered substrates.[10] The reaction requires a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos).[13] These ligands facilitate the challenging oxidative addition of the aryl chloride and the final C-N bond-forming reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical for deprotonating the amine to form the palladium-amido intermediate.[13][14] The reaction must be performed under strictly anhydrous and anaerobic conditions as the catalyst system is sensitive to oxygen and moisture.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine or Amide (1.1-1.3 equiv)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or a dedicated pre-catalyst.
-
Ligand: Xantphos (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.4 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Schlenk flask/sealed tube, inert gas line
-
-
Step-by-Step Methodology:
-
In a glovebox or under a constant flow of inert gas, add NaOtBu (1.4 equiv) to an oven-dried Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.01 equiv) and Xantphos (0.02 equiv) in a small amount of anhydrous toluene, allow to pre-form for 10 minutes, then add this catalyst solution to the flask.
-
Add the amine (1.2 equiv) followed by this compound (1.0 equiv).
-
Add enough anhydrous toluene to reach a concentration of ~0.2 M.
-
Seal the flask and heat to 100-110 °C for 8-24 hours, monitoring by LC-MS.
-
Work-up: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography.
-
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²) - C(sp²) | C(sp²) - N |
| Nucleophile | Organoboron Reagent | Amine / Amide |
| Typical Base | K₂CO₃, Cs₂CO₃ (Weaker) | NaOtBu, K₃PO₄ (Stronger) |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Anhydrous Toluene, Dioxane |
| Atmosphere | Inert, less sensitive | Strictly Inert (Anaerobic) |
| Key Insight | Robust for C-C bonds | Versatile for challenging C-N bonds |
Conclusion and Outlook
This compound is a high-value, strategically functionalized building block for medicinal chemistry. Its electronically activated C-Cl bond provides chemists with reliable and direct access to a variety of synthetic transformations. The protocols outlined here for Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination serve as validated starting points for the synthesis of novel, complex pyridine derivatives. By understanding the underlying principles of the substrate's reactivity and carefully selecting the appropriate reaction conditions, researchers can efficiently leverage this intermediate to accelerate the discovery of new therapeutic agents.
References
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.
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- 2-Chloro-5-trifluoromethylpyridine: A Versatile Intermediate for Chemical Synthesis. (n.d.).
- The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
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- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). ACS Publications.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). Benchchem.
- 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
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Introduction: The Strategic Value of a Trifluoromethylated Pyridine Building Block
An Application Guide to Cross-Coupling Reactions with 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
In the landscape of modern drug discovery and agrochemical development, fluorine-containing heterocycles are of paramount importance. The strategic incorporation of fluorine atoms or trifluoromethyl (CF₃) groups can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The compound this compound is a highly valuable building block that combines the essential pyridine scaffold, prevalent in pharmaceuticals, with the beneficial physicochemical properties imparted by its fluorine and trifluoromethyl substituents.[3]
This guide, designed for researchers and synthetic chemists, provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this versatile substrate. The electron-deficient nature of the pyridine ring, amplified by the inductive effects of the fluorine and trifluoromethyl groups, renders the C2-chloro position a prime site for functionalization via oxidative addition to a palladium(0) center. However, this same electronic profile presents unique challenges that necessitate careful selection of catalysts, ligands, and reaction conditions to achieve high efficiency and selectivity.
We will delve into the mechanistic underpinnings and provide field-tested protocols for three cornerstone transformations: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond construction, and Sonogashira coupling for the introduction of alkynyl moieties.
General Mechanistic Framework: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4][5] These reactions predominantly operate through a common catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[6][7]
The cycle typically initiates with the Oxidative Addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex, forming an arylpalladium(II) halide intermediate.[8] The subsequent step, Transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), involves the transfer of the nucleophilic partner's organic group to the palladium center.[6][9] The cycle concludes with Reductive Elimination , where the two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[4]
Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl and vinyl-aryl structures by coupling an organoboron reagent with an organic halide.[10] For an electron-deficient substrate like this compound, the key to success lies in selecting a catalytic system that can efficiently overcome the relative inertness of the C-Cl bond.
Expertise & Rationale
-
Catalyst & Ligand Selection: The oxidative addition of aryl chlorides to Pd(0) is often the rate-limiting step. To facilitate this, highly active catalyst systems are required. These typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand.[11] Ligands such as tricyclohexylphosphine (PCy₃) or biaryl phosphines (e.g., SPhos, XPhos) increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.[12][13] PEPPSI-type precatalysts, which feature N-heterocyclic carbene (NHC) ligands, are also highly effective due to the strong σ-donating ability of the NHC ligand.[13]
-
Base and Solvent: A base is crucial for activating the boronic acid in the transmetalation step.[14] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of solvent is often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water to aid in dissolving the base and boronic acid.[14]
Comparative Performance of Catalyst Systems
| Catalyst Precursor | Ligand | Base | Solvent System | Temp (°C) | Typical Yield |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 | High |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene / H₂O | 100 | High |
| PEPPSI-IPr | None | K₂CO₃ | THF / H₂O | 80 | Good-High |
| Pd(PPh₃)₄ | (Internal) | Na₂CO₃ | DME / H₂O | 90 | Moderate-High |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert gas supply (Nitrogen or Argon)
Experimental Workflow:
Caption: General workflow for a cross-coupling reaction.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Degassing: Seal the tube with a septum, and cycle between vacuum and backfilling with nitrogen or argon three times to ensure an inert atmosphere.[15]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, a linkage ubiquitous in pharmaceuticals.[9][16] The reaction couples an aryl halide with a primary or secondary amine. Given the electron-deficient nature of the pyridine substrate, this reaction is generally favorable but requires a strong base and a carefully selected ligand to achieve high yields.[17]
Expertise & Rationale
-
Catalyst & Ligand Selection: The catalytic cycle involves the formation of a palladium-amido complex.[9] Bulky, electron-rich ligands are essential to promote the reductive elimination step, which is often rate-limiting, and to prevent the formation of stable, off-cycle palladium-amine complexes.[17] Biarylphosphine ligands (e.g., RuPhos, BrettPhos) or chelating ligands like Xantphos are highly effective.[18]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex) to form the crucial palladium-amido species. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can also be used.[17][19]
-
Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are standard to prevent quenching of the strong base.
Recommended Catalyst Systems
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu | 1,4-Dioxane | 100-110 | High |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | High |
| BrettPhos G3 Precatalyst | (Internal) | LHMDS | THF | 80 | Very High |
Detailed Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Reaction vessel (e.g., oven-dried sealed tube or Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add NaOt-Bu, Pd₂(dba)₃, and Xantphos to an oven-dried reaction vessel with a stir bar.
-
Reagent Addition: Remove the vessel from the glovebox (if used), and add the this compound and anhydrous toluene. Finally, add the amine via syringe.
-
Degassing: If not prepared in a glovebox, seal the vessel and briefly purge with argon for 5-10 minutes.[15]
-
Reaction: Heat the sealed reaction mixture in a preheated oil bath at 110 °C for 16-24 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Purification: Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired aryl amine.
Section 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling provides a direct route to aryl alkynes by reacting a terminal alkyne with an aryl halide.[20] It uniquely employs a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst.
Expertise & Rationale
-
Dual-Catalyst System: The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) activates the aryl chloride via the standard oxidative addition.[21] The copper(I) salt (e.g., CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex, which is more efficient than the direct reaction of the alkyne with the palladium complex.[20]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to deprotonate the alkyne and as a solvent or co-solvent.[21] Anhydrous THF or DMF are also common solvents.
Standard Sonogashira Conditions
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-60 | Good-High |
| PdCl₂(PPh₃)₂ | CuI | DIPA | DMF | 25-80 | Good-High |
Detailed Protocol: Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Reaction vessel and inert gas supply
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Solvent/Reagent Addition: Add anhydrous THF, followed by degassed triethylamine. Finally, add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) for 4-16 hours. The formation of a salt (triethylammonium chloride) may cause the mixture to become cloudy.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Once complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove solids.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the resulting residue by flash column chromatography to afford the alkynylated pyridine product.
Troubleshooting and General Considerations
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst.[15] Impurities in starting materials can also poison the catalyst.[15]
-
Inefficient Oxidative Addition (for Suzuki): If yields are low with the C-Cl substrate, consider switching to a more active ligand system (e.g., a bulkier biaryl phosphine or an NHC-based catalyst).
-
-
Side Reactions:
-
Homocoupling of Boronic Acid (Suzuki): This is often caused by the presence of oxygen. Improve degassing procedures.[15]
-
Hydrodehalogenation (Loss of Chlorine): This can occur if a source of hydride is present or as a competing pathway in the catalytic cycle. Ensure anhydrous conditions and consider a different base or solvent.
-
-
Reagent Purity: The purity of starting materials, especially amines and boronic acids, is critical. Liquid amines can often be purified by distillation or filtration through a plug of activated alumina.[15]
References
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- Pd(II)
- The Nobel Foundation. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Oreate AI Blog. (2026, January 7).
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- ResearchGate.
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- ACS Publications. (2022, August 19). Pd(II)
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- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Benchchem.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
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- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
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- ChemicalBook. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis.
- Chemistry Stack Exchange. (2021, July 29).
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- ResearchGate. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Reddit. (2020, August 25). Suzuki vs. Hartwig-Buchwald : r/Chempros.
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- Chemistry LibreTexts. (2023, June 30).
- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
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- What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
- ACS Publications. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society.
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Application Notes and Protocols for the Derivatization of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine. This fluorinated pyridine building block is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in modern agrochemicals and pharmaceuticals.[1][2] The strategic introduction of fluorine and trifluoromethyl groups can enhance critical molecular properties such as metabolic stability, lipophilicity, and binding affinity, making this scaffold a valuable starting point for the synthesis of novel chemical entities.[3] This guide focuses on the most synthetically valuable transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), providing both the theoretical basis for reaction design and detailed, field-proven experimental protocols.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine core is a ubiquitous motif in medicinal and agricultural chemistry. The specific substitution pattern of this compound offers a unique combination of reactive handles and modulating substituents. The trifluoromethyl (CF3) group, a powerful electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, enhancing its susceptibility to certain transformations while also offering improved pharmacokinetic profiles in drug candidates.[3]
The presence of two distinct halogen atoms, chlorine at the C2 position and fluorine at the C3 position, presents both a challenge and an opportunity for selective functionalization. The C-Cl bond is generally more susceptible to cleavage in palladium-catalyzed oxidative addition cycles compared to the more robust C-F bond, a principle that underpins the regioselective derivatization strategies discussed herein.[4] Understanding the relative reactivity of these positions is paramount for designing efficient and selective synthetic routes. For dihalopyridines, oxidative addition in cross-coupling reactions is typically favored at the C2 position, which is alpha to the nitrogen atom.[4] This guide will elucidate the principles and practicalities of leveraging this reactivity for targeted molecular synthesis.
dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=5000, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} caption: Key derivatization pathways for the title compound.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The electron-deficient nature of the pyridine ring, amplified by the CF3 group, makes the C2-chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr). This reaction provides a direct, metal-free pathway to introduce amine, ether, and other functionalities. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, whose formation is the rate-determining step.
Causality in Experimental Design:
The choice of solvent and base is critical for a successful SNAr reaction. Polar aprotic solvents like DMF or DMSO are typically used to dissolve the reagents and stabilize the charged intermediate. The base serves to deprotonate the incoming nucleophile, increasing its nucleophilicity. For amine nucleophiles, an excess of the amine itself can often serve as the base. For less reactive nucleophiles, a stronger, non-nucleophilic base may be required. Temperature is a key parameter to control reaction rate and minimize side reactions.
Protocol 2.1: Synthesis of 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine
This protocol is adapted from a patented procedure for the amination of a closely related substrate, 2,3-dichloro-5-(trifluoromethyl)pyridine, which demonstrates the preferential reactivity at the C2 position.[5]
Materials:
-
This compound
-
28% Aqueous ammonia (NH4OH)
-
Autoclave reactor
-
Methylene chloride (DCM) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a high-pressure autoclave, combine this compound (1.0 eq) with 28% aqueous ammonia (a significant molar excess, e.g., 10-20 eq).
-
Seal the autoclave and heat the mixture to 100-125°C. The internal pressure will increase during the reaction.
-
Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by taking aliquots (if possible) and analyzing by TLC or GC-MS.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent any excess pressure and open the reactor.
-
Extract the reaction mixture with methylene chloride (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product, 2-amino-3-fluoro-5-(trifluoromethyl)pyridine, can be purified by column chromatography or recrystallization if necessary.
Trustworthiness: This protocol relies on the established principle of selective nucleophilic substitution at the most electrophilic position (C2) of the pyridine ring. The use of a sealed autoclave is necessary to maintain a sufficient concentration of ammonia and to reach the required reaction temperature.[5]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[6] For this compound, these reactions are expected to proceed selectively at the C2-Cl position due to the lower bond dissociation energy of the C-Cl bond compared to the C-F bond, which facilitates the initial oxidative addition of the Pd(0) catalyst.[7]
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} caption: Generalized catalytic cycle for Pd-cross-coupling.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide, offering a robust method for creating biaryl structures.[8]
Causality in Experimental Design:
-
Catalyst/Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For less reactive aryl chlorides, electron-rich and sterically bulky phosphine ligands are often required to promote the oxidative addition step. Systems like Pd(dppf)Cl2 or catalysts generated in situ from a palladium source (e.g., Pd2(dba)3) and a ligand (e.g., RuPhos, XPhos) are common choices.[9]
-
Base: An inorganic base (e.g., K2CO3, K3PO4, Cs2CO3) is essential for the transmetalation step. The choice of base can significantly impact yield and should be screened for optimization.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol 3.1.1: General Protocol for Suzuki-Miyaura Coupling This generalized protocol is based on established methods for the coupling of challenging heteroaryl chlorides.[8][9]
Materials:
-
This compound
-
Arylboronic acid or pinacol boronate ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)
-
Base (e.g., K2CO3 or K3PO4, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%), and the base (e.g., K3PO4, 2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent:water ratio) via syringe.
-
Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd(dppf)Cl2 | K3PO4 | Dioxane/H2O | 100 | Good to Excellent | [8][10] |
| Pd(OAc)2 / RuPhos | K2CO3 | Toluene/H2O | 80-100 | Good to Excellent | [9] |
| Pd2(dba)3 / FcPPh2 | K3PO4 | Dioxane/H2O | 100 | Good | [8] |
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction allows for the formation of C-N bonds by coupling an amine with an aryl halide, providing access to a wide range of substituted anilines and their heteroaromatic analogs.[11]
Causality in Experimental Design:
-
Catalyst/Ligand: The success of the Buchwald-Hartwig amination, especially with aryl chlorides, is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as tBuXPhos or BrettPhos are designed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K3PO4).[11]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.
Protocol 3.2.1: General Protocol for Buchwald-Hartwig Amination This protocol is based on modern methods developed for the amination of heteroaryl chlorides.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., tBuXPhos Pd G3, 1-3 mol%) or a combination of a Pd source (e.g., Pd2(dba)3) and a ligand (e.g., tBuXPhos)
-
Base (e.g., NaOtBu or K3PO4, 1.5 - 2.5 eq)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Inside a glovebox, charge a reaction vial with the palladium precatalyst (2 mol%), the base (e.g., K3PO4, 2.0 eq), this compound (1.0 eq), and a stir bar.
-
Add the anhydrous solvent (e.g., toluene), followed by the amine (1.2 eq).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80-110°C for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Target Amine | Reference |
| Pd2(dba)3 / tBuXPhos | K3PO4 | Dioxane | 100-110 | Primary/Secondary | [12] |
| tBuBrettPhos Pd G4 | K3PO4 | t-BuOH | 100 | Primary Amines | [13] |
| Pd(OAc)2 / RuPhos | NaOtBu | Toluene | 80-100 | Secondary Amines | [14] |
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating C(sp2)-C(sp) bonds.[15] This transformation is invaluable for introducing linear, rigid alkyne linkers into molecular scaffolds.
Causality in Experimental Design:
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh3)2Cl2) and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[15]
-
Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require more specialized palladium catalysts or different reaction conditions.[16]
-
Base: An amine base, such as triethylamine (Et3N) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system.[13]
Protocol 3.3.1: General Protocol for Copper-Cocatalyzed Sonogashira Coupling This protocol is based on standard conditions for Sonogashira reactions with heteroaryl halides.[13]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Anhydrous amine base (e.g., Et3N or DIPA)
-
Anhydrous co-solvent (e.g., THF or DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh3)2Cl2, 3 mol%), and copper(I) iodide (1.5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous co-solvent (e.g., THF) followed by the amine base (e.g., Et3N, 2-3 eq).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature to 60°C for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with saturated aqueous NH4Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a versatile and highly valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its derivatization can be achieved with a high degree of control and predictability through several powerful synthetic methodologies. Nucleophilic aromatic substitution offers a direct route for the introduction of heteroatom nucleophiles at the C2 position. Furthermore, modern palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide robust and versatile methods for the selective formation of new carbon-carbon and carbon-nitrogen bonds, also at the more reactive C2-chloro position. The protocols and guiding principles detailed in this document provide researchers with a solid foundation for the strategic derivatization of this important scaffold, enabling the efficient generation of novel and diverse chemical libraries for discovery programs.
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Imahashi, Y., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
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Sanford, M. S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed Central. Available at: [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. Available at: [Link]
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Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
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-
Watson, D. A., et al. (2016). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ResearchGate. Available at: [Link]
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Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Available at: [Link]
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El-Faham, A., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Molander, G. A., & Canturk, B. (2009). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. Available at: [Link]
-
Liu, S., et al. (2023). Palladium-catalyzed remote internal C(sp3)−H bond chlorination of alkenes. PubMed Central. Available at: [Link]
-
ResearchGate. (2016). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available at: [Link]
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Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Available at: [Link]
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Abell, A. D., & McNaughton, M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]
-
ResearchGate. (2013). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Available at: [Link]
-
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Scale-up synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
An Application Note for the Scale-Up Synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Abstract
This document provides a detailed guide for the scale-up synthesis of this compound, a critical fluorinated building block in the pharmaceutical and agrochemical sectors. Moving from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges in terms of process safety, regioselectivity, yield optimization, and cost-effectiveness. This guide focuses on a robust and scalable synthetic strategy: the nucleophilic aromatic substitution (SNAr) via a Halogen Exchange (Halex) reaction. We will explore the underlying chemical principles, provide a detailed operational protocol, and discuss critical parameters for process optimization and control, ensuring a self-validating and reliable production system.
Introduction: The Strategic Importance of a Fluorinated Intermediate
This compound is a high-value heterocyclic intermediate. The specific arrangement of its substituents—a trifluoromethyl group for modulating lipophilicity and metabolic stability, a chloro group for subsequent cross-coupling reactions, and a fluoro group for influencing electronic properties and binding interactions—makes it an indispensable component in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.
However, the synthesis of this molecule is non-trivial. The primary challenge lies in the regioselective introduction of the fluorine atom onto the pyridine ring, which is already substituted. Scaling this synthesis requires a deep understanding of the reaction mechanism to control the formation of undesired isomers and ensure the final product meets stringent purity specifications.
Strategic Synthesis Pathway Selection
Several methods exist for preparing trifluoromethylpyridine derivatives, including vapor-phase reactions and the construction of the pyridine ring from acyclic precursors.[1][2] For the specific substitution pattern of this compound, the most industrially viable approach is the selective fluorination of a readily available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine . This precursor is a high-demand commodity in its own right, used in the synthesis of products like the fungicide Fluazinam.[2][3]
The chosen pathway is a Halogen Exchange (Halex) reaction , a type of nucleophilic aromatic substitution (SNAr). This method is favored for scale-up due to its operational simplicity, use of relatively inexpensive fluorinating agents, and amenability to standard batch reactor systems.
Mechanism and Regioselectivity Considerations
The Halex reaction proceeds via the attack of a fluoride ion (from a source like KF or NaF) on the electron-deficient pyridine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of a chloride ion yields the fluorinated product.
A critical aspect of this synthesis is controlling the regioselectivity. In 2,3-dichloro-5-(trifluoromethyl)pyridine, there are two chlorine atoms that can be substituted. The chlorine at the 2-position is generally more activated towards nucleophilic attack due to stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogen. This makes the formation of the undesired isomer, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, a significant competing reaction.[4] Therefore, the entire process must be carefully optimized—through catalyst selection, temperature control, and solvent choice—to favor substitution at the 3-position.
Caption: SNAr mechanism for the Halex fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Scale-Up Protocol: Halex Fluorination
This protocol details the synthesis in a 100 L reactor system. All operations should be conducted under a dry nitrogen atmosphere to prevent moisture from compromising the fluorinating agent.
Materials and Equipment
| Item | Specification | Rationale / Key Consideration |
| Reactor | 100 L Glass-Lined or Hastelloy Reactor | Material must be resistant to fluoride corrosion at high temperatures. Must have overhead agitation, a temperature probe, a nitrogen inlet, and a reflux condenser. |
| Starting Material | 2,3-dichloro-5-(trifluoromethyl)pyridine | High purity (>99%) is essential to minimize side reactions. |
| Fluorinating Agent | Spray-Dried Potassium Fluoride (KF) | Spray-drying provides a high surface area and anhydrous form, maximizing reactivity. |
| Solvent | N,N-Dimethylacetamide (DMAC) | A high-boiling polar aprotic solvent is required to solubilize reactants and facilitate the SNAr mechanism.[4] |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | A phase-transfer catalyst that aids in the transfer of the fluoride ion into the organic phase, accelerating the reaction.[4] |
| Purging Gas | Nitrogen (Pre-dried) | Maintains an inert and anhydrous atmosphere. |
Step-by-Step Experimental Procedure
-
Reactor Preparation:
-
Ensure the 100 L reactor is clean, dry, and leak-tested.
-
Begin purging the reactor with dry nitrogen to establish an inert atmosphere. Maintain a slight positive pressure throughout the process.
-
-
Charging Reagents:
-
Charge the reactor with N,N-Dimethylacetamide (DMAC, 50 L).
-
Under continuous agitation, add spray-dried Potassium Fluoride (KF, 1.5 - 2.5 molar equivalents). The fine powder requires careful handling to avoid dust formation.
-
Add the phase-transfer catalyst, Tetrabutylammonium Bromide (TBAB, 0.05 - 0.1 molar equivalents).[4]
-
Heat the slurry to 120-130°C to ensure any trace moisture is removed via azeotropic distillation with the solvent.
-
-
Substrate Addition:
-
Once the KF slurry is dry and at the target pre-reaction temperature, begin the controlled addition of molten 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 molar equivalent) via a charging pump over 2-3 hours.
-
Causality: A slow, controlled addition is critical for managing the reaction exotherm. A rapid addition could lead to a runaway reaction and a decrease in selectivity.
-
-
Reaction Execution:
-
After the addition is complete, raise the reactor temperature to the final setpoint, typically between 150-180°C .[4]
-
Hold the reaction at this temperature for 8-15 hours. The exact time and temperature are critical process parameters that must be optimized to maximize the yield of the desired 3-fluoro isomer.
-
In-Process Control (IPC): Monitor the reaction progress every 2 hours by taking a sample from the reactor and analyzing it by Gas Chromatography (GC). The analysis should track the consumption of the starting material and the relative ratio of the desired product to the 2-fluoro isomer. The reaction is deemed complete when the starting material is <1% of the total peak area.
-
-
Quench and Work-up:
-
Once the reaction is complete, cool the reactor contents to below 80°C.
-
Slowly and carefully quench the reaction mixture by adding water. This will dissolve the remaining KF and the KCl byproduct.
-
Transfer the mixture to an extraction vessel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., Toluene or Ethyl Acetate).
-
Wash the combined organic layers with brine to remove residual DMAC and salts.
-
-
Purification:
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure.
-
The crude product is a mixture of the desired product and the isomeric byproduct. Isolate the pure this compound via fractional vacuum distillation . The difference in boiling points between the isomers allows for their separation.
-
Process Optimization and Data Presentation
The success of this scale-up hinges on meticulous optimization of Critical Process Parameters (CPPs).
| Parameter | Typical Range | Impact and Rationale |
| Temperature | 150 - 180 °C | Affects reaction rate and isomer ratio. Lower temperatures may favor the kinetic 2-fluoro product, while higher temperatures might be needed to form the thermodynamically favored 3-fluoro product. This must be determined experimentally. |
| KF Equivalents | 1.5 - 2.5 eq. | An excess of KF is required to drive the reaction to completion. However, a very large excess increases cost and waste. |
| Catalyst Loading | 0.05 - 0.1 eq. | Increases reaction rate. Higher loading can lead to increased costs and potential downstream removal issues. |
| Water Content | < 0.1% | Water deactivates the anhydrous KF, significantly slowing or stopping the reaction. Maintaining anhydrous conditions is paramount. |
Analytical Quality Control
| Method | Purpose | Typical Parameters |
| Gas Chromatography (GC-FID) | In-process control; final purity assessment. | Column: DB-5 or similar; Temperature program to separate starting material, product, and isomer. |
| GC-Mass Spectrometry (GC-MS) | Confirmation of product and byproduct identity. | Comparison of fragmentation patterns with known standards. |
| ¹⁹F NMR Spectroscopy | Unambiguous structural confirmation. | The chemical shifts for the -CF₃ group and the aromatic fluorine will be distinct for the two isomers, providing a definitive ratio. |
Visualization of the Scale-Up Workflow
Caption: Overall workflow for the scale-up synthesis of this compound.
Safety and Environmental Protocols
Handling halogenated compounds at high temperatures requires strict adherence to safety protocols.
-
Hazard Identification: 2,3-dichloro-5-(trifluoromethyl)pyridine is harmful if swallowed and causes skin and eye irritation.[5] High-boiling solvents like DMAC are toxic. All operations must be performed in a well-ventilated area.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and protective clothing.[6][7] Use a respirator if handling powders outside of a contained system.[7]
-
Engineering Controls: A closed-system reactor is mandatory for scale-up.[5] Ensure safety showers and eyewash stations are immediately accessible.[7]
-
Spill & Waste Management: Absorb spills with inert material (e.g., sand or earth) and place in a sealed container for disposal.[5] All chemical waste, including spent solvents and salts, must be disposed of in accordance with local and national environmental regulations.[8]
References
- Jubilant Ingrevia. (n.d.).
- ChemicalBook. (2025). 2-Chloro-3-(trifluoromethyl)
- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
-
Dong, Q.-Q., et al. (2017). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. ResearchGate. Available at: [Link]
- ChemicalBook. (n.d.). 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis.
-
Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
- Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- WIPO Patentscope. (2019). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE.
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]
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- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
-
J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: [Link]
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- 8. jubilantingrevia.com [jubilantingrevia.com]
Application Notes & Protocols: 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine as a Foundational Building Block for Novel Arylpicolinate Herbicides
Abstract
The quest for novel herbicides with improved efficacy, selectivity, and environmental profiles is a paramount challenge in modern agriculture. Trifluoromethylpyridine (TFMP) derivatives have emerged as crucial components in the development of next-generation agrochemicals, prized for the unique physicochemical properties conferred by the trifluoromethyl group.[1][2] This document provides an in-depth guide to the strategic use of 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine, a highly versatile fluorinated building block. We will explore its chemical reactivity and detail its application in the synthesis of the arylpicolinate class of herbicides, a new generation of synthetic auxins. This guide offers detailed protocols, mechanistic insights, and the scientific rationale behind experimental design, empowering researchers to leverage this key intermediate in the discovery of innovative weed management solutions.
The Strategic Importance of this compound
The pyridine scaffold is a privileged structure in agrochemistry. When substituted with a trifluoromethyl group, the resulting molecule often exhibits enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3] this compound is a particularly valuable intermediate due to the specific arrangement of its substituents, which allows for selective and sequential chemical modifications.
The chlorine atom at the C2 position is the primary site for nucleophilic aromatic substitution, making it an ideal handle for introducing the core structural diversity required for herbicide activity. The fluorine at C3 and the trifluoromethyl group at C5 are largely unreactive under common cross-coupling conditions, providing stability and influencing the electronic properties of the pyridine ring. This predictable reactivity is fundamental to its utility in constructing complex molecules like the arylpicolinate herbicides.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₃ClF₃N | [4] |
| Molecular Weight | 181.55 g/mol | [4] |
| Appearance | Colorless transparent liquid or crystal | [4] |
| Melting Point | 32-34 °C | [4][5] |
| Boiling Point | 139-141 °C | [4] |
| CAS Number | 52334-81-3 | [4] |
Reactivity Profile and Rationale
The strategic value of this building block lies in the differential reactivity of its halogen substituents. This allows for controlled, stepwise synthesis, a cornerstone of efficient drug and agrochemical development.
Caption: Reactivity map of the this compound building block.
Application in the Synthesis of Arylpicolinate Herbicides
This compound is the cornerstone for synthesizing the arylpicolinate class of herbicides, which includes groundbreaking active ingredients like Halauxifen-methyl (Arylex™ active) and Florpyrauxifen-benzyl (Rinskor™ active).[6][7][8][9] These compounds represent a significant advancement in weed management, providing effective control of broadleaf weeds at very low use rates.[6][10]
The general synthetic strategy involves a palladium-catalyzed cross-coupling reaction, most commonly a Suzuki-Miyaura coupling, to link the pyridine core (from our building block) with a substituted arylboronic acid or ester.[6][11]
Caption: General synthetic workflow for arylpicolinate herbicides.
Protocol: Suzuki-Miyaura Coupling for Arylpicolinate Synthesis
This protocol details the synthesis of a 6-aryl-picolinate precursor, a key step in forming herbicides like Halauxifen-methyl.
Rationale for Method Selection
The Suzuki-Miyaura cross-coupling is the industry standard for this transformation for several key reasons:
-
High Functional Group Tolerance: The reaction proceeds efficiently without protecting many common functional groups, streamlining the synthetic route.
-
Commercial Availability: A vast library of arylboronic acids and esters is commercially available, enabling rapid exploration of structure-activity relationships (SAR).
-
Robustness and Scalability: The reaction is well-understood, reliable, and has been successfully scaled to industrial production levels.[12]
-
Milder Conditions: Compared to other coupling methods, it often requires less harsh conditions, preserving sensitive functionalities on the coupling partners.
Materials and Equipment
| Reagents | Grade |
| This compound | ≥98% |
| (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | ≥97% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% |
| Cesium Carbonate (Cs₂CO₃) | ≥99% |
| 1,4-Dioxane | Anhydrous, ≥99.8% |
| Deionized Water | N/A |
| Ethyl Acetate | ACS Grade |
| Brine (Saturated NaCl solution) | N/A |
| Magnesium Sulfate (MgSO₄) | Anhydrous |
| Equipment |
| Three-neck round-bottom flask |
| Reflux condenser |
| Magnetic stirrer with heating plate |
| Inert gas line (Nitrogen or Argon) |
| Separatory funnel |
| Rotary evaporator |
| Flash chromatography system |
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere is Critical):
-
Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a gas inlet/outlet connected to an inert gas line (e.g., nitrogen bubbler).
-
Causality: The palladium(0) catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent catalyst oxidation and deactivation, which would halt the reaction and lead to poor yields.
-
Flame-dry the glassware under vacuum and backfill with nitrogen three times to remove residual moisture and air.
-
-
Charging the Reagents:
-
To the flask, add This compound (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and Cesium Carbonate (2.5 eq).
-
Causality: The boronic acid is used in slight excess to drive the reaction to completion. Cesium carbonate is a crucial base; it activates the boronic acid by forming a more nucleophilic "ate" complex, which is required for the transmetalation step in the catalytic cycle.
-
Evacuate and backfill the flask with nitrogen three more times.
-
Add the Pd(PPh₃)₄ catalyst (0.03 eq).
-
Causality: A low catalyst loading is used because it is highly efficient. Adding it after purging minimizes its exposure to any trace oxygen.
-
-
Solvent Addition and Reaction:
-
Via syringe, add anhydrous 1,4-Dioxane and deionized water in a 4:1 ratio to achieve a substrate concentration of ~0.2 M.
-
Causality: Dioxane is an excellent solvent for the organic reagents, while the presence of water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.
-
Begin vigorous stirring and heat the reaction mixture to 90 °C.
-
Maintain the reaction at this temperature for 4-6 hours.
-
-
Monitoring the Reaction:
-
Periodically take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate to monitor the disappearance of the starting material (the pyridine building block).
-
Trustworthiness: This self-validating step ensures the reaction is not stopped prematurely or heated unnecessarily, which could lead to byproduct formation.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (approx. 10x the volume of the reaction solvent).
-
Pour the mixture into a separatory funnel and wash sequentially with deionized water (2x) and then brine (1x).
-
Causality: The water wash removes the cesium carbonate and other inorganic salts. The brine wash helps to break any emulsions and removes residual water from the organic layer.
-
Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the desired 6-aryl-picolinate precursor as a solid or oil.
-
Expected Data and Characterization
| Analysis | Expected Result |
| Yield | 75-90% |
| Appearance | White to off-white solid |
| ¹H NMR | Signals corresponding to both the pyridine and phenyl rings. |
| ¹⁹F NMR | Two distinct signals: one for the -CF₃ group and one for the Ar-F. |
| LC-MS | A peak corresponding to the calculated molecular weight [M+H]⁺. |
Mechanism of Action: A Differentiated Synthetic Auxin
Herbicides derived from this building block belong to the synthetic auxin class (WSSA Group 4; HRAC Group O).[13] They mimic the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not easily metabolized by the plant. This leads to a persistent signal that causes uncontrolled and disorganized cell division and growth, ultimately resulting in plant death.[8][14]
A key innovation of the arylpicolinate class is its unique binding interaction with auxin receptors.[7][13] While traditional auxins bind to a range of receptors, arylpicolinates like Halauxifen and Florpyrauxifen show a high binding affinity for a specific receptor protein, AFB5 .[9][13] This differentiated binding profile is a significant advantage for managing weed populations that have developed resistance to other auxin herbicides.[7]
Caption: Differentiated mode of action of arylpicolinate herbicides.
References
-
Whiteker, G. T., et al. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development, 23(10), 2166–2174. [Link]
-
Corteva Agriscience. (n.d.). Rinskor™ active Technical Bulletin. Corteva Agriscience. [Link]
-
Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Huimeng Bio-tech. [Link]
-
Patsnap. (n.d.). Preparation method of halauxifen-methyl. Eureka | Patsnap. [Link]
-
University of Warwick. (2016). Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration. University of Warwick News & Events. [Link]
-
Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
O'Keeffe, D. F., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 125-136. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-5-trifluoromethylpyridine: A Key Intermediate for Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- Google Patents. (n.d.). US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same.
-
Schmitzer, S. A., et al. (2015). Rinskor™ Active: Discovery and development of a new rice herbicide from Dow AgroSciences. CABI Digital Library. [Link]
-
Haug, M., et al. (2016). Response of seven aquatic plants to a new arylpicolinate herbicide. Journal of Aquatic Plant Management, 54, 33-38. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active halauxifen-methyl. APVMA. [Link]
-
24ChemicalResearch. (2025). 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine Market. Issuu. [Link]
- Google Patents. (n.d.). EP0104715A2 - 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same.
-
O'Keeffe, D. F., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
-
Wang, F., et al. (2023). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. Molecules, 28(13), 4966. [Link]
-
Epp, J. B. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. ResearchGate. [Link]
-
Ahmadi, S. J., & Babalhavaeji, M. (2012). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry, 24(12), 5651-5654. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2018). Public Release Summary on the evaluation of the new active florpyrauxifen-benzyl. APVMA. [Link]
-
Mass.gov. (2020). Review of Florpyrauxifen-benzyl for Application to Massachusetts Lakes and Ponds. Mass.gov. [Link]
-
Vermont General Assembly. (n.d.). Florpyrauxifen-Benzyl Chemical Fact Sheet. Vermont General Assembly. [Link]
-
Inci, D. (2022). Characterization of Florpyrauxifen-benzyl Herbicide in California Water-Seeded Rice. eScholarship, University of California. [Link]
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Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Introduction
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a highly valuable fluorinated heterocyclic building block in the development of novel agrochemicals and pharmaceuticals.[1][2] The specific arrangement of its substituents—a chlorine atom at the 2-position, a fluorine at the 3-position, and a trifluoromethyl group at the 5-position—imparts unique physicochemical properties that are leveraged to enhance the efficacy, metabolic stability, and bioavailability of active ingredients.[3]
The synthesis of this specific regioisomer presents a significant chemical challenge. Standard nucleophilic aromatic substitution (SNAr) reactions on a precursor like 2,3-dichloro-5-(trifluoromethyl)pyridine typically result in the fluorination of the more electronically activated 2-position, yielding the undesired 2-fluoro-3-chloro isomer.[4] This guide, therefore, outlines a robust and regioselective synthetic strategy centered on the classic Balz-Schiemann reaction, which allows for the precise installation of a fluorine atom from an amino precursor.[5][6]
This two-step protocol is designed for researchers and scientists in drug development and process chemistry, providing a detailed, field-proven methodology for obtaining the target compound. The process begins with the regioselective synthesis of the key intermediate, 3-amino-2-chloro-5-(trifluoromethyl)pyridine, followed by its conversion to the final product via fluoro-dediazoniation.
Overall Synthetic Workflow
The synthesis is structured in two primary stages: the preparation of the essential amine intermediate and its subsequent conversion to the target fluorinated pyridine.
Caption: Overall two-step synthetic workflow.
Part A: Synthesis of 3-Amino-2-chloro-5-(trifluoromethyl)pyridine
Principle and Rationale: This stage involves a two-step electrophilic nitration followed by reduction. The nitration of 2-chloro-5-(trifluoromethyl)pyridine is directed to the 3-position. This regioselectivity is governed by the combined electronic effects of the substituents: the strongly deactivating and meta-directing trifluoromethyl group, the deactivating ortho,para-directing chloro group, and the deactivating influence of the pyridine nitrogen. The subsequent reduction of the nitro group to a primary amine is a standard transformation, readily achieved with reagents like iron powder in an acidic medium, which is a cost-effective and reliable method for this conversion.
Experimental Protocol: Part A
Step A1: Nitration of 2-Chloro-5-(trifluoromethyl)pyridine
-
Setup: In a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (98%, 60 mL).
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.
-
Reagent Addition: Slowly add 2-chloro-5-(trifluoromethyl)pyridine (18.15 g, 0.1 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Nitrating Mixture: Prepare the nitrating mixture by slowly adding fuming nitric acid (90%, 6.3 g, 0.1 mol) to concentrated sulfuric acid (20 mL) in a separate beaker, pre-chilled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise from the dropping funnel to the reaction flask over 60-90 minutes. Meticulously control the addition rate to keep the internal temperature below 10°C.
-
Stirring: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours, then let it warm to room temperature and stir for another 4 hours.
-
Work-up: Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring. A pale yellow precipitate of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at 40°C to a constant weight.
Step A2: Reduction to 3-Amino-2-chloro-5-(trifluoromethyl)pyridine
-
Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add ethanol (200 mL) and water (50 mL).
-
Reagents: Add the crude 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (22.65 g, ~0.1 mol) and iron powder (28 g, 0.5 mol) to the flask.
-
Acidification: Add concentrated hydrochloric acid (5 mL) to the suspension.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is exothermic and may require initial cooling to control the rate of reflux. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol (2 x 50 mL).
-
Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add a 20% sodium hydroxide solution until the pH is >10. Extract the product with dichloromethane (3 x 100 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-amino-2-chloro-5-(trifluoromethyl)pyridine. The product can be further purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography.
Part B: Synthesis of this compound
Principle and Rationale: This synthesis employs the Balz-Schiemann reaction, a cornerstone of aromatic fluorine chemistry.[5][7] The process begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite) in the presence of fluoroboric acid (HBF₄). This forms a relatively stable aryl diazonium tetrafluoroborate salt.[8] This salt is isolated and then subjected to thermal decomposition. The tetrafluoroborate anion serves as the fluoride source, leading to the formation of the aryl fluoride, along with the evolution of nitrogen gas and boron trifluoride.[7]
Caption: Simplified mechanism of the Balz-Schiemann reaction.
Experimental Protocol: Part B
-
Setup: In a 250 mL polypropylene or Teflon beaker (to resist HBF₄), dissolve 3-amino-2-chloro-5-(trifluoromethyl)pyridine (19.65 g, 0.1 mol) in fluoroboric acid (48% aqueous solution, 65 mL). Stir the mixture and cool it to -5°C to 0°C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL). Add this solution dropwise to the stirred amine solution over 30-45 minutes. Maintain the temperature strictly below 5°C throughout the addition.
-
Precipitation: After the addition is complete, continue stirring the mixture at 0°C for another 30 minutes. A precipitate of the diazonium tetrafluoroborate salt will form.
-
Isolation of Diazonium Salt: Collect the solid salt by vacuum filtration using a Büchner funnel. Wash the salt with a small amount of cold (0°C) 5% aqueous fluoroboric acid, followed by a wash with cold ethanol, and finally with cold diethyl ether.
-
Drying: CRITICAL SAFETY NOTE: Do not dry the diazonium salt completely in an oven, as dry diazonium salts can be explosive.[8] Use the salt in its moist state for the next step or dry it carefully under a gentle stream of nitrogen gas away from heat and light.
-
Thermal Decomposition: Place the moist diazonium salt in a 500 mL flask equipped with a distillation apparatus. Gently and slowly heat the flask using an oil bath. The decomposition typically starts between 100-140°C. The product, this compound, will distill over as it is formed. Control the heating rate to maintain a steady distillation and avoid vigorous decomposition.
-
Work-up: Collect the distillate and dissolve it in diethyl ether (100 mL). Wash the ether solution with a 5% sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities, followed by a wash with brine (50 mL).
-
Final Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield the pure this compound.
Data Summary and Characterization
Table 1: Reagent Properties
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | 181.54 | 139-141 | 1.417 |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 337 | 1.84 |
| Fuming Nitric Acid (90%) | 7697-37-2 | 63.01 | 83 | 1.51 |
| Iron Powder | 7439-89-6 | 55.85 | - | 7.87 |
| Fluoroboric Acid (48% aq.) | 16872-11-0 | 87.81 | 130 (decomposes) | ~1.41 |
| Sodium Nitrite | 7632-00-0 | 69.00 | - | 2.168 |
Data sourced from PubChem and Sigma-Aldrich.[9][10]
Table 2: Reaction Parameters & Expected Results
| Step | Key Reagents | Temp (°C) | Time (h) | Expected Yield | Purity (GC) |
| A1: Nitration | 2-Cl-5-CF₃-Py, HNO₃/H₂SO₄ | 0 to 25 | 6 | 80-90% | >95% |
| A2: Reduction | 2-Cl-3-NO₂-5-CF₃-Py, Fe/HCl | Reflux | 4-6 | 85-95% | >97% |
| B: Balz-Schiemann | 3-NH₂-2-Cl-5-CF₃-Py, NaNO₂/HBF₄, Heat | 0 to 140 | 4-5 | 60-75% | >98% |
Analytical Characterization
-
Intermediate (3-Amino-2-chloro-5-(trifluoromethyl)pyridine):
-
1H NMR: Expect characteristic aromatic proton signals and a broad singlet for the -NH₂ protons.
-
GC-MS: Molecular ion peak (M+) consistent with C₆H₄ClF₃N₂.
-
-
Final Product (this compound):
-
1H NMR & 19F NMR: Spectroscopic data should confirm the presence and coupling of the aromatic protons and the two distinct fluorine environments (-F and -CF₃).
-
GC-MS: Molecular ion peak (M+) consistent with C₆H₂ClF₄N.
-
Safety and Handling Precautions
-
General: All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11]
-
Corrosive Acids: Concentrated sulfuric acid, nitric acid, and fluoroboric acid are extremely corrosive and can cause severe burns. Handle with extreme care.
-
Nitration: Nitration reactions are highly exothermic and can run away if not properly controlled. Strict temperature control is essential.
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. Handle with caution, avoid friction and heat, and preferably use immediately in the subsequent step without complete drying.[8]
-
Hydrogen Fluoride/Fluoride Sources: Fluoroboric acid is toxic and corrosive. Boron trifluoride gas, evolved during the decomposition, is also highly toxic and corrosive. Ensure the distillation apparatus is properly vented into a scrubber system containing a caustic solution.
References
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Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
-
Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 148-158. Retrieved from [Link]
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Quora. (2019). What is Balz-Schiemann reaction?. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 148-158. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
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Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2965–2995. Retrieved from [Link]
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BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
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Allen Institute. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]
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Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Pang, Y., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13, 1217–1224. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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The Strategic Role of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Value of Fluorinated Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds have become indispensable scaffolds for the development of novel therapeutics.[1] Among these, trifluoromethylpyridines (TFMPs) are particularly prominent due to the unique physicochemical properties conferred by the trifluoromethyl (-CF3) group.[2][3] This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins—attributes critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][4]
The specific regioisomer, 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine, has emerged as a highly versatile and valuable building block in the synthesis of targeted kinase inhibitors. Its distinct substitution pattern offers multiple reactive sites that can be selectively functionalized, enabling the construction of complex molecular architectures designed to potently and selectively inhibit kinases involved in proliferative and inflammatory diseases. This guide provides an in-depth exploration of the strategic application of this reagent, detailing the underlying chemical principles and providing field-tested protocols for its use in the synthesis of next-generation kinase inhibitors.
Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound is rooted in the differential reactivity of its substituted positions. The pyridine ring is rendered electron-deficient by the cumulative electron-withdrawing effects of the nitrogen atom, the C3-fluoro, and the C5-trifluoromethyl groups. This electronic profile dictates the reactivity at each position:
-
C2-Position (Chloro group): This position is highly activated towards nucleophilic aromatic substitution (SNAr). The adjacent nitrogen atom and the ortho-fluoro substituent strongly stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack, making the chloride an excellent leaving group.[5]
-
C3-Position (Fluoro group): While fluorine is the most electronegative halogen, it is a superior leaving group in many SNAr reactions on electron-deficient rings compared to chlorine.[6] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by fluorine's strong inductive electron withdrawal.[5][6] However, in this specific molecule, the C2-chloro position is generally more susceptible to substitution by common nucleophiles like amines due to a combination of electronic and steric factors.
-
C4 and C6-Positions: These positions are activated for potential functionalization via metallation-based strategies, although this is less common than reactions at the halogenated centers.
-
C5-Position (Trifluoromethyl group): The C-CF3 bond is exceptionally stable, providing a metabolically robust anchor that enhances the drug-like properties of the final compound.[4]
This hierarchy of reactivity allows for a stepwise and controlled elaboration of the pyridine core, making it a favored intermediate for building libraries of potential kinase inhibitors.
Core Synthetic Strategies and Applications
Two primary synthetic strategies dominate the use of this compound in kinase inhibitor synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The most common initial transformation involves the displacement of the C2-chloro group with a nitrogen nucleophile, typically a primary or secondary amine. This reaction forms a crucial C-N bond that often serves as a key pharmacophoric element, anchoring the pyridine scaffold to other regions of the inhibitor that interact with the kinase.
A prominent example is in the synthesis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a critical mediator in inflammatory signaling pathways.[7][8][9] Dysregulation of IRAK4 is implicated in various autoimmune diseases and certain cancers, such as MYD88-mutant diffuse large B-cell lymphoma (DLBCL).[7][8]
Workflow: General SNAr Amination of the Pyridine Core
The following diagram illustrates the typical workflow for the initial SNAr reaction, a foundational step in many kinase inhibitor syntheses.
Caption: SNAr Amination Workflow.
Protocol 1: Synthesis of a 2-(Alkylamino)-3-fluoro-5-(trifluoromethyl)pyridine Intermediate
This protocol details a representative SNAr reaction, a common first step in the synthesis of IRAK4 inhibitors.
Materials:
-
This compound (1.0 eq)
-
Desired primary amine (e.g., tert-butyl amine) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and the primary amine.
-
Add NMP to dissolve the reagents (concentration approx. 0.5 M).
-
Add DIPEA to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. The high temperature is necessary to overcome the activation energy for the SNAr reaction. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-fluoro-5-(trifluoromethyl)pyridine intermediate.
| Parameter | Value/Condition | Rationale |
| Solvent | NMP, DMSO | High-boiling polar aprotic solvents facilitate SNAr reactions. |
| Base | DIPEA, K₂CO₃, Cs₂CO₃ | Scavenges HCl byproduct without competing as a nucleophile. |
| Temperature | 80 - 140 °C | Provides sufficient energy for the substitution to proceed at a reasonable rate. |
| Typical Yield | 75 - 95% | Generally high-yielding and reliable for a range of amine nucleophiles. |
| Table 1. Typical Reaction Parameters for SNAr Amination. |
Palladium-Catalyzed Cross-Coupling Reactions
Following the initial SNAr step, the resulting 2-amino-3-fluoro-5-(trifluoromethyl)pyridine intermediate can be further functionalized. While the C3-fluoro position could be a handle, more commonly, a different halogen is present at another position for subsequent cross-coupling. For building blocks like 2-chloro-5-bromo-3-(trifluoromethyl)pyridine, the bromine atom serves as an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig reactions. The enhanced reactivity of aryl bromides over chlorides in palladium-catalyzed cross-couplings is a well-established principle.[10]
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds, typically to introduce aryl or heteroaryl moieties.[11] In kinase inhibitor synthesis, this is often used to append a group that will occupy the "hinge-binding" region of the kinase ATP pocket.
Buchwald-Hartwig Amination: This reaction forms C-N bonds and is a cornerstone of modern medicinal chemistry.[12][13][14] It allows for the coupling of aryl halides with a vast array of amines, amides, and other nitrogen nucleophiles under relatively mild conditions.[12][15]
Workflow: Suzuki-Miyaura Coupling for Biaryl Synthesis
This diagram outlines the process of creating a C-C bond using a palladium catalyst, a key step for elaborating the core scaffold.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Pyridine Intermediate
This protocol describes the C-C bond formation using a bromo-substituted pyridine intermediate, which would be synthesized in a manner analogous to the chloro-pyridine.
Materials:
-
2-Amino-5-bromo-3-(trifluoromethyl)pyridine intermediate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the bromo-pyridine intermediate, the arylboronic acid, and cesium carbonate.
-
Add the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Causality Check: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst. The base is required for the transmetalation step of the catalytic cycle.[16]
-
Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the final biaryl compound.
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust and versatile catalysts for a wide range of substrates. |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Facilitates oxidative addition and reductive elimination steps. |
| Table 2. Typical Reaction Parameters for Suzuki-Miyaura Coupling. |
Conclusion and Future Outlook
This compound is a powerful and enabling building block for the synthesis of complex kinase inhibitors. Its well-defined reactivity profile allows for selective, stepwise functionalization through robust and scalable synthetic methods like SNAr and palladium-catalyzed cross-coupling. The incorporation of the trifluoromethylpyridine motif has proven to be a successful strategy in developing potent and selective inhibitors for challenging targets like IRAK4. As the demand for novel kinase inhibitors continues to grow, the strategic use of such fluorinated intermediates will remain a cornerstone of modern drug discovery and development.
References
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- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (n.d.). Benchchem.
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253-267. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved from [Link]
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Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved from [Link]
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A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006). MDPI. Retrieved from [Link]
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253-267. Retrieved from [Link]
- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. (n.d.). Google Patents.
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
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A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006). ResearchGate. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (2020). ACS Medicinal Chemistry Letters. NIH. Retrieved from [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). European Journal of Medicinal Chemistry. NIH. Retrieved from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Key Intermediate for Organic Synthesis. (n.d.). Retrieved from [Link]
-
Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. (2002). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. (2023). European Journal of Medicinal Chemistry. PubMed. Retrieved from [Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Nature Research. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
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-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved from [Link]
-
Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. (2025). Semantic Scholar. Retrieved from [Link]
-
Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. (2017). European Journal of Medicinal Chemistry. PubMed. Retrieved from [Link]
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Application Note & Protocols: Strategic Functionalization of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Introduction
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a pivotal building block in contemporary medicinal and agrochemical research.[1] Its unique electronic and structural features—an electron-deficient pyridine core, a highly activating trifluoromethyl group, and two distinct halogen atoms—offer a versatile platform for the synthesis of complex molecular architectures. The strategic and selective functionalization of this scaffold is crucial for developing novel pharmaceuticals and crop protection agents.[1][2]
This guide provides a comprehensive overview of the reactivity of this compound and details robust, field-proven protocols for its selective modification. We will explore two primary functionalization pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into achieving optimal outcomes.
Molecular Reactivity Profile
The reactivity of this compound is dictated by the interplay of its substituents:
-
Pyridine Ring: The inherent electron-deficient nature of the pyridine nitrogen atom facilitates nucleophilic attack on the ring.[3]
-
Trifluoromethyl Group (-CF3): As a powerful electron-withdrawing group, the -CF3 substituent strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to it. In this molecule, it significantly enhances the reactivity of the C2 and C6 positions.
-
Halogen Atoms (C2-Cl and C3-F): Both halogens serve as leaving groups. In SNAr reactions, the C-Cl bond is generally more labile than the C-F bond, allowing for regioselective substitution at the C2 position under kinetic control. The C2-Cl bond is also an excellent handle for various palladium-catalyzed cross-coupling reactions.
This combination of features allows for a high degree of control over which position is functionalized, as illustrated in the workflow below.
Diagram 1: Functionalization Pathways
Caption: Key functionalization strategies for the title compound.
Selective Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for installing heteroatom nucleophiles onto the pyridine ring. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate. The strong electron-withdrawing effect of the -CF3 group and the pyridine nitrogen significantly stabilizes this intermediate, thereby facilitating the reaction.
Regioselectivity: For this compound, nucleophilic attack occurs preferentially at the C2 position. This is due to a combination of factors:
-
Activation: The C2 position is ortho to both the activating -CF3 group and the ring nitrogen.
-
Leaving Group Ability: Chloride is a better leaving group than fluoride under typical SNAr conditions.
Protocol 1.1: Amination with Primary/Secondary Amines
This protocol describes the synthesis of 2-amino-3-fluoro-5-(trifluoromethyl)pyridine derivatives, which are valuable intermediates for pharmaceuticals and agrochemicals.[2]
Principle: A primary or secondary amine displaces the C2-chloride in the presence of a base. The reaction can often be performed at moderate temperatures in a polar aprotic solvent.
Experimental Protocol:
-
Reagents & Setup:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 - 2.0 equiv)
-
Base (e.g., K₂CO₃ or DIPEA) (2.0 equiv)
-
Solvent (e.g., DMF, DMSO, or NMP)
-
Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
-
Procedure:
-
To the flask, add this compound and the chosen solvent (approx. 0.2 M concentration).
-
Add the amine and the base to the solution.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 1.2: O-Arylation with Phenols
This protocol details the synthesis of 2-aryloxy-3-fluoro-5-(trifluoromethyl)pyridine derivatives.
Principle: A phenoxide, generated in situ from a phenol and a base, acts as the nucleophile to displace the C2-chloride.
Experimental Protocol:
-
Reagents & Setup:
-
This compound (1.0 equiv)
-
Phenol (1.1 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (1.5 equiv)
-
Solvent (e.g., DMF or DMSO)
-
Set up the reaction in a sealed vial or a flask under a nitrogen atmosphere.
-
-
Procedure:
-
Combine the this compound, phenol, and base in the solvent.
-
Heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction for completion (typically 12-24 hours) by LC-MS.
-
-
Work-up & Purification:
-
Follow the general work-up procedure described in Protocol 1.1.
-
Purification is typically achieved via silica gel chromatography.
-
C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions provide access to a wide range of derivatives by forming new carbon-carbon and carbon-nitrogen bonds at the C2 position. These methods are complementary to SNAr and significantly expand the synthetic utility of the starting material.[4]
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl structures by coupling the C2-Cl bond with an organoboron reagent.[5][6]
Principle: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the product and regenerate the catalyst.[7]
Experimental Protocol:
-
Reagents & Setup:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, or THF/water mixture)
-
Set up in a Schlenk flask or microwave vial; degas the solvent thoroughly.
-
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), charge the flask with the pyridine substrate, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-110 °C (or use microwave irradiation) until the starting material is consumed (monitor by LC-MS, typically 4-16 hours).
-
-
Work-up & Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography.
-
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, often succeeding where SNAr reactions may be sluggish or incompatible with certain substrates.[4][8]
Principle: A palladium catalyst, supported by a specialized phosphine ligand, facilitates the coupling of the C2-Cl bond with a primary or secondary amine in the presence of a strong base.[9]
Experimental Protocol:
-
Reagents & Setup:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., RuPhos Pd G3) (1-3 mol%)
-
Ligand (if not using a pre-catalyst, e.g., RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) (1.4 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Set up in a glovebox or using Schlenk technique due to air-sensitive reagents.
-
-
Procedure:
-
In a glovebox, add the palladium pre-catalyst, base, and pyridine substrate to a dry vial.
-
Add the solvent, followed by the amine.
-
Seal the vial and heat to 80-110 °C with stirring.
-
Monitor the reaction for completion (typically 2-12 hours).
-
-
Work-up & Purification:
-
Cool the reaction, dilute with ethyl acetate, and filter through a plug of silica gel and Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Data Summary and Method Comparison
The choice between SNAr and cross-coupling depends on the desired final product and the nature of the nucleophile. The following table provides a general comparison.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-N, C-O, C-S | C-C | C-N |
| Key Reagents | Nucleophile, Base | Boronic Acid, Pd-Catalyst, Base | Amine, Pd-Catalyst, Strong Base |
| Catalyst | Typically not required | Palladium (e.g., Pd(dppf)Cl₂) | Palladium (e.g., RuPhos Pd G3) |
| Generality | Excellent for strong heteroatom nucleophiles | Broad scope for aryl/heteroaryl boronic acids | Very broad amine scope, including anilines and alkylamines |
| Conditions | Moderate to high temp. (80-140 °C) | Moderate to high temp. (80-120 °C) | Moderate to high temp. (80-110 °C) |
| Key Advantage | Cost-effective, transition-metal-free.[10] | Highly reliable for C-C bond formation.[5] | Wide functional group tolerance and amine scope.[11] |
| Limitation | Limited to strong nucleophiles; weak nucleophiles may require harsh conditions. | Requires synthesis of boronic acid partner. | Requires specialized ligands and strict inert atmosphere. |
Conclusion
This compound is a highly adaptable chemical scaffold. By carefully selecting the reaction type—Nucleophilic Aromatic Substitution or Palladium-Catalyzed Cross-Coupling—researchers can achieve selective and efficient functionalization at the C2 position. The protocols outlined in this guide provide a reliable foundation for synthesizing a diverse array of substituted pyridine derivatives, enabling the rapid advancement of discovery programs in the pharmaceutical and agrochemical sectors.
References
- QM Magic Class | Chapter 29: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
-
Nucleophilic aromatic substitutions. YouTube. (2019). Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Baran, P. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Leadbeater, N. E., & St. Jean, D. J. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules. Available at: [Link]
- US Patent 4349681A, 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents.
- Canadian Patent CA1199331A, 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Google Patents.
-
Chen, J., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available at: [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. Available at: [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine
Welcome to the technical support center for the optimization of the fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction, ensuring efficiency, high yields, and purity.
Introduction: The Halogen Exchange (Halex) Reaction
The selective replacement of a chlorine atom with fluorine on the 2,3-dichloro-5-(trifluoromethyl)pyridine ring is a pivotal step in the synthesis of numerous agrochemicals and pharmaceuticals.[1][2][3] This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, often referred to as a Halogen Exchange (Halex) reaction.[4][5][6] The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the chlorine atoms, particularly at the 2-position, towards nucleophilic attack by a fluoride source.[6]
However, achieving high selectivity and yield can be challenging due to competing side reactions and the inherent properties of the fluorinating agents. This guide provides practical, experience-driven solutions to common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Issue 1: Low or No Conversion of Starting Material
You've run the reaction and, upon analysis, find a significant amount of unreacted 2,3-dichloro-5-(trifluoromethyl)pyridine.
Potential Causes & Solutions:
-
Insufficiently Reactive Fluoride Source: The reactivity of alkali metal fluorides like potassium fluoride (KF) is highly dependent on their physical properties.[7]
-
Presence of Water: Trace amounts of water can significantly hinder the reaction by hydrating the fluoride ions, thereby reducing their nucleophilicity.[9][10]
-
Solution: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Karl-Fischer titration is recommended to quantify water content in the solvent.[11]
-
-
Inadequate Reaction Temperature: The activation energy for the C-Cl bond cleavage may not be reached at lower temperatures.[12]
-
Solution: Gradually increase the reaction temperature in increments of 10-15°C. Monitor the reaction progress by an appropriate analytical method like GC-MS or TLC to find the optimal temperature that promotes conversion without significant byproduct formation.[12]
-
-
Poor Solubility of the Fluoride Salt: The low solubility of inorganic fluorides in common organic solvents is a major challenge.[10][13]
-
Solution: Employ a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) to shuttle the fluoride ion into the organic phase.[13][14][15][16] The use of polar aprotic solvents like DMF, DMSO, or sulfolane can also improve the solubility of the fluoride salt.[7][17]
-
Issue 2: Formation of Multiple Products (Low Selectivity)
Your analysis shows the desired 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine, but also significant amounts of the 3-fluoro and/or 2,3-difluoro analogues.
Potential Causes & Solutions:
-
Reaction Temperature is Too High: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the substitution of the less reactive chlorine at the 3-position.
-
Solution: Reduce the reaction temperature. A systematic optimization study is recommended to find the temperature that maximizes the yield of the desired mono-fluorinated product while minimizing over-fluorination.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the fluorination of the second chlorine atom.
-
Solution: Monitor the reaction progress closely using GC or LC-MS. Quench the reaction once the starting material is consumed or the concentration of the desired product reaches a plateau.
-
-
Excess Fluorinating Agent: A large excess of the fluorinating agent can drive the reaction towards the di-fluorinated product.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the fluorinating agent.
-
Issue 3: Formation of Hydroxylated Byproducts
You observe the formation of 2-hydroxy-3-chloro-5-(trifluoromethyl)pyridine.
Potential Causes & Solutions:
-
Presence of Water: As mentioned, water can act as a competing nucleophile, leading to the formation of hydroxylated impurities, especially at elevated temperatures.[9]
-
Solution: Rigorously dry all reagents and solvents. The use of molecular sieves in the reaction mixture can help scavenge any residual moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is the best fluorinating agent for this reaction?
While anhydrous hydrogen fluoride (HF) can be used, it is highly corrosive and requires specialized equipment.[18][19] For laboratory-scale synthesis, alkali metal fluorides like KF and CsF are more common. Spray-dried KF is a cost-effective and reactive option.[7] CsF is generally more reactive but also more expensive.[8] The choice will depend on the desired reactivity and cost considerations.
Q2: Which solvent is most suitable?
Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and sulfolane are generally preferred due to their ability to solvate the fluoride salt and promote the SNAr reaction.[4][7][17] However, be aware that some fluorinating agents can react with certain solvents. For example, Selectfluor can react exothermically with DMF and DMSO.[20] Always check for compatibility before setting up the reaction.
Q3: What is the role of a phase-transfer catalyst (PTC)?
A PTC facilitates the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs.[13][16] This is crucial when using poorly soluble inorganic fluorides like KF. The catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the fluoride anion, making it more soluble and nucleophilic in the organic solvent.[14][16]
Q4: How can I monitor the progress of the reaction?
Gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) are excellent techniques for monitoring the disappearance of the starting material and the formation of the product and any byproducts.[21] Thin-layer chromatography (TLC) can also be a quick and convenient method for qualitative monitoring.[12] For quantitative analysis of fluoride content, ion-selective electrode (ISE) or certain GC methods can be employed.[22]
Q5: What are the key safety precautions for this reaction?
Fluorination reactions can be hazardous.[23] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Anhydrous HF is extremely corrosive and toxic; handle it with extreme caution and follow all safety protocols. Some fluorinating agents are moisture-sensitive and can react vigorously with water.[11]
Experimental Protocol: A Representative Procedure
This protocol provides a general guideline for the fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine using spray-dried KF and a phase-transfer catalyst.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Spray-dried potassium fluoride (KF)
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), spray-dried KF (1.5 eq), and TBAB (0.1 eq).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir vigorously.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with dichloromethane (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to afford the desired 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine.
| Parameter | Recommended Condition | Rationale |
| Fluorinating Agent | Spray-dried KF | High surface area enhances reactivity.[7] |
| Solvent | Anhydrous DMF | Good solubility for reactants and promotes SNAr.[17] |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Facilitates transfer of fluoride to the organic phase.[14] |
| Temperature | 100-150 °C | Provides sufficient energy for C-Cl bond activation. |
| Monitoring | GC-MS, TLC | Allows for tracking of reaction progress and byproduct formation.[12][21] |
Visualizing the Process
Reaction Mechanism
Caption: The SNAr mechanism for the fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the fluorination reaction.
References
-
Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond | Journal of the American Chemical Society. (URL: [Link])
-
Effect of water on the fluorination of a primary alkyl bromide with KF... - ResearchGate. (URL: [Link])
-
Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (URL: [Link])
-
Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers - MDPI. (URL: [Link])
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google P
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (URL: [Link])
- Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. (URL: Not available)
-
ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER CATALYSIS Reported by Craig Seymour October 7 - Chemistry | Illinois. (URL: [Link])
-
Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing). (URL: [Link])
-
Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. - ResearchGate. (URL: [Link])
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (URL: [Link])
-
Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (URL: [Link])
-
Phase transfer catalysis (PTC) - OperaChem. (URL: [Link])
-
Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])
- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)
- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl)
-
Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions - SciSpace. (URL: [Link])
-
Specific Solvent Issues with Fluorination - Wordpress. (URL: [Link])
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P
-
Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine - ALFA CHEMICAL. (URL: [Link])
-
-
ANALYTICAL METHODS. (URL: [Link])
-
-
Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Patrick S. Fier$ and John F. Hartwig‡*1 - Organic Syntheses. (URL: [Link])
-
Fluorination Reactions | Professor Steven V. Ley Research Group. (URL: [Link])
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (URL: [Link])
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
-
55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (URL: [Link])
-
Recent progress on fluorination in aqueous media - Green Chemistry (RSC Publishing). (URL: [Link])
-
Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst - ResearchGate. (URL: [Link])
-
Fluorine Analysis - Oxford Instruments. (URL: [Link])
-
Investigations on the continuous flow generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate using F2 gas - ResearchGate. (URL: [Link])
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- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. alfa-chemical.com [alfa-chemical.com]
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- 4. researchgate.net [researchgate.net]
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- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 16. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 17. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 18. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 19. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 20. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
Technical Support Center: Synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Introduction
Welcome to the technical support center for the synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. This critical fluorinated pyridine intermediate is a cornerstone in the development of numerous agrochemicals and pharmaceuticals.[1][2][3] Its synthesis, however, can present challenges ranging from modest yields to complex purification hurdles. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common issues encountered during its preparation. Here, we provide in-depth, experience-driven insights and actionable solutions to optimize your synthetic outcomes.
Common Synthetic Pathways: An Overview
The successful synthesis of this compound often hinges on the selection of an appropriate synthetic route. The most prevalent strategies commence from readily available pyridine derivatives. A key and widely adopted method involves the selective fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine. This precursor is typically synthesized from 3-picoline through a multi-step process involving chlorination and subsequent fluorination.[4][5]
Another notable pathway involves the direct, one-step chlorofluorination of 3-picoline. While this method offers the allure of process simplification, it can be hampered by lower single-pass yields and challenges in catalyst stability.[4] The choice of route will invariably depend on the scale of the synthesis, available starting materials, and the specific capabilities of the laboratory.
Troubleshooting Guide: A-Question-and-Answer-Based Approach
This section directly addresses the most common and pressing issues that may arise during the synthesis of this compound.
Question 1: Why is the yield of my fluorination reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine consistently low?
Answer:
Low yields in the fluorination step are a frequent challenge and can often be attributed to several factors. Understanding the underlying causes is the first step toward a successful resolution.
-
Inadequate Fluorinating Agent Activity: The choice and handling of the fluorinating agent are paramount. Anhydrous hydrogen fluoride (HF) is a common reagent for this transformation.[6][7][8] Its efficacy can be compromised by moisture. Ensure that your HF source is anhydrous and that the reaction is conducted under strictly inert conditions to prevent quenching of the reagent. Other fluorinating agents like potassium fluoride (KF) or sodium fluoride (NaF) can also be employed, often in the presence of a phase-transfer catalyst.[4][9] The activity of these solid reagents can be influenced by particle size and surface area; ensure they are finely powdered and dried before use.
-
Suboptimal Reaction Temperature and Pressure: The fluorination of chloro-pyridines is an equilibrium-driven process that requires careful temperature and pressure control. The reaction is typically conducted at elevated temperatures, often in the range of 150-250°C, and under pressure to maintain the reactants in the liquid phase and drive the reaction forward.[7][9] Insufficient temperature can lead to incomplete conversion, while excessively high temperatures may promote the formation of unwanted byproducts through over-fluorination or decomposition. A systematic optimization of the reaction temperature and pressure for your specific setup is highly recommended.
-
Catalyst Deactivation or Inefficiency: While some fluorination reactions can proceed without a catalyst, the use of catalysts such as iron(III) chloride (FeCl₃) can significantly enhance the reaction rate and yield.[6][10] However, these catalysts can be susceptible to deactivation by impurities in the starting material or solvent. Ensure the purity of your 2,3-dichloro-5-(trifluoromethyl)pyridine precursor. If using a catalyst, consider performing a small-scale screen of different catalysts and loadings to identify the most effective one for your system.
-
Presence of Impurities in the Starting Material: The purity of the 2,3-dichloro-5-(trifluoromethyl)pyridine starting material is critical. Impurities can interfere with the fluorination reaction, leading to the formation of side products and a reduction in the overall yield. It is advisable to purify the starting material before proceeding with the fluorination step.
Question 2: I am observing significant amounts of starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, remaining after the reaction. How can I improve the conversion?
Answer:
Incomplete conversion is a common hurdle that can often be overcome by adjusting the reaction conditions to favor the forward reaction.
-
Increase Reaction Time: The fluorination reaction may require a longer duration to reach completion. Reaction times can range from a few hours to over 20 hours depending on the specific conditions.[6][9][11] Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC), to determine the optimal reaction time.
-
Increase Molar Excess of Fluorinating Agent: Employing a larger excess of the fluorinating agent, such as anhydrous HF, can help to drive the equilibrium towards the desired product.[9] A molar ratio of HF to the pyridine substrate of at least 3:1 is often recommended, with a larger excess sometimes being beneficial.[7][10]
-
Optimize Solvent Choice: The choice of solvent can have a significant impact on the reaction. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) are often used as they can help to solubilize the reactants and facilitate the reaction.[11] DMAC is sometimes preferred as it allows for higher reaction temperatures, potentially shortening the reaction time.[11]
Question 3: What are the common impurities I should look for, and how can I minimize their formation?
Answer:
The formation of impurities can complicate the purification process and reduce the overall yield of the desired product. Being aware of the potential side products is crucial for developing strategies to minimize them.
-
Over-fluorinated Byproducts: One of the most common side reactions is the replacement of the second chlorine atom with fluorine, leading to the formation of 2,3-difluoro-5-(trifluoromethyl)pyridine. This can be minimized by carefully controlling the reaction temperature and the stoichiometry of the fluorinating agent.
-
Isomeric Byproducts: Depending on the synthetic route, isomeric impurities may be present. For instance, when starting from 3-picoline, the formation of 2-chloro-3-(trifluoromethyl)pyridine alongside the desired 2-chloro-5-(trifluoromethyl)pyridine isomer is possible.[4][5] Careful control of the initial chlorination steps is necessary to maximize the selectivity for the desired isomer.
-
Unreacted Starting Material and Intermediates: As discussed previously, incomplete conversion can lead to the presence of the starting material in the final product mixture. Additionally, if the synthesis starts from precursors like 2-chloro-5-(trichloromethyl)pyridine, incomplete fluorination of the trichloromethyl group can result in impurities such as 2-chloro-5-(chlorodifluoromethyl)pyridine or 2-chloro-5-(dichlorofluoromethyl)pyridine.[10]
Minimization Strategies:
| Impurity Type | Minimization Strategy |
| Over-fluorinated byproducts | Carefully control reaction temperature and stoichiometry of the fluorinating agent. |
| Isomeric byproducts | Optimize conditions of preceding chlorination steps for better regioselectivity. |
| Incomplete fluorination of -CCl₃ | Ensure sufficient reaction time, temperature, and excess of fluorinating agent. |
Question 4: I am struggling with the purification of the final product. What are the recommended methods?
Answer:
The purification of this compound can be challenging due to the potential presence of closely related impurities.
-
Distillation: Fractional distillation is a common and effective method for purifying the final product, especially for removing impurities with different boiling points.[11] Given that the product is a liquid or low-melting solid, this technique is well-suited.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization can be a powerful purification technique for removing both soluble and insoluble impurities.
-
Chromatography: For small-scale purifications or for obtaining very high purity material, column chromatography using silica gel can be employed. A solvent system of petroleum ether and ethyl acetate is often effective.[12]
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during this synthesis? A1: The synthesis of this compound involves the use of hazardous materials. Anhydrous hydrogen fluoride is extremely corrosive and toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE). High-pressure reactions should be conducted behind a blast shield. Always consult the Safety Data Sheets (SDS) for all reagents before use.
Q2: Which analytical techniques are best for monitoring the reaction progress and characterizing the final product? A2: Gas Chromatography (GC) is an excellent technique for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. For final product characterization, a combination of ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS) is recommended to confirm the structure and assess purity.
Q3: Can you provide a general, step-by-step protocol for the fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine? A3: The following is a generalized protocol and should be adapted and optimized for your specific laboratory conditions.
Experimental Protocol: Fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine
-
Reaction Setup: In a suitable pressure-rated reactor equipped with a stirrer, thermocouple, and pressure gauge, add 2,3-dichloro-5-(trifluoromethyl)pyridine and the chosen solvent (e.g., DMAC).[11] If using a catalyst, add it at this stage.
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon, to remove any moisture and air.
-
Addition of Fluorinating Agent: Carefully add the fluorinating agent (e.g., anhydrous HF) to the reactor. This step should be performed with extreme caution, following all safety protocols.
-
Reaction: Seal the reactor and heat the mixture to the desired temperature (e.g., 150-200°C) with vigorous stirring.[9] Monitor the internal pressure.
-
Monitoring: Periodically and carefully take aliquots from the reaction mixture to monitor the progress by GC analysis.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. The workup procedure will depend on the specific reagents used but typically involves quenching the reaction mixture, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or another suitable method as described in the troubleshooting section.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- Vertex AI Search. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook.
- Guidechem. What are the properties, preparation methods, and applications of 2-Chloro-5-trifluoromethylpyridine?.
- Scribd. Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine | PDF.
- Google Patents. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- ALFA CHEMICAL. Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine.
- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Google Patents. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
- Geshm. Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications.
- J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Google Patents. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- Google Patents. Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5 ....
- PrepChem.com. Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ChemicalBook. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3.
- Google Patents. US4650875A - Preparation of (trifluoromethyl)pyridines.
- Chemsrc. This compound | Chemsrc.
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Technical Support Center: Purification of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. As a Senior Application Scientist, this resource is designed to combine technical accuracy with practical, field-tested insights to help you overcome common challenges in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Co-elution of Isomeric Impurities During Column Chromatography
Question: I am observing co-elution of my target compound, this compound, with what I suspect are isomeric impurities during silica gel column chromatography. How can I improve the separation?
Answer: Co-elution of halogenated pyridine isomers is a common challenge due to their similar polarities.[1] The key to successful separation lies in optimizing your chromatographic conditions to exploit subtle differences in their interactions with the stationary and mobile phases.
Causality: The position of the chloro, fluoro, and trifluoromethyl groups on the pyridine ring influences the molecule's dipole moment and its ability to interact with the stationary phase. Even minor positional differences can be leveraged for separation with the right chromatographic system.
Troubleshooting & Optimization Protocol:
-
Solvent System Screening:
-
Begin with a non-polar/polar solvent system like hexane/ethyl acetate.
-
Systematically vary the solvent polarity. A shallow gradient elution can often provide better resolution than an isocratic one.
-
Consider adding a small percentage of a third solvent with a different character, such as dichloromethane or toluene, to alter the selectivity of the separation.
-
-
Alternative Stationary Phases:
-
If silica gel fails to provide adequate separation, consider alternative stationary phases.[1]
-
Alumina (neutral or basic): Can offer different selectivity compared to acidic silica gel, especially for basic compounds like pyridines.
-
Fluorinated phases (e.g., PFP - pentafluorophenyl): These can provide unique interactions with fluorinated molecules like your target compound and may significantly improve the resolution of halogenated isomers.[2]
-
-
Mobile Phase Additives:
Issue 2: Product Decomposition on Silica Gel
Question: I am experiencing low recovery of this compound after silica gel chromatography, and I suspect it is decomposing on the column. What can I do to prevent this?
Answer: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds, particularly those with basic nitrogen atoms like pyridine derivatives.
Causality: The Lewis acidic sites on the silica surface can catalyze decomposition or lead to irreversible adsorption of the product.[1]
Troubleshooting & Optimization Protocol:
-
Neutralize the Silica Gel:
-
Before preparing your column, slurry the silica gel in the chosen mobile phase containing 1-2% triethylamine. This will neutralize the acidic sites.[1]
-
-
Use Deactivated Silica:
-
Consider using commercially available end-capped or deactivated silica gel, which has fewer free silanol groups.
-
-
Alternative Purification Techniques:
-
If decomposition remains an issue, explore non-chromatographic methods:
-
Distillation: For volatile compounds like many pyridine derivatives, vacuum distillation can be a highly effective purification method.[4][5]
-
Recrystallization/Melt Crystallization: If your compound is a solid at or near room temperature, recrystallization from a suitable solvent or melt crystallization can yield high-purity material.[6]
-
-
Issue 3: Presence of Water in the Purified Product
Question: My final product of this compound shows the presence of water by NMR analysis. How can I effectively dry my product?
Answer: Pyridine and its derivatives can be hygroscopic, readily absorbing moisture from the atmosphere.[7] Water can act as an impurity and may interfere with subsequent reactions.
Causality: The nitrogen atom in the pyridine ring can form hydrogen bonds with water, making its removal challenging.
Troubleshooting & Optimization Protocol:
-
Azeotropic Distillation:
-
Dissolve the product in a solvent that forms a low-boiling azeotrope with water, such as toluene.
-
Distill off the azeotrope to remove the water. The product can then be recovered by removing the toluene under reduced pressure.[7]
-
-
Drying Agents:
-
For solutions, dry the organic phase over a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.[8]
-
-
High Vacuum Drying:
-
Place the purified product under a high vacuum for several hours to remove residual moisture and solvents.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Depending on the synthetic route, common impurities can include:
-
Starting materials: Unreacted precursors from the synthesis.[9]
-
Isomeric products: Other positional isomers of chloro-fluoro-(trifluoromethyl)pyridine.[9]
-
Over- or under-halogenated species: Compounds with additional or fewer halogen atoms.[9][10]
-
Dehalogenated byproducts: For instance, the corresponding proteo analog where a halogen is replaced by hydrogen.[2]
-
Hydrolysis products: If water is present during the reaction or work-up, hydrolysis of the chloro group to a hydroxyl group can occur.
Q2: Can I use distillation to purify this compound?
A2: Yes, vacuum distillation is a viable and often preferred method for purifying substituted pyridines, provided they are thermally stable.[4][11] The boiling point of the target compound will dictate the required vacuum and temperature. It is crucial to use a well-controlled distillation setup to achieve good separation from impurities with close boiling points.
Q3: My purified this compound is a yellow or brown liquid/solid. What causes this discoloration and how can I remove it?
A3: Discoloration is often due to trace impurities or degradation products.[7] Purification by distillation or recrystallization will typically yield a colorless product.[7][11] If the color persists, it may be due to a stable, colored impurity that requires chromatographic separation for removal.
Q4: What are the recommended storage conditions for purified this compound?
A4: To maintain its purity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[7] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential degradation.
Q5: What safety precautions should I take when handling and purifying this compound?
A5: this compound, like many halogenated organic compounds, should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Avoid inhalation of vapors and contact with skin and eyes.[12] Review the Safety Data Sheet (SDS) for specific handling and disposal information.[12]
Section 3: Visualized Workflows
General Purification Workflow
Caption: A decision-making workflow for selecting an appropriate purification method.
Chromatography Troubleshooting Logic
Caption: A logical workflow for troubleshooting common chromatography issues.
Section 4: Quantitative Data Summary
| Purification Method | Key Parameters | Expected Purity | Reference |
| Vacuum Distillation | Pressure: 1-20 mmHg; Temperature: 50-150 °C (dependent on specific isomer) | >99% | [5][11] |
| Silica Gel Chromatography | Mobile Phase: Hexane/Ethyl Acetate gradient; +/- 0.1-1% Triethylamine | >98% | [1] |
| Melt Crystallization | Cooling Rate: ~0.07 °C/min; Sweating Rate: ~0.06-0.08 °C/min | >99% | [6] |
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Troubleshooting common issues in substituted pyridine synthesis. Benchchem.
- Overcoming challenges in the purification of pyridine compounds. Benchchem.
- Technical Support Center: Purification of Pyridin-4-ol Derivatives. Benchchem.
- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. Google Patents.
- Pyridinone Synthesis: Technical Support & Troubleshooting Guide. Benchchem.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications.
- 2-Chloro-3-fluoro-5-methylpyridine. Pipzine Chemicals.
- Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. Google Patents.
- 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis. chemicalbook.
- 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3. Sigma-Aldrich.
- A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Google Patents.
- Preparation of 2-chloro-5-trifluoromethylpyridine. Google Patents.
- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. Google Patents.
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
- Preparation method of 2-chloro-3-trifluoromethylpyridine. Google Patents.
- What are the properties, preparation methods, and applications of 2-Chloro-5-trifluoromethylpyridine? Guidechem.
- 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia.
- 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine. SCBT.
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8. Sigma-Aldrich.
- Method for preparing 2-chloro-5-trifluoromethylpyridine. Google Patents.
- 2-Chloro-5-(trifluoromethyl)pyridine. Tokyo Chemical Industry (India) Pvt. Ltd.
- Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. ResearchGate.
- This compound. Chemsrc.
- A method for preparing 2-chloro-3-trifluoromethylpyridine. Google Patents.
- 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine: A Crucial Pharmaceutical Intermediate.
- 2-Chloro-5-(trifluoromethyl)pyridine. PubChem.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
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- 5. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
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- 8. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 10. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
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- 12. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyridine derivative. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on minimizing side product formation and ensuring the integrity of your experimental results.
Introduction to the Synthesis and its Challenges
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common laboratory and industrial-scale approach involves the selective monofluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine. This precursor is readily activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl group and the nitrogen atom within the pyridine ring.
The primary challenge in this synthesis is controlling the regioselectivity of the fluorination and preventing the formation of undesired side products. The following guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common side products I should expect in the synthesis of this compound?
The primary side products in the fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine are:
-
Unreacted Starting Material: 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Isomeric Product: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. The formation of this isomer depends on the relative reactivity of the chlorine atoms at the C2 and C3 positions.
-
Di-fluoro Product: 2,3-difluoro-5-(trifluoromethyl)pyridine. This results from over-fluorination where both chlorine atoms are substituted.
-
Hydrolysis Products: 2-Chloro-3-hydroxy-5-(trifluoromethyl)pyridine or 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine. These can form if water is present in the reaction mixture.
A summary of these common impurities is provided in the table below:
| Impurity | Chemical Name | Reason for Formation |
| Starting Material | 2,3-dichloro-5-(trifluoromethyl)pyridine | Incomplete reaction. |
| Isomer | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Non-regioselective fluorination. |
| Over-fluorination | 2,3-difluoro-5-(trifluoromethyl)pyridine | Harsh reaction conditions (high temperature, excess fluorinating agent). |
| Hydrolysis | 2-Chloro-3-hydroxy-5-(trifluoromethyl)pyridine | Presence of water in the reaction. |
Q2: My reaction is producing a significant amount of the isomeric side product, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. How can I improve the regioselectivity?
The regioselectivity of the nucleophilic aromatic substitution is influenced by the electronic environment of the pyridine ring. The electron-withdrawing trifluoromethyl group at C5 and the ring nitrogen activate the C2 and C6 positions for nucleophilic attack. The relative activation of C2 versus C3 is a key factor.
Troubleshooting Steps to Improve Regioselectivity:
-
Choice of Fluorinating Agent:
-
Potassium Fluoride (KF): Often used in combination with a phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium salts). This system can offer good selectivity under optimized conditions.
-
Cesium Fluoride (CsF): More reactive than KF and can sometimes be used without a phase-transfer catalyst, potentially offering different selectivity profiles.
-
-
Reaction Temperature:
-
Lowering the reaction temperature generally enhances selectivity. Start with the lowest temperature that still allows for a reasonable reaction rate and optimize from there. High temperatures can lead to a loss of regioselectivity.
-
-
Solvent Selection:
-
Polar aprotic solvents like DMSO, DMF, NMP, or sulfolane are typically used. The choice of solvent can influence the solubility and reactivity of the fluorinating agent and the substrate, thereby affecting selectivity. Experiment with different solvents to find the optimal one for your system.
-
-
Catalyst System:
-
When using KF, the choice and concentration of the phase-transfer catalyst are crucial. The catalyst helps to bring the fluoride ion into the organic phase. The nature of the catalyst's counter-ion can influence the "nakedness" and reactivity of the fluoride ion, which in turn can affect regioselectivity.
-
The following diagram illustrates the competing reaction pathways:
Caption: Competing fluorination pathways.
Q3: I am observing the formation of the di-fluoro side product. What reaction parameters should I adjust?
The formation of 2,3-difluoro-5-(trifluoromethyl)pyridine indicates that the reaction conditions are too harsh, leading to a second substitution event.
Troubleshooting Over-fluorination:
-
Stoichiometry of the Fluorinating Agent:
-
Reduce the molar equivalents of the fluorinating agent. Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the starting material.
-
-
Reaction Time and Temperature:
-
Monitor the reaction progress closely using GC or HPLC. Stop the reaction as soon as the starting material is consumed to an acceptable level.
-
Lower the reaction temperature to decrease the rate of the second substitution, which likely has a higher activation energy.
-
-
Controlled Addition:
-
Consider adding the starting material slowly to a heated mixture of the fluorinating agent and solvent. This can help maintain a low concentration of the starting material and reduce the likelihood of over-fluorination.
-
The reaction sequence leading to the di-fluoro product is shown below:
Caption: Pathway to over-fluorination.
Q4: How can I prevent the formation of hydrolysis by-products?
Hydrolysis products arise from the reaction of the chlorinated pyridine with water. The presence of water can be a significant issue, especially at elevated temperatures.
Preventing Hydrolysis:
-
Anhydrous Conditions:
-
Ensure all reagents and solvents are thoroughly dried before use. Use anhydrous grade solvents and dry the fluorinating salts (e.g., by heating under vacuum).
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Work-up Procedure:
-
During the work-up, quench the reaction with cold water and promptly extract the product into an organic solvent to minimize contact time with the aqueous phase, especially if the solution is basic.
-
Q5: What are the recommended analytical methods for monitoring the reaction and assessing product purity?
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable methods for analyzing the complex mixture of halogenated pyridines.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying the components of the reaction mixture. The mass spectra of the different halogenated pyridines will show distinct isotopic patterns for chlorine, allowing for unambiguous identification of the starting material, product, and chlorinated side products.[1]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Provides a quantitative measure of the relative amounts of each component, which is ideal for monitoring reaction progress and determining product purity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 or a pentafluorophenyl (PFP) column can be effective for separating these closely related halogenated isomers.[2]
Typical GC-MS Elution Order (Predicted):
-
2,3-difluoro-5-(trifluoromethyl)pyridine (most volatile)
-
This compound / 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (isomers may co-elute or be closely resolved)
-
2,3-dichloro-5-(trifluoromethyl)pyridine (least volatile)
Q6: What are the best practices for purifying the final product?
The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
-
Fractional Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective method for purification on a larger scale.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, this can be a highly effective method for removing isomeric and other impurities.
-
Preparative Chromatography: For small-scale purifications or when high purity is required, preparative HPLC or column chromatography on silica gel can be employed. A solvent system with a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point for silica gel chromatography.
Experimental Protocol: General Procedure for Fluorination
The following is a general, non-optimized protocol that can be used as a starting point for the synthesis of this compound. Note: This protocol should be adapted and optimized based on your specific laboratory conditions and safety protocols.
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, add spray-dried potassium fluoride (1.5 equivalents) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents).
-
Add anhydrous polar aprotic solvent (e.g., DMSO or sulfolane).
-
Stir the mixture under a nitrogen atmosphere.
-
-
Reaction:
-
Add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 120-160 °C) and monitor the progress by GC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation, crystallization, or column chromatography.
-
The workflow for this synthesis is depicted below:
Caption: General experimental workflow.
References
- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. (n.d.). Google Patents.
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2014). PubMed. Retrieved from [Link]
-
Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009). PubMed. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated pyridine building block. We have structured this resource in a practical question-and-answer format to directly address the challenges you may encounter, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Overview of Synthetic Challenges
The synthesis of this compound is a multi-step process fraught with challenges related to regioselectivity, harsh reaction conditions, and the handling of hazardous reagents. The pyridine ring's electronics, heavily influenced by the trifluoromethyl group, dictate the feasibility and outcome of chlorination and fluorination steps. Success hinges on a carefully chosen synthetic strategy and meticulous control over reaction parameters.
Below is a diagram outlining the common strategic approaches to this target molecule, each presenting a unique set of obstacles that this guide will address.
Technical Support Center: By-product Analysis in 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this highly functionalized pyridine intermediate. Our focus is on providing in-depth, field-proven insights into by-product formation and offering robust troubleshooting strategies to enhance reaction efficiency and product purity.
Troubleshooting Guide: Common Synthetic Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the causality behind by-product formation and providing actionable solutions.
Q1: I am observing significant amounts of over-halogenated by-products, such as dichlorinated or trichlorinated pyridines. What causes this and how can I minimize them?
A1: Root Cause Analysis & Mitigation Strategy
Over-halogenation is a frequent issue in pyridine synthesis, arising from the high reactivity of the pyridine ring under certain conditions. The formation of by-products like 2,5-dichloro-3-trifluoromethylpyridine or 2,3,6-trichloro-5-trifluoromethylpyridine is typically governed by reaction kinetics and thermodynamics.[1]
Causality:
-
Excess Halogenating Agent: The most direct cause is an excess stoichiometric ratio of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) relative to the substrate.
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times increase the probability of multiple halogenation events on the pyridine ring.[2] Vapor-phase reactions, while efficient, can be particularly prone to producing multi-chlorinated by-products if not carefully controlled.[3]
-
Catalyst Activity: Certain catalysts, particularly strong Lewis acids like ferric chloride, can activate the pyridine ring, making it more susceptible to further chlorination.[4]
Troubleshooting & Optimization:
-
Stoichiometric Control: Carefully control the molar ratio of your chlorinating agent. A stepwise addition of the reagent can help maintain a low instantaneous concentration, thus favoring mono-chlorination.
-
Temperature and Time Optimization: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. Lowering the temperature can often significantly reduce over-chlorination.[5] Monitor the reaction progress closely using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
-
Catalyst Screening: If using a catalyst, consider screening alternatives. For some substrates, a milder catalyst or catalyst-free conditions may provide better selectivity.
Below is a logical workflow for addressing over-halogenation issues.
Q2: My reaction is producing the wrong positional isomer. How can I improve regioselectivity?
A2: Understanding and Controlling Regioselectivity
The formation of positional isomers, such as 2-chloro-5-fluoro-3-(trifluoromethyl)pyridine instead of the desired this compound, is a common challenge dictated by the directing effects of the substituents on the pyridine ring.
Mechanistic Insights: The regiochemical outcome of electrophilic aromatic substitution on a substituted pyridine ring is influenced by the electronic and steric properties of the existing substituents. The trifluoromethyl group is a strong electron-withdrawing group and a meta-director, while the existing chloro- and fluoro- groups are ortho-, para-directing deactivators. The interplay between these directing effects, along with the reaction mechanism (e.g., nucleophilic aromatic substitution vs. electrophilic substitution), determines the final isomer distribution. For instance, in reactions involving pyridine N-oxides, substitution often occurs at the 2- and 6-positions.[6]
Strategies for Improving Regioselectivity:
-
Choice of Synthetic Route: The choice of the precursor and the sequence of reactions are paramount. For example, starting with a precursor that already has the desired substitution pattern and performing a halogen exchange (Halex) reaction can lock in the regiochemistry. Synthesizing 2-fluoro-3-chloro-5-trifluoromethylpyridine from 2,3-dichloro-5-trifluoromethylpyridine is an example of such a strategy.[7]
-
Use of Blocking Groups: In some cases, a removable blocking group can be used to temporarily block a more reactive site, directing the reaction to the desired position.
-
Catalyst and Reagent Selection: The nature of the catalyst and reagents can influence the transition state of the reaction, thereby affecting the isomer ratio. Rh(III)-catalyzed syntheses, for example, have shown variable regioselectivities depending on the specific substrates.[8]
The diagram below illustrates the formation of the desired product versus a potential isomeric by-product from a common precursor.
Q3: What are the best analytical methods to identify and quantify these by-products?
A3: A Multi-faceted Analytical Approach
Accurate identification and quantification of by-products are crucial for process optimization. Due to the structural similarity and volatility of the target compound and its impurities, a combination of chromatographic and spectroscopic techniques is recommended.
Recommended Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for identifying and quantifying volatile by-products. It provides excellent separation and allows for the identification of isomers and over-halogenated species based on their mass-to-charge ratio and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC is effective for purity analysis and can be used to quantify non-volatile impurities or thermally labile compounds. A reverse-phase C18 column is often a good starting point.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are indispensable for unambiguous structure elucidation of isolated impurities. ¹⁹F NMR is particularly powerful for identifying and quantifying fluorine-containing compounds due to its wide chemical shift range and high sensitivity.
Data Summary: Common By-products and Analytical Signatures
| By-product Name | Potential Cause | Primary Analytical Method | Key Diagnostic Signal |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Incomplete fluorination | GC-MS, HPLC | Molecular ion peak corresponding to dichlorinated species |
| Isomeric Products | Lack of regioselectivity | GC-MS, NMR | Different retention time (GC/HPLC); Unique coupling patterns and chemical shifts in NMR |
| Over-chlorinated Pyridines | Excess chlorinating agent | GC-MS | Molecular ion peaks corresponding to tri- or tetra-chlorinated species |
| Unreacted Starting Material | Incomplete reaction | GC-MS, HPLC | Peak matching the retention time and mass spectrum of the starting material |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective strategy involves a multi-step synthesis starting from a more readily available precursor, such as 3-picoline or a pre-chlorinated pyridine. A representative pathway involves the chlorination of a suitable pyridine derivative to introduce the chlorine atoms at the desired positions, followed by a selective chlorine/fluorine exchange reaction to introduce the fluorine atom.[3] For example, the synthesis might proceed via an intermediate like 2,3-dichloro-5-(trichloromethyl)pyridine, which is then subjected to fluorination.[10]
Q2: Why is catalyst selection critical in halogen exchange (Halex) reactions for this synthesis?
In Halex reactions, where a chlorine atom is replaced by a fluorine atom using a fluoride source (e.g., KF, HF), the catalyst plays a crucial role. Phase transfer catalysts (PTCs) like quaternary ammonium salts are often employed in reactions with KF to improve the solubility and reactivity of the fluoride salt in an organic solvent.[11] For gas-phase reactions with HF, solid catalysts based on metal oxides or fluorides are used to facilitate the exchange at high temperatures.[3][12] The choice of catalyst directly impacts reaction rate, temperature requirements, and selectivity, thereby influencing the by-product profile.
Q3: How can I effectively purify the final product from structurally similar by-products?
Purification can be challenging due to the similar physical properties (e.g., boiling point, polarity) of the desired product and its isomers or over-halogenated analogs.
-
Fractional Distillation: For by-products with a sufficient difference in boiling points, fractional distillation under reduced pressure is a viable method for purification on a larger scale.[4][7]
-
Column Chromatography: For laboratory-scale purification and for separating isomers with very similar boiling points, silica gel column chromatography is the method of choice. A solvent system of hexane/ethyl acetate or similar polarity is typically effective.
-
Recrystallization: If the final product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing small amounts of impurities.
Protocols
Protocol 1: GC-MS Method for By-product Profiling
This protocol provides a general starting point for analyzing crude reaction mixtures.
-
Sample Preparation: Dilute 1 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Set the injector temperature to 250°C with an injection volume of 1 µL and a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/minute.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Scan range: 40-500 m/z.
-
References
- Benchchem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- Benchchem. (2025). Troubleshooting common issues in substituted pyridine synthesis. Benchchem.
- Benchchem. (2025). Pyridinone Synthesis: Technical Support & Troubleshooting Guide. Benchchem.
- Google Patents. (2015). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (2020). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
- Chemicalbook. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis.
- Google Patents. (2017). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- ChemicalBook. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3.
- ResearchGate. Synthesis of Ring‐Fluorinated Pyridines | Request PDF.
- NIH. (n.d.). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC.
- Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Fluorinated Pyridines: Synthesis and Applications of Trifluoromethylated Aminopyridines.
- Google Patents. (2016). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Synblock. CAS 72600-67-0 | this compound.
- ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters.
- PubChem. 2-Chloro-5-(trifluoromethyl)pyridine.
- Sigma-Aldrich. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3.
- ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis. Reagent Guides.
- Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(10), 793-795.
- NIH. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. PMC.
- Santa Cruz Biotechnology. 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine.
- Lab-Chemicals.Com. This compound.
- Organic Chemistry Portal. Pyridine synthesis.
- Google Patents. (2012). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
Sources
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- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
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- 6. Pyridine synthesis [organic-chemistry.org]
- 7. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
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- 11. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting low conversion in 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges in your synthesis.
Troubleshooting Guide: Overcoming Low Conversion and Impurity Formation
This section addresses specific, common issues encountered during the synthesis of this compound, particularly focusing on the critical fluorination step of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Question 1: We are experiencing low conversion in the fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine to this compound. What are the primary causes and how can we resolve them?
Low conversion in this nucleophilic aromatic substitution (SNAr) reaction is a frequent challenge. The efficiency of substituting the chlorine atom at the 2-position with fluorine is highly sensitive to several factors. Below, we dissect the most common causes and provide actionable solutions.
Cause A: Inactive or Insufficient Fluorinating Agent and Catalyst System
The reactivity of the fluoride source is paramount. In polar aprotic solvents, alkali metal fluorides (e.g., KF, CsF) are commonly used. Their effectiveness is dictated by their solubility and the "nakedness" of the fluoride anion.
-
Expertise & Experience: The choice of fluorinating agent and solvent is critical. While anhydrous hydrogen fluoride is used for converting -CCl₃ to -CF₃ groups in precursors[1][2][3], the final ring fluorination typically employs alkali metal fluorides. The reaction is often performed in high-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to enhance the solubility and reactivity of the fluoride salt.[4]
-
Troubleshooting Protocol:
-
Fluoride Salt Preparation: Ensure your potassium fluoride (KF) or cesium fluoride (CsF) is rigorously anhydrous. Drying the salt by heating under a high vacuum (e.g., >150°C for several hours) before use is essential. Spray-dried KF is a commercially available option with high surface area and reactivity.
-
Solvent Purity: Use anhydrous grade solvents. Water will solvate the fluoride anion, drastically reducing its nucleophilicity and leading to incomplete reactions.
-
Phase-Transfer Catalysis: To further boost reactivity, consider adding a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride) or a crown ether (e.g., 18-crown-6 for KF). The PTC complexes the potassium cation, liberating a more reactive "naked" fluoride anion. A patent for a related synthesis highlights the use of catalysts like benzyltriethylammonium chloride.[4]
-
Cause B: Suboptimal Reaction Temperature and Time
This SNAr reaction has a significant activation energy barrier. Incorrect temperature control can lead to either an impractically slow reaction or the formation of unwanted byproducts.
-
Expertise & Experience: The reaction temperature is a delicate balance. A patent describing this synthesis specifies a temperature range of 100-200°C, with a preferred range of 140-170°C.[4] Below 120°C, the fluorination is often incomplete and slow. Conversely, exceeding 170-180°C can promote the formation of impurities through decomposition or side reactions.[4]
-
Troubleshooting Protocol:
-
Temperature Optimization: If conversion is low, incrementally increase the reaction temperature by 10°C intervals within the recommended range (e.g., from 140°C to 170°C).
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of the starting material (2,3-dichloro-5-(trifluoromethyl)pyridine) using an appropriate analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting material peak area ceases to decrease. Reaction times can range from 5 to 15 hours.[4]
-
Cause C: Purity of the Starting Material
The purity of the 2,3-dichloro-5-(trifluoromethyl)pyridine precursor is crucial. Impurities from its synthesis can interfere with the fluorination step.
-
Expertise & Experience: The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine often starts from precursors like 3-methylpyridine or 2-chloro-5-methylpyridine, involving multiple chlorination and fluorination steps.[3][5] Potential impurities include isomers (e.g., 2,5-dichloro-3-(trifluoromethyl)pyridine) or incompletely chlorinated species (e.g., 2-chloro-5-(trichloromethyl)pyridine). These impurities may not fluorinate under the same conditions or may consume reagents, leading to an apparent low conversion of the desired starting material.
-
Troubleshooting Protocol:
-
Starting Material Analysis: Before starting the fluorination, analyze your 2,3-dichloro-5-(trifluoromethyl)pyridine batch by GC-MS and ¹H/¹⁹F NMR to confirm its identity and assess its purity.
-
Purification: If significant impurities are detected, purify the starting material via distillation or column chromatography.
-
Question 2: Our final product is contaminated with significant impurities. How can we identify and minimize them?
Impurity profiling is key to optimizing any synthesis. In this case, impurities can arise from the starting material or from side reactions during fluorination.
-
Expertise & Experience: The most common impurity is unreacted starting material due to incomplete conversion. Another potential byproduct is the result of fluorinating the chlorine at the 3-position, although this is sterically and electronically less favored. High temperatures can also lead to tar formation or decomposition.
-
Troubleshooting Protocol & Analysis:
-
Impurity Identification: Use GC-MS to identify the mass of the impurities. Compare the fragmentation patterns with the starting material and the expected product. An impurity with a molecular weight corresponding to the starting material (216 g/mol for C₆H₂Cl₂F₃N) confirms an incomplete reaction.
-
Minimizing Byproducts: Adhere strictly to the optimized temperature range (140-170°C) to prevent thermal decomposition.[4] Ensure an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
-
Final Product Purification: The final product, this compound, is typically purified by fractional distillation under reduced pressure.[4]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving low conversion issues.
Caption: A decision-tree diagram for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
What is the most common and industrially viable synthetic route to this compound?
The most prevalent synthetic strategies begin with a readily available precursor like 3-methylpyridine (3-picoline) and involve a series of chlorination and fluorination reactions. A key intermediate in many of these routes is 2,3-dichloro-5-(trifluoromethyl)pyridine .[5][6]
The overall transformation can be generalized as follows:
-
Side-Chain Chlorination: The methyl group of a pyridine precursor is chlorinated to a trichloromethyl (-CCl₃) group.
-
Ring Chlorination: Chlorine atoms are introduced onto the pyridine ring.
-
Halogen Exchange (HALEX) Fluorination: The -CCl₃ group is converted to a -CF₃ group using a fluorinating agent like HF.[3]
-
Selective Ring Fluorination: The chlorine at the 2-position of 2,3-dichloro-5-(trifluoromethyl)pyridine is selectively replaced by fluorine to yield the final product.
Common Synthetic Pathway Diagram
Caption: A common synthetic pathway from 3-Methylpyridine.
What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A multi-technique approach is essential for robust process control and quality assurance.
| Technique | Application | Key Insights |
| GC-MS | Reaction monitoring, impurity profiling | Provides retention time for tracking conversion and mass-to-charge ratio for identifying starting material, product, and byproducts. |
| HPLC | Reaction monitoring, purity analysis | Orthogonal technique to GC for monitoring the disappearance of starting material and appearance of the product. |
| ¹H NMR | Structural confirmation | Confirms the aromatic proton signals. The disappearance of the proton at the 2-position and changes in coupling constants confirm the substitution pattern. |
| ¹⁹F NMR | Structural confirmation, purity | The most definitive technique. The presence of two distinct fluorine signals (one for the -CF₃ group and one for the fluorine on the ring) with their characteristic chemical shifts and coupling constants confirms the product structure. |
| ¹³C NMR | Structural confirmation | Provides detailed information on the carbon skeleton and confirms the substitution pattern through C-F coupling. |
What are the critical safety precautions for this synthesis?
The synthesis of this compound involves hazardous materials and conditions that demand strict safety protocols.
-
Fluorinating Agents: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. Alkali metal fluorides (KF, CsF) are toxic upon inhalation or ingestion. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Chlorinated Reagents: Chlorinated pyridines are toxic and can be absorbed through the skin. Handle with appropriate gloves and avoid inhalation of vapors.
-
High Temperatures and Pressures: The fluorination reactions are often run at high temperatures and may generate pressure. Use appropriate reaction vessels (e.g., pressure-rated reactors for HF reactions) and a blast shield.
-
Waste Disposal: All waste, including residual reagents and solvents, must be neutralized and disposed of according to institutional and environmental regulations.
References
- Google Patents. (2017). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- Google Patents. (2020). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
- Google Patents. (2021). Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine.
- Google Patents. (1980). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (2012). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (2016). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
- Google Patents. (2018). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
-
ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]
- Google Patents. (2019). CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.
-
WIPO Patentscope. (2019). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Retrieved from [Link]
Sources
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- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Technical Support Center: Column Chromatography of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine via column chromatography. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical protocols with field-proven insights to navigate the common challenges associated with this class of halogenated heterocyclic compounds.
Introduction: Understanding the Molecule
This compound is a substituted pyridine derivative characterized by multiple electronegative groups (Cl, F, CF₃) and a basic nitrogen atom within the aromatic ring. These features impart a moderate to high polarity and create specific challenges for purification. The primary obstacle in silica gel chromatography is the interaction between the basic pyridine nitrogen and acidic silanol groups on the stationary phase, which can lead to significant peak tailing, poor resolution, and even sample degradation.[1][2] This guide provides a systematic approach to developing a robust purification method and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For most applications, standard flash-grade silica gel (40-63 µm) is the recommended starting point due to its versatility and cost-effectiveness. However, if you experience significant sample degradation or irreversible binding, consider these alternatives:
-
Deactivated (End-Capped) Silica Gel: This silica has fewer free silanol groups, reducing the acidic interactions that cause peak tailing and degradation.[1]
-
Alumina (Neutral or Basic): Alumina can be a good alternative for acid-sensitive compounds. Neutral alumina is generally a safe starting point.
-
Fluorinated Stationary Phases: For challenging separations involving fluorinated isomers, a pentafluorophenyl (PFP) phase can offer alternative selectivity based on dipole-dipole and π-π interactions, though this is more common in HPLC applications.[3][4]
Q2: What mobile phase (eluent) system should I start with?
A gradient of ethyl acetate (EtOAc) in a non-polar solvent like hexanes or heptane is the standard choice. The presence of multiple halogens and a trifluoromethyl group makes the compound relatively polar.
-
Starting Point: Begin your Thin Layer Chromatography (TLC) analysis with a 10-20% ethyl acetate in hexanes mixture (e.g., 1:9 or 2:8 v/v EtOAc/Hexanes).
-
Polarity Adjustment: Adjust the ratio to achieve a target Rf value of approximately 0.2-0.4 for the desired compound on the TLC plate.[2] This Rf range typically provides the best separation in a column.
-
Alternative Systems: If separation from impurities is poor, consider solvent systems with different selectivities, such as dichloromethane/hexanes or toluene/ethyl acetate.
Q3: How do I prepare my sample for loading onto the column?
Proper sample loading is critical for achieving good separation. You have two primary options:
-
Wet Loading (Direct Loading): Dissolve the crude sample in the absolute minimum amount of the initial mobile phase solvent or a slightly more polar solvent like dichloromethane.[5] Use a pipette to carefully apply the concentrated solution to the top of the column bed without disturbing the surface.[5] This method is fast but can lead to band broadening if too much or too strong a solvent is used.
-
Dry Loading (Pre-adsorption): Dissolve the crude sample in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (typically 2-3 times the mass of the crude sample), and evaporate the solvent completely to obtain a dry, free-flowing powder.[5] Carefully layer this powder on top of the column bed. Dry loading is highly recommended as it leads to sharper bands and better resolution, especially for samples that are not very soluble in the mobile phase.[5]
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Severe Peak Tailing
Q: My compound's spot on the TLC is streaked, and the fractions from the column show significant tailing. Why is this happening and how can I fix it?
A: This is the most common issue with pyridine derivatives and is caused by the strong interaction of the basic lone pair of electrons on the pyridine nitrogen with acidic silanol groups (Si-OH) on the silica surface.[1][2] This creates a secondary, non-ideal retention mechanism.
Solutions:
-
Add a Basic Modifier: Add a small amount of triethylamine (TEA) or pyridine (typically 0.1-1.0%) to your mobile phase.[2] The TEA will preferentially bind to the acidic silanol sites, masking them from your compound and resulting in symmetrical, Gaussian peaks. Always run a new TLC with the modified eluent to confirm the Rf value before running the column.
-
Use Deactivated Silica: Employ end-capped silica gel or an alternative stationary phase like neutral alumina.
Diagram: Mitigating Peak Tailing
Caption: Interaction of basic pyridine with acidic silanol sites and mitigation.
Issue 2: Poor Resolution and Co-elution of Impurities
Q: My target compound is eluting with an impurity. How can I improve the separation?
A: Poor resolution means the selectivity of your chromatographic system is insufficient.
Solutions:
-
Optimize Mobile Phase Polarity: A small adjustment to the eluent polarity can have a large impact. If the spots are too close on the TLC plate, decrease the polarity (reduce the amount of ethyl acetate) to increase the retention time and allow for better separation.[6]
-
Change Solvent System: The "solvent triangle" is a key concept here. Solvents have different properties (polarity, dipole moment, hydrogen bonding capability). If a hexane/ethyl acetate system fails, try a system from a different selectivity group, such as:
-
Dichloromethane/Hexane: Good for separating moderately polar compounds.
-
Toluene/Ethyl Acetate: The aromaticity of toluene can introduce different π-π interactions, altering the elution order.
-
-
Improve Column Efficiency: Ensure your column is packed uniformly without any cracks or channels.[2] A poorly packed column will lead to band broadening and ruin separation. Use the dry loading technique for the sharpest possible initial band.[5]
Issue 3: Low Recovery or Sample Degradation
Q: I'm not getting all of my compound back after the column, or I'm seeing new, unwanted spots on my post-column TLCs. What's happening?
A: This suggests either irreversible binding to the column or decomposition of your compound on the acidic silica gel.
Solutions:
-
Check for Stability with 2D TLC: Before running a column, perform a 2D TLC test.
-
Spot your sample on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Dry the plate completely, then rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If new spots appear below the diagonal, your compound is degrading on the silica.[1]
-
-
Deactivate the Silica: If degradation is confirmed, use a mobile phase containing triethylamine or switch to a more inert stationary phase like alumina.[1]
-
Use Gradient Elution: If your compound is simply too polar to elute with the current solvent (i.e., stuck at the baseline on TLC), a gradient elution is necessary. Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity (e.g., from 5% EtOAc to 30% EtOAc) to elute your target compound.[2]
Diagram: Troubleshooting Workflow
Caption: A high-level workflow for troubleshooting common chromatography issues.
Experimental Protocols
Protocol 1: TLC Method Development
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Prepare several TLC chambers with different mobile phase compositions (e.g., 5%, 10%, 20%, 30% EtOAc in Hexanes). Ensure the chambers are saturated with solvent vapor for reproducible results.[2]
-
Spot the crude mixture onto separate TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots using a UV lamp (254 nm).
-
Select the solvent system that provides good separation between the target compound and impurities, with the target compound having an Rf value between 0.2 and 0.4.
Protocol 2: General Column Chromatography Procedure
-
Column Preparation: Select an appropriate size glass column and add a small plug of cotton or glass wool at the bottom. Add a layer of sand.
-
Packing: Use the "slurry method" for best results. Mix the silica gel with the initial, non-polar mobile phase to form a slurry. Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Add a protective layer of sand on top.
-
Sample Loading: Load the sample using either the wet or dry loading method described in the FAQs.
-
Elution: Begin eluting with the mobile phase determined from your TLC analysis. Collect fractions in test tubes.
-
Monitoring: Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and checking under a UV lamp.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Summary Table
The exact properties for this compound are not widely published. The table below includes data for the closely related and commercially available isomer, 2-Chloro-5-(trifluoromethyl)pyridine, which serves as a reliable estimate for developing a purification strategy.
| Property | Value for 2-Chloro-5-(trifluoromethyl)pyridine | Reference |
| CAS Number | 52334-81-3 | [7][8] |
| Molecular Formula | C₆H₃ClF₃N | [7][8] |
| Molecular Weight | 181.54 g/mol | [7][9] |
| Appearance | Colorless transparent liquid or white to yellowish low melting solid | [7][10] |
| Melting Point | 32-34 °C | [7][8] |
| Boiling Point | 139-141 °C | [7] |
| Solubility | Soluble in chloroform, dichloromethane, ether, toluene. Insoluble in water. | [7] |
References
-
Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem Technical Support. 1
-
Guidechem. (n.d.). What are the properties, preparation methods, and applications of 2-Chloro-5-trifluoromethylpyridine?. Guidechem.com. 7
-
Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase. MilliporeSigma.
-
Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98%. MilliporeSigma.
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information.
-
Benchchem. (2025). Technical Support Center: Column Chromatography of Methyl 2-pyridylacetate Derivatives. Benchchem Technical Support. 2
-
ChemicalBook. (2025). 2-Chloro-5-trifluoromethylpyridine Chemical Properties,Uses,Production. ChemicalBook.com.
-
uHPLCs. (n.d.). What is the stationary phase of Liquid chromatography?. uHPLCs.com.
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
-
Regalado, E. L., et al. (2014). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. guidechem.com [guidechem.com]
- 8. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
Technical Support Center: Purification of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Welcome to the technical support center for the purification of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification process.
Introduction
This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. This guide provides practical, field-proven insights into removing common impurities and ensuring the high quality of your final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and explaining the scientific reasoning behind each recommendation.
Issue 1: Persistent Colored Impurities After Synthesis
Q: My crude this compound has a persistent yellow or brownish tint, even after initial workup. What are these impurities and how can I remove them?
A: The coloration is likely due to high-molecular-weight byproducts or degradation products formed during synthesis, especially at elevated temperatures.[3] These can include polymeric materials or nitrated species if nitric acid was used in a preceding step.
Root Cause Analysis:
-
Thermal Degradation: The pyridine ring, especially with electron-withdrawing groups, can be susceptible to decomposition at high temperatures.
-
Side Reactions: Incomplete reactions or side reactions with starting materials or reagents can lead to colored impurities. For instance, over-chlorination can introduce additional chlorinated species.[4][5]
Troubleshooting Workflow:
Caption: Workflow for addressing colored impurities.
Experimental Protocols:
1. Activated Carbon Treatment (For Trace Color Removal):
-
Rationale: Activated carbon has a high surface area and can adsorb large, colored organic molecules.
-
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or toluene) at a concentration of 10-20% (w/v).
-
Add 1-5% (w/w) of activated carbon relative to the crude product.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of celite to remove the carbon.
-
Wash the celite pad with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure.
-
2. Flash Column Chromatography (For More Significant Impurities):
-
Rationale: This technique separates compounds based on their polarity.
-
Procedure:
-
Select a suitable stationary phase (e.g., silica gel) and mobile phase (e.g., a gradient of ethyl acetate in hexanes).
-
Dry-load the crude product onto a small amount of silica gel.
-
Carefully load the sample onto the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Analyze the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the pure product.
-
Combine the pure fractions and remove the solvent.
-
Issue 2: Co-eluting Impurities in Chromatography
Q: I'm having trouble separating an impurity from my desired product using silica gel chromatography. The two spots have very similar Rf values on TLC.
A: This is a common challenge when dealing with structurally similar impurities, such as positional isomers (e.g., 2-chloro-3-fluoro-6-(trifluoromethyl)pyridine) or compounds with similar polarity.
Root Cause Analysis:
-
Isomeric Impurities: Synthesis methods can sometimes yield a mixture of isomers that are difficult to separate due to their nearly identical physical properties.[5]
-
Insufficient Selectivity of Stationary Phase: Standard silica gel may not provide enough selectivity for closely related compounds.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Mobile Phase Optimization | Altering the solvent composition can change the selectivity of the separation. | Try a different solvent system. For example, if you are using ethyl acetate/hexanes, consider dichloromethane/hexanes or a system containing a small amount of a more polar solvent like methanol. |
| Change of Stationary Phase | Different stationary phases offer different separation mechanisms. | Consider using alumina (basic or neutral) or a reverse-phase (C18) column. Reverse-phase chromatography separates based on hydrophobicity and can be effective for separating isomers. |
| High-Performance Liquid Chromatography (HPLC) | HPLC offers significantly higher resolution than flash chromatography. | Develop a preparative HPLC method. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[6][7] |
Experimental Protocol: Preparative HPLC Method Development
-
Analytical Method Development:
-
Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Use a mobile phase of acetonitrile and water, starting with a 50:50 ratio.
-
Inject a small amount of the impure sample and monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Optimize the mobile phase composition to achieve baseline separation between the product and the impurity.
-
-
Scale-up to Preparative HPLC:
-
Once the analytical method is optimized, scale it up to a larger preparative column.
-
Increase the flow rate and injection volume proportionally to the column size.
-
Collect the fractions corresponding to the pure product.
-
Remove the solvent under reduced pressure.
-
Issue 3: Low Yield After Distillation
Q: I'm losing a significant amount of my product during vacuum distillation. What could be the cause?
A: Low recovery from distillation can be due to several factors, including the physical properties of the compound and the distillation setup. This compound has a relatively low melting point (around 32-34°C) and can solidify in the condenser if it is too cold.[2][8]
Root Cause Analysis:
-
Solidification in Condenser: If the cooling water is too cold, the product can solidify in the condenser, blocking the flow of distillate.
-
Azeotrope Formation: The product may form an azeotrope with residual solvents or impurities, altering its boiling point.
-
Decomposition at High Temperatures: Although relatively stable, prolonged heating at high temperatures can lead to decomposition.[9]
Troubleshooting Workflow:
Caption: Troubleshooting low yield in vacuum distillation.
Experimental Protocol: Optimized Vacuum Distillation
-
System Preparation:
-
Ensure all glassware is clean and dry.
-
Use a high-quality vacuum pump and ensure all connections are properly sealed with vacuum grease.
-
Use a short-path distillation apparatus to minimize product loss on the glass surfaces.
-
-
Distillation Conditions:
-
Pressure: A vacuum of around 10-20 mmHg is a good starting point.
-
Heating: Use an oil bath for uniform heating. Slowly increase the temperature until the product begins to distill.
-
Condenser Temperature: Circulate water at a temperature slightly above the melting point of the product (e.g., 35-40°C) to prevent solidification.
-
-
Collection:
-
Collect the fraction that distills at a constant temperature.
-
Monitor the purity of the distillate by GC or HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities often arise from the synthetic route. These can include starting materials, intermediates, and byproducts. For instance, if the synthesis involves the chlorination of 3-trifluoromethylpyridine, you might find under- or over-chlorinated species.[5][10] Isomeric impurities are also a possibility.
Q2: Is recrystallization a viable method for purifying this compound?
A2: Yes, recrystallization can be effective, especially for removing less soluble impurities. Given its low melting point, melt crystallization is also a potential technique.[11] A study on the purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization showed that high purity could be achieved.[11] For solvent-based recrystallization, a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at low temperatures would be required. A good starting point would be a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like dichloromethane.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Excellent for volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities when coupled with GC or HPLC.
Q4: What are the recommended storage conditions for purified this compound?
A4: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and strong oxidizing agents.[9] Exposure to light should also be avoided.[9]
References
- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google P
- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google P
- CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google P
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google P
- EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google P
- CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google P
-
2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem. (URL: [Link])
-
Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization - ResearchGate. (URL: [Link])
-
This compound | Chemsrc. (URL: [Link])
-
WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - WIPO Patentscope. (URL: [Link])
- CN114292227B - A method for preparing 2-chloro-3-trifluoromethylpyridine - Google P
- US4650875A - Preparation of (trifluoromethyl)
-
HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. (URL: [Link])
Sources
- 1. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity of your results.
I. Core Concepts: Understanding the Instability of this compound
The key to successfully handling this compound lies in understanding its electronic nature. The pyridine ring is inherently electron-deficient. This characteristic is significantly amplified by the presence of three strongly electron-withdrawing groups: the chloro group at the 2-position, the fluoro group at the 3-position, and the trifluoromethyl group at the 5-position. This pronounced electron deficiency makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
This inherent reactivity is the primary source of the stability issues encountered when working with this compound. Nucleophiles, even weak ones like water, can attack the pyridine ring, leading to the displacement of one of the halogen substituents.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Unexpected Side Products in My Reaction Mixture
Question: I am running a reaction with this compound and observing unexpected peaks in my LC-MS/NMR. What could these be?
Answer: The most probable cause is degradation of your starting material via nucleophilic aromatic substitution. The presence of nucleophiles in your reaction, even in trace amounts, can lead to the formation of substituted pyridine byproducts.
Common Culprits and Their Byproducts:
| Nucleophile | Potential Byproduct | Comments |
| Water (H₂O) | 2-Hydroxy-3-fluoro-5-(trifluoromethyl)pyridine or 3-Hydroxy-2-chloro-5-(trifluoromethyl)pyridine | Hydrolysis is a common issue, especially at non-neutral pH. |
| Alcohols (ROH) | 2-Alkoxy-3-fluoro-5-(trifluoromethyl)pyridine or 3-Alkoxy-2-chloro-5-(trifluoromethyl)pyridine | If you are using an alcohol as a solvent or if it's present as an impurity. |
| Amines (R₂NH) | 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine or 3-Amino-2-chloro-5-(trifluoromethyl)pyridine | Amines are strong nucleophiles and will readily react. |
Troubleshooting Steps:
-
Analyze Your Reaction Conditions:
-
Solvent Purity: Ensure your solvents are anhydrous. Use freshly distilled or commercially available dry solvents.
-
Reagent Purity: Check for the presence of water or other nucleophilic impurities in your starting materials.
-
pH Control: If your reaction is sensitive to pH, consider using a non-nucleophilic buffer.
-
-
Identify the Byproduct:
-
Obtain a high-resolution mass spectrum to determine the exact mass of the impurity. This can help you deduce the molecular formula and identify the incorporated nucleophile.
-
If possible, isolate the byproduct and acquire an NMR spectrum. The expected hydrolysis product, 2-hydroxy-5-(trifluoromethyl)pyridine, exhibits a distinct set of signals that can be compared to literature data[1].
-
Issue 2: Low Yields and Difficulty in Purifying the Product
Question: My reaction seems to work, but I get a low yield of the desired product after work-up and purification. What could be happening?
Answer: Degradation during the work-up and purification steps is a likely cause. The presence of water and changes in pH during aqueous work-ups can lead to hydrolysis. Furthermore, the choice of purification method can also impact the stability of the compound.
Troubleshooting Purification:
-
Aqueous Work-up:
-
Minimize the contact time with aqueous layers.
-
Ensure the pH of the aqueous solution is as close to neutral as possible. If your product is stable under slightly acidic conditions, a pH of 4-6 is preferable to basic conditions.
-
Use a saturated brine solution for the final wash to remove as much water as possible from the organic layer before drying.
-
-
Chromatography:
-
Silica Gel: Standard silica gel is acidic and can promote the hydrolysis of this compound on the column.
-
Solution: Use deactivated silica gel. You can prepare this by treating the silica gel with a solution of triethylamine (1-2%) in your eluent system and then flushing with the eluent alone. Alternatively, use a commercially available deactivated silica gel.
-
-
Eluent System: Avoid using nucleophilic solvents like methanol or ethanol in your eluent if possible. If their use is necessary for solubility, use them in the lowest possible concentration and consider the use of deactivated silica.
-
Issue 3: Decomposition of the Compound During Storage
Question: I have stored this compound for a few months, and it seems to have degraded. How should I store it properly?
Answer: Proper storage is crucial to maintain the integrity of this reactive compound.
Recommended Storage Protocol:
-
Container: Store in a tightly sealed, airtight container. A vial with a PTFE-lined cap is ideal.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Location: Keep away from strong oxidizing agents, acids, and bases.
III. Frequently Asked Questions (FAQs)
Q1: Which halogen is more likely to be displaced in a nucleophilic aromatic substitution reaction?
Q2: How does pH affect the stability of this compound in aqueous solutions?
While specific kinetic data for this compound is not available, it is highly probable that the rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis. It is recommended to maintain a pH as close to neutral as possible when the compound is in contact with water.
Q3: Can I use this compound in reactions with strong bases like n-BuLi or Grignard reagents?
Extreme caution is advised. While these reagents can be used for functionalization, they are also strong nucleophiles and can attack the pyridine ring, leading to a complex mixture of products. If such a reaction is necessary, it should be conducted at very low temperatures (e.g., -78 °C) with slow addition of the reagent to minimize side reactions.
Q4: What are the expected 1H NMR chemical shifts for the potential hydrolysis byproduct, 2-hydroxy-5-(trifluoromethyl)pyridine?
Based on literature data for 2-hydroxy-5-(trifluoromethyl)pyridine, you would expect to see characteristic signals for the pyridine ring protons. While the exact shifts for the 3-fluoro analog are not available, you can use the data for the non-fluorinated analog as a reference to identify potential impurities[1].
IV. Experimental Protocols and Visualizations
Protocol 1: Recommended Handling and Storage
Caption: Recommended workflow for receiving, storing, and handling this compound.
Protocol 2: Troubleshooting a Reaction with Unexpected Byproducts
Caption: A logical workflow for diagnosing and resolving issues with unexpected byproducts.
V. References
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
2-Chloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]
-
Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2026). American Chemical Society. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC. Retrieved from [Link]
-
This compound. (n.d.). Chemsrc. Retrieved from [Link]
-
2-Amino-3-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents. Retrieved from
-
2-Hydroxy-5-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]
-
3-Chloro-5-(trifluoromethyl)-2-pyridinamine. (n.d.). PubChem. Retrieved from [Link]
-
Synthetic method of 2, 3, 5-trichloropyridine. (n.d.). Google Patents. Retrieved from
Sources
Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging electrophile, 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this electron-deficient heteroaryl chloride. Our goal is to provide actionable troubleshooting advice and in-depth answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of this compound. Each problem is followed by a diagnosis of potential causes and a series of recommended solutions.
Problem 1: Low to No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, LC-MS) shows primarily unreacted this compound.
Potential Cause A: Inefficient Oxidative Addition
The carbon-chlorine bond in aryl chlorides is significantly stronger and less reactive than its bromide or iodide counterparts, making the initial oxidative addition of the Pd(0) catalyst the rate-limiting step.[1][2] The high electrophilicity of the pyridine ring in your substrate, due to the fluorine and trifluoromethyl groups, helps activate the C-Cl bond, but overcoming this kinetic barrier is still the primary challenge.[1]
Solutions:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating aryl chlorides.[2] You must employ a more active catalytic system featuring electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[3][4] These ligands promote the formation of the active 14-electron Pd(0) species and accelerate its insertion into the C-Cl bond.[3]
-
Elevated Temperature: Increasing the reaction temperature (typically 80-120 °C) provides the necessary energy to overcome the activation barrier for oxidative addition.[5]
-
Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst that readily generates the active Pd(0) species in situ.[6] This can lead to more consistent and reproducible results.
Table 1: Recommended Catalyst Systems for Aryl Chloride Activation
| Pre-catalyst (mol%) | Ligand (mol%) | Key Features |
| Pd₂(dba)₃ (1-2%) | SPhos, XPhos, or RuPhos (2-4%) | Buchwald-type ligands; highly electron-rich and bulky, excellent for C-Cl activation.[4] |
| Pd(OAc)₂ (2%) | P(t-Bu)₃ or PCy₃ (4%) | Electron-rich, sterically demanding trialkylphosphine ligands.[4] |
| PEPPSI™-IPr (2-3%) | (None needed) | An air- and moisture-stable Pd-NHC pre-catalyst, highly effective for challenging couplings.[7] |
Potential Cause B: Inefficient Transmetalation
The transfer of the organic group from the boron atom to the palladium center can be sluggish. This step is highly dependent on the choice of base and solvent. The base activates the boronic acid, forming a more nucleophilic boronate species, which is necessary for efficient transmetalation.[2]
Solutions:
-
Optimize the Base: For challenging couplings, stronger bases are often required.[8] Potassium phosphate (K₃PO₄) is a robust and effective choice. Cesium carbonate (Cs₂CO₃) can also be highly effective, though it is a more expensive option.[8]
-
Solvent System: Aprotic polar or ethereal solvents are standard.[8] A mixture of an organic solvent (e.g., 1,4-dioxane, THF, Toluene) with a small amount of water can be beneficial.[5][9] Water can aid in dissolving the inorganic base and may facilitate the formation of palladium-hydroxide species that accelerate transmetalation.[10] However, excess water can promote unwanted side reactions.
Problem 2: Significant Side Product Formation
Your desired product is forming, but it is contaminated with one or more significant byproducts, complicating purification and lowering the yield.
Potential Cause A: Dehalogenation (Hydrodehalogenation)
You observe the formation of 3-fluoro-5-(trifluoromethyl)pyridine, where the chlorine has been replaced by a hydrogen atom. This is a common side reaction for electron-deficient (hetero)aryl halides.[6] It occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[1][6] This Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated byproduct.[1]
Solutions:
-
Use a Non-protic Solvent: Avoid alcoholic solvents. Use rigorously dried and degassed solvents like dioxane or toluene.[8]
-
Select a Non-Hydroxide Base: Use bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of NaOH or KOH, which can more readily promote Pd-H formation.
-
Increase Reaction Rate: By accelerating the desired catalytic cycle (e.g., using a more active catalyst or higher temperature), you can minimize the time available for the competing dehalogenation pathway.[6]
Potential Cause B: Protodeboronation of the Boronic Acid
You notice that your boronic acid starting material is being consumed, but not all of it is incorporated into the product. This occurs when the C-B bond of the boronic acid is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. This is especially problematic with heteroaryl boronic acids and under strongly basic, aqueous conditions.[8][11]
Solutions:
-
Use a Milder Base or Anhydrous Conditions: If possible, screen weaker bases. Running the reaction under strictly anhydrous conditions can suppress this side reaction.[11][12]
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester.[13] These esters are more robust and less prone to premature protodeboronation, slowly releasing the active boronic acid under the reaction conditions.[2][13]
-
Use a Stoichiometric Excess: Employing a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid derivative can help compensate for any loss due to this side reaction.[11]
Potential Cause C: Homocoupling of the Boronic Acid
You observe the formation of a biaryl product derived from the coupling of two boronic acid molecules. This side reaction is typically promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate the homocoupling pathway.[1]
Solutions:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[6][8]
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.[8]
Section 2: Process Visualization
Understanding the sequence of events in both the chemical reaction and the troubleshooting process is critical for success.
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the reaction you are trying to optimize. The key challenges with your substrate—slow oxidative addition and potential side reactions—occur at specific points in this cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Workflow
If a reaction fails, a systematic approach is more effective than random changes. Use the following decision tree to guide your optimization strategy.
Caption: A decision tree for troubleshooting failed Suzuki couplings.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best general starting protocol for this specific substrate?
A robust starting point is crucial. The following protocol is designed for a small-scale (e.g., 0.5 mmol) test reaction.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reagent Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.3 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).[8]
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.5 mol%).[8]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[8]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 5:1, to a concentration of 0.2 M with respect to the aryl halide) via syringe.[8][9]
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS until the starting halide is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q2: My boronic acid is a heteroaryl boronic acid, which is known to be unstable. What special precautions should I take?
Heteroaryl boronic acids, particularly those containing Lewis-basic nitrogen or sulfur atoms, are highly susceptible to protodeboronation.[11]
-
Use a Stable Form: The most effective strategy is to use a more stable boronic ester, such as a neopentyl glycol or pinacol boronic ester.[11] MIDA boronates are also an excellent choice as they are highly stable and release the boronic acid slowly under basic aqueous conditions.[2][13]
-
Anhydrous Conditions: If you must use the boronic acid, performing the reaction under strictly anhydrous conditions with a base like CsF or K₃PO₄ in a solvent like dioxane can help minimize decomposition.[11]
-
Minimize Reaction Time: Use a highly active catalyst system to drive the reaction to completion as quickly as possible, reducing the exposure of the sensitive boronic acid to the reaction conditions.
Q3: Can I run this reaction without water?
Yes, and in some cases, it may be advantageous. While a small amount of water can be beneficial, anhydrous conditions are preferred when dealing with highly water-sensitive substrates or to suppress side reactions like protodeboronation.[12] Recent studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis to the boronic acid.[11][13] For anhydrous conditions, ensure your solvent is rigorously dried and use a base that has good solubility in the organic solvent (e.g., Cs₂CO₃, K₃PO₄).
Q4: The reaction looks black and messy. Is this normal?
Yes, it is very common for palladium-catalyzed reactions to turn dark brown or black.[14] This is often due to the formation of palladium black (finely divided Pd(0) metal), which can occur if the catalyst decomposes or precipitates. While a color change is expected, a rapid precipitation of black solid early in the reaction could indicate catalyst death. However, many "awful-looking" reactions proceed to high yield.[14] Do not rely on visual appearance alone; always confirm the reaction outcome with analytical techniques like LC-MS.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Thomas, A. A., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. Available at: [Link]
-
Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]
-
ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available at: [Link]
-
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]
-
Reddit r/Chempros. (2024). Suzuki help. Available at: [Link]
-
ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Scholarship @ Claremont. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]
-
Knapp, D. M., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. Available at: [Link]
-
Billingsley, K. L., et al. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
-
Bédard, A.-C., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]
-
Molander, G. A., et al. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Preventing decomposition of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine during synthesis
Welcome to our dedicated technical support center for the synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable intermediate. In this guide, we will address common challenges, with a particular focus on preventing decomposition and maximizing yield and purity.
Troubleshooting Guide: Overcoming Synthetic Hurdles
This section is structured to provide direct answers to specific issues you may encounter during the synthesis of this compound.
Question 1: I am observing significant charring and the formation of a black, tar-like substance in my high-temperature fluorination reaction. What is the likely cause and how can I prevent it?
Answer:
The formation of tar-like substances and charring during high-temperature fluorination, particularly in vapor-phase reactions, is a common indicator of thermal decomposition. The trifluoromethylpyridine core is susceptible to degradation under harsh conditions.
Causality:
-
Excessive Temperatures: High reaction temperatures (often exceeding 300°C in some vapor-phase processes) can lead to the breakdown of the pyridine ring and subsequent polymerization of the fragments.[1]
-
Prolonged Reaction Times: Keeping the reaction at a high temperature for an extended period increases the likelihood of decomposition.
-
Catalyst Deactivation: The catalyst used in the reaction can become coated with carbonaceous deposits, leading to reduced efficiency and localized overheating.
Preventative Measures:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. For liquid-phase fluorination, it is often possible to use lower temperatures, for instance in the range of 170°C to 200°C, which can significantly reduce decomposition.[2]
-
Control Reaction Time: Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time. Quench the reaction as soon as the desired conversion is achieved.
-
Catalyst Selection and Handling: For vapor-phase reactions, consider using a robust catalyst such as iron fluoride.[1] Ensure the catalyst bed is properly packed to avoid hot spots. In some cases, a catalyst-free liquid-phase reaction with anhydrous hydrogen fluoride can be employed to circumvent catalyst-related decomposition.[2]
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition at high temperatures.
Question 2: My yield of this compound is consistently low, and I am isolating a significant amount of the starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine. How can I improve the conversion rate?
Answer:
Low conversion in a fluorination reaction often points to issues with the fluorinating agent, reaction conditions, or catalyst activity.
Causality:
-
Insufficient Fluorinating Agent: A stoichiometric deficiency of the fluorinating agent will naturally lead to incomplete reaction.
-
Moisture Contamination: The presence of water in the reaction mixture can react with and deactivate many fluorinating agents, such as anhydrous hydrogen fluoride.
-
Suboptimal Temperature: The activation energy for the fluorine-chlorine exchange may not be reached if the temperature is too low.
Troubleshooting Steps:
-
Excess Fluorinating Agent: Use a stoichiometric excess of the fluorinating agent. For example, when using anhydrous hydrogen fluoride, a significant molar excess is often required to drive the reaction to completion.[2]
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. The reaction vessel should be dried in an oven and cooled under a stream of inert gas.
-
Temperature Optimization: Gradually increase the reaction temperature in small increments to find the optimal point for conversion without inducing significant decomposition. For liquid-phase reactions, pressures of at least 200 psig may be necessary to maintain the liquid phase at higher temperatures.[2]
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active. For supported catalysts, the choice of support (e.g., activated carbon, alumina) can also influence activity.[3]
Question 3: I am observing the formation of isomeric byproducts. How can I improve the selectivity of my reaction?
Answer:
The formation of isomers is a common challenge in the synthesis of substituted pyridines. The regioselectivity of the reaction is influenced by the directing effects of the substituents on the pyridine ring and the reaction conditions.
Causality:
-
Reaction Mechanism: The electronic effects of the trifluoromethyl, chloro, and fluoro groups direct incoming reagents to specific positions on the pyridine ring. Under certain conditions, the kinetic and thermodynamic products may differ.
-
Reaction Conditions: Temperature and catalyst choice can influence the regioselectivity of the reaction.
Strategies for Improving Selectivity:
-
Choice of Starting Material: The synthetic route can be designed to favor the formation of the desired isomer. For example, starting with a precursor that already has the desired substitution pattern can avoid issues with regioselectivity in later steps.
-
Catalyst Selection: The choice of catalyst can have a significant impact on selectivity. For example, in gas-phase chlorination reactions, different supported palladium catalysts can offer varying levels of selectivity.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the kinetically controlled product, which may be the desired isomer.
-
Purification: If isomeric byproducts are unavoidable, they will need to be removed through purification techniques such as fractional distillation or column chromatography.[4]
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound?
It is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[5] It should be protected from light and moisture.[6]
What are the primary hazardous decomposition products of halogenated trifluoromethylpyridines?
Thermal decomposition can produce hazardous gases including carbon oxides, nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl).[6]
What are some common synthetic routes to this compound?
One common approach involves the fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine. This can be achieved through various methods, including liquid-phase fluorination with anhydrous hydrogen fluoride[2] or vapor-phase fluorination.[1]
What purification methods are most effective for this compound?
Due to its relatively low boiling point, vacuum distillation is a common and effective method for purifying this compound.[4][7] For removing closely related impurities, column chromatography on silica gel may be necessary.[8]
Critical Parameters for Synthesis
The following table summarizes key parameters for a representative liquid-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine to produce a trifluoromethylpyridine derivative. These parameters can be adapted for the synthesis of this compound.
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 170°C - 200°C | Balances reaction rate with minimizing thermal decomposition.[2] |
| Reaction Pressure | At least 200 psig | Maintains the reaction in the liquid phase at elevated temperatures.[2] |
| Molar Ratio of HF to Substrate | At least stoichiometric, excess is preferable | Drives the halogen exchange reaction towards completion.[2] |
| Catalyst | Catalyst-free or Lewis acid (e.g., FeCl3) | A catalyst is not always necessary for the liquid-phase reaction.[2] If used, a Lewis acid can facilitate the reaction. |
| Reaction Time | 2 - 15 hours | Dependent on temperature and substrate; should be monitored to avoid byproduct formation.[9] |
Troubleshooting Workflow Diagram
The following diagram illustrates a decision-making process for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
- Google Patents. "CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine".
- Google Patents. "CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-".
- Google Patents. "US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine".
- Google Patents. "CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine".
- Google Patents. "CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine".
-
Huimeng Bio-tech. "2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3". [Link]
- Google Patents. "CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine".
- Google Patents. "CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine".
- Google Patents. "CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine".
-
National Center for Biotechnology Information. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients". [Link]
-
European Patent Office. "Preparation of \trifluoromethyl\pyridines - EP 0110690 A1". [Link]
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- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 3. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
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- 9. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Method refinement for the preparation of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Technical Support Center: Synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
This guide provides a refined methodology and comprehensive troubleshooting support for the synthesis of this compound, a critical intermediate for pharmaceutical and agrochemical development. The protocol detailed herein focuses on the Sandmeyer reaction, a reliable method for converting an amino group on a pyridine ring to a chloro substituent. This document is designed to empower researchers to anticipate challenges, diagnose issues, and execute the synthesis with higher efficiency and safety.
Section 1: Synthesis Overview and Mechanism
The conversion of 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine to the target compound is most effectively achieved via a two-stage, one-pot Sandmeyer reaction. This classic transformation involves:
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a highly reactive pyridine diazonium salt intermediate. The stability of this intermediate is critically dependent on maintaining low temperatures.[1][2]
-
Copper-Catalyzed Chlorination: The diazonium salt is then introduced to a solution of copper(I) chloride, which catalyzes the displacement of the diazonium group (N₂) with a chloride ion to yield the final product.[3]
The electron-withdrawing nature of the trifluoromethyl and fluoro groups on the pyridine ring influences the reactivity and stability of the diazonium intermediate, making strict adherence to the protocol essential for success.[4]
Sources
- 1. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Diazotisation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Overcoming Reactivity Challenges with 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Welcome to the technical support guide for 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. This valuable building block is frequently used by researchers in drug discovery and materials science due to the unique properties imparted by its trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2] However, the very electronic features that make this molecule attractive also present significant challenges in achieving efficient chemical transformations.
This guide is designed for chemists and drug development professionals to navigate and overcome the common reactivity hurdles associated with this substrate. We will move from a foundational understanding of its electronic properties to specific, actionable troubleshooting advice for the most common synthetic applications.
Section 1: Understanding the Core Problem: The Reactivity Profile
FAQ 1.1: Why is this compound so unreactive in some reactions and prone to specific pathways in others?
Answer: The reactivity of this pyridine derivative is dominated by the powerful electron-withdrawing effects of its substituents, which create a highly electron-deficient aromatic system.[3] Understanding these influences is the first step to designing a successful reaction strategy.
-
Pyridine Nitrogen: The nitrogen atom itself is electronegative and withdraws electron density from the ring through both inductive (-I) and mesomeric (-M) effects.
-
Trifluoromethyl (-CF3) Group: This is one of the strongest electron-withdrawing groups used in medicinal chemistry. It deactivates the ring towards electrophilic attack and significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[3][4]
-
Halogen Atoms (Cl and F): Both chlorine and fluorine are highly electronegative and exert a strong inductive electron-withdrawing effect (-I).
Collectively, these features render the pyridine ring extremely "electron-poor." This has two major consequences:
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): Reactions like nitration or Friedel-Crafts are generally not feasible.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron deficiency stabilizes the negatively charged intermediate (Meisenheimer complex) formed during SNAr, making this the most common and productive reaction pathway.[5][6] The positions ortho and para to the nitrogen (C2, C4, C6) are most activated. In this molecule, the C2-Cl bond is the primary site for SNAr.
dot graph "Electronic_Effects" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label: "Electronic landscape of the pyridine core." } /dot
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is the most reliable transformation for this substrate. The reaction proceeds by the addition of a nucleophile to the ring, forming an anionic intermediate, followed by the elimination of the chloride leaving group. However, sluggish reactions and low yields are common complaints.
FAQ 2.1: My SNAr reaction with an amine or alcohol nucleophile is extremely slow and gives poor conversion. What should I try first?
Answer: This is a classic issue stemming from either insufficient activation energy or suboptimal stabilization of the key reaction intermediate. A systematic approach to optimization is crucial.
dot graph "SNAr_Troubleshooting" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption { label: "Decision tree for optimizing a slow SNAr reaction." } /dot
Troubleshooting Steps:
-
Solvent Choice is Critical: The rate-determining step is often the initial nucleophilic attack. Polar aprotic solvents are essential as they can stabilize the charged Meisenheimer complex without protonating the nucleophile.
-
Primary Choices: Begin with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Alternatives: If issues persist, consider N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), which offer higher boiling points for more stubborn reactions.
-
-
Base Selection and Strength: A base is often required, especially with alcohol or amine nucleophiles, to deprotonate them and increase their nucleophilicity.
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) is a common starting point. However, for this deactivated system, Cesium carbonate (Cs₂CO₃) is often superior due to its greater solubility and the "caesium effect," which can enhance the reactivity of the nucleophile.
-
Organic Bases: For sensitive substrates, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA) can be effective.
-
-
Push the Temperature: Due to the molecule's electronic stability, significant thermal energy is often required to overcome the activation barrier.
-
Typical Range: Start at 80-100 °C.
-
Forcing Conditions: Do not hesitate to increase the temperature to 120-150 °C, ensuring your chosen solvent has a sufficiently high boiling point. Microwave heating can also be highly effective for rapidly screening conditions and driving reactions to completion.[7]
-
-
Consider Reactivity of Halogens: While the C2-Cl bond is the primary site of substitution, remember that C-F bonds are generally stronger. However, in SNAr reactions on electron-deficient rings, the C-F bond can be kinetically favored for cleavage due to fluorine's high electronegativity, which strongly stabilizes the transition state.[8] For this specific molecule, substitution of the C2-Cl is almost always observed.
Data Summary: Typical Starting Conditions for SNAr
| Nucleophile | Recommended Base | Solvent | Temperature (°C) | Notes |
| Primary/Secondary Amine | K₂CO₃ or Cs₂CO₃ | DMSO, DMF | 80 - 120 | Cs₂CO₃ is often superior for less nucleophilic amines. |
| Phenol / Alcohol | K₂CO₃ or NaH | DMF, THF | 60 - 100 | NaH should be used with caution and under anhydrous conditions. |
| Thiol | K₂CO₃ or K₃PO₄ | DMF, DMAc | 50 - 90 | Thiols are generally very nucleophilic and may react under milder conditions. |
Section 3: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is dominant, functionalization via cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is essential for creating C-C and C-N bonds. The electron-deficient nature of the pyridine ring and the presence of the nitrogen lone pair create specific challenges for these reactions.
FAQ 3.1: My Suzuki-Miyaura coupling is failing. The starting material is either recovered or I see decomposition. What's wrong with my catalyst system?
Answer: This is a frequent problem. The two main culprits are inefficient oxidative addition and catalyst inhibition by the pyridine nitrogen. Standard catalysts like Pd(PPh₃)₄ often fail.[9] Success hinges on using a modern catalyst system designed for challenging heteroaryl chlorides.[10]
Key Factors for a Successful Suzuki Coupling:
-
The Ligand is Everything: The oxidative addition of Pd(0) into the C-Cl bond is the difficult step. You need a ligand that makes the palladium center highly electron-rich and reactive.
-
Recommended Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[10] Start with ligands like SPhos , XPhos , or RuPhos . These ligands promote the crucial oxidative addition step and help prevent catalyst deactivation.[9][10]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr can also be very effective for coupling aryl chlorides.[11][12]
-
-
Use a Modern Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald-type) are designed for stability and controlled release of the active Pd(0) species, leading to more reproducible results. Using a combination like XPhos Pd G3 is an excellent starting point.[9]
-
Base and Solvent Combination: The base activates the boronic acid for transmetalation.[13]
-
Base: Potassium phosphate (K₃PO₄) is a robust and generally effective choice.
-
Solvent: A mixture of a non-polar solvent like toluene or 1,4-dioxane with a small amount of water is typical.
-
dot graph "Buchwald_Hartwig_Cycle" { node [shape=box, style=rounded, fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label: "Key steps in the Buchwald-Hartwig amination cycle." } /dot
FAQ 3.2: My Buchwald-Hartwig amination gives low yields, and I suspect catalyst poisoning. How do I mitigate this?
Answer: Catalyst poisoning by the pyridine nitrogen is a major concern. The nitrogen's lone pair can coordinate strongly to the palladium center, shutting down the catalytic cycle. The solution, similar to the Suzuki reaction, lies in ligand selection.
Strategies to Improve Buchwald-Hartwig Amination:
-
Sterically Hindered Ligands: Use bulky ligands (e.g., XPhos , tBuXPhos , or Josiphos-type ligands). The steric bulk around the palladium center physically blocks the pyridine nitrogen from coordinating while still allowing the desired reaction to proceed.[14][15]
-
Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine, but it must not compete as a nucleophile in an SNAr reaction. Sodium tert-butoxide (NaOt-Bu) is a common choice, but if SNAr is a concern, consider lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).[15][16]
-
Careful Temperature Control: While heat is often necessary, excessive temperatures can lead to catalyst decomposition. Monitor the reaction closely and aim for the lowest temperature that provides a reasonable reaction rate.
Section 4: Advanced Topics & Alternative Strategies
FAQ 4.1: Can I use directed ortho-metalation (DoM) to functionalize the C4 or C6 positions?
Answer: This is challenging but potentially feasible under specific conditions. The high electrophilicity of the ring makes it susceptible to attack by strong organometallic bases like n-BuLi.[17] Furthermore, the most acidic proton is likely at the C4 position, flanked by two electron-withdrawing groups (F and CF₃, relative to their positions).
-
Recommended Approach: Avoid alkyllithium reagents. Instead, use a sterically hindered, non-nucleophilic lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at very low temperatures (-78 °C) to favor deprotonation over addition.[18] Even with these precautions, this remains a low-yielding and expert-level transformation for this specific substrate.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed toluene and water via syringe. The mixture should be thoroughly degassed via sparging with inert gas or through freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.[19]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
References
-
PrepChem. (n.d.). Synthesis of 2-chloro-3-fluoropyridine N-oxide. Retrieved from [Link]
-
Belnome, F., et al. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
Gurram, M., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
Klapars, A., et al. (2002). A Highly Active and Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Value of Trifluoromethyl Pyridines in Modern Chemistry. Retrieved from [Link]
-
Shimizu, M., & Hiyama, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]
-
Comins, D. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Song, C., et al. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Organic Chemistry Portal. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorine: Trifluoromethylpyridine in Modern Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
-
Campos, J. F., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Retrieved from [Link]
-
Le, C. M., et al. (2017). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Retrieved from [Link]
-
ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from [Link]
-
Schrödinger. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]
-
Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
-
Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Liu, Y., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Diversity-orientated synthesis of macrocyclic heterocycles using a double SNAr approach. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Abstract
This guide provides a comprehensive framework for the unambiguous structural confirmation of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine, a key heterocyclic building block in modern drug discovery and materials science. We move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectroscopic output. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this guide establishes a self-validating protocol for researchers, scientists, and drug development professionals. We will compare this multi-technique approach with alternative methods and provide detailed, field-proven experimental protocols to ensure reproducible and reliable characterization.
Introduction: The Imperative for Rigorous Structure Verification
Halogenated pyridines are privileged scaffolds in medicinal chemistry and agrochemicals due to the profound impact of halogen substituents on molecular properties such as metabolic stability, binding affinity, and membrane permeability.[1][2] The specific regioisomer, in this case, this compound (CAS 72600-67-0, Formula: C₆H₂ClF₄N), possesses a unique electronic and steric profile.[3] An incorrect isomer could lead to vastly different biological activity or material properties. Therefore, absolute certainty in its structural assignment is not merely an academic exercise but a critical prerequisite for its use in any research or development pipeline. This guide provides the strategic workflow and detailed spectroscopic rationale for achieving that certainty.
The Integrated Spectroscopic Workflow
A single analytical technique is seldom sufficient for the complete and unambiguous elucidation of a novel or complex small molecule. We employ an integrated workflow where each method provides complementary information. NMR spectroscopy maps the covalent framework (C-H, C-F bonds and their connectivity), Mass Spectrometry provides the molecular weight and fragmentation clues, and IR spectroscopy identifies the key functional groups and bond types.
Figure 1: Integrated workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the cornerstone of small molecule structure elucidation. For fluorinated compounds, ¹⁹F NMR is not just an auxiliary technique but a primary source of structural information, offering a wide chemical shift range and high sensitivity.[4][5]
Causality Behind Experimental Choices
-
Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signals.
-
Reference: Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ (δ = 0.00 ppm) or a secondary reference like trifluorotoluene (δ ≈ -63.72 ppm) is common.[6]
¹H NMR Analysis (Predicted)
The proton NMR spectrum will be simple, showing two signals in the aromatic region.
-
H-4: This proton is coupled to the adjacent fluorine at C-3 and the distant trifluoromethyl group at C-5. It is expected to appear as a doublet of quartets (dq).
-
H-6: This proton is coupled to the trifluoromethyl group at C-5 and the fluorine at C-3. It will likely appear as a doublet of doublets (dd) or a more complex multiplet. The chemical shifts will be downfield due to the electron-withdrawing nature of the pyridine nitrogen and the halogen substituents.
¹⁹F NMR Analysis (Predicted)
The ¹⁹F NMR provides the most direct evidence for the fluorine substituents.
-
F at C-3: This signal will be coupled to the adjacent proton H-4 and the trifluoromethyl group. It should appear as a doublet of quartets (dq).
-
-CF₃ at C-5: This signal will be coupled to the adjacent protons H-4 and H-6. It will appear as a triplet or a doublet of doublets. The chemical shift for trifluoromethyl groups on a pyridine ring typically falls in the range of -60 to -70 ppm.[7][8]
¹³C NMR Analysis (Predicted)
The proton-decoupled ¹³C NMR will show six distinct signals, each split by coupling to fluorine atoms (J_CF).
-
Carbons bonded to fluorine (C-3, C-5): These will exhibit large one-bond carbon-fluorine couplings (¹J_CF). C-5 will appear as a quartet due to the three equivalent fluorine atoms of the CF₃ group, while C-3 will be a large doublet.
-
Carbons adjacent to fluorine (C-2, C-4, C-6): These will show smaller two-bond (²J_CF) or three-bond (³J_CF) couplings, appearing as doublets, quartets, or more complex multiplets.
Figure 2: Key NMR J-coupling relationships in this compound.
Predicted NMR Data Summary
| Nucleus | Position | Predicted Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H-4 | 7.8 - 8.2 | dq | ³JHF, ⁴JHF |
| ¹H | H-6 | 8.5 - 8.8 | dd | ⁴JHF, ⁴JHF |
| ¹⁹F | F-3 | -110 to -130 | dq | ³JFH, ⁴JFF |
| ¹⁹F | -CF₃ | -63 to -68 | t | ⁴JFH |
| ¹³C | C-2 | ~150 (d) | d | ²JCF |
| ¹³C | C-3 | ~155 (d) | d | ¹JCF |
| ¹³C | C-4 | ~135 (dd) | dd | ²JCF, ²JCF |
| ¹³C | C-5 | ~125 (q) | q | ¹JCF |
| ¹³C | C-6 | ~148 (dq) | dq | ²JCF, ³JCF |
| ¹³C | -CF₃ | ~122 (q) | q | ¹JCF |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for the ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Ensure the spectral width is adequate to cover the expected chemical shifts.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0 ppm) and the ¹⁹F spectrum to the external reference. Integrate signals and measure coupling constants.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides the molecular weight and a reproducible fragmentation pattern, which acts as a molecular fingerprint.[9]
Predicted Fragmentation Pattern
The molecular ion (M⁺˙) peak should be clearly visible. The presence of one chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third of the M⁺˙ peak, corresponding to the natural abundance of the ³⁷Cl isotope.[10]
-
Molecular Ion (M⁺˙): m/z = 199 (for ³⁵Cl) and 201 (for ³⁷Cl).
-
Key Fragments: Fragmentation is often initiated by the loss of a stable radical or neutral molecule.[11]
-
[M - Cl]⁺: Loss of a chlorine radical (m/z = 164). This is a common fragmentation pathway for chloro-aromatics.
-
[M - F]⁺: Loss of the fluorine radical from the C-3 position (m/z = 180).
-
[M - CF₃]⁺: Loss of the trifluoromethyl radical (m/z = 130).
-
Further fragmentation of the pyridine ring can also occur.
-
Figure 3: Predicted primary fragmentation pathways for this compound in EI-MS.
Predicted MS Data Summary
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Identity | Notes |
| 199 | 201 | [M]⁺˙ | Molecular Ion, shows characteristic 3:1 isotope pattern. |
| 180 | 182 | [M-F]⁺ | Loss of fluorine from C-3. |
| 164 | - | [M-Cl]⁺ | Loss of chlorine radical. |
| 130 | 132 | [M-CF₃]⁺ | Loss of trifluoromethyl radical. |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method: Use a gas chromatograph with a standard non-polar column (e.g., DB-5ms). Set an appropriate temperature program to ensure good separation and peak shape (e.g., ramp from 50°C to 250°C).
-
MS Method: Couple the GC to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV.
-
Data Acquisition: Acquire data over a mass range of m/z 40-300.
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Verify the chlorine isotope pattern.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups and bond types. For this molecule, we expect to see characteristic absorptions for the aromatic C-H, C=C/C=N bonds, and particularly the C-Halogen bonds.
Predicted IR Spectrum Analysis
-
Aromatic C-H Stretch: A weak band above 3000 cm⁻¹.
-
Aromatic C=C and C=N Stretches: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.
-
C-F Stretches: Strong, sharp absorptions in the 1350-1000 cm⁻¹ region. The C-F single bond and the C-CF₃ group will have very intense bands in this fingerprint region.
-
C-Cl Stretch: A band in the 850-550 cm⁻¹ region.
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| > 3000 | Weak | Aromatic C-H stretch |
| 1600 - 1400 | Medium | Aromatic ring (C=C, C=N) stretches |
| 1350 - 1100 | Strong | C-F and CF₃ stretches |
| 850 - 750 | Medium | C-Cl stretch |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Clean the ATR crystal thoroughly and record a background spectrum.
-
Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Data Analysis: The software will automatically ratio the sample scan to the background scan. Identify and label the major absorption peaks.
Integrated Analysis and Comparison with Alternatives
The definitive structural confirmation arises from the synthesis of all spectroscopic data. The MS data confirms the molecular formula C₆H₂ClF₄N (MW 199.53 g/mol ).[3] The IR spectrum confirms the presence of the pyridine ring and carbon-halogen bonds. Finally, the NMR data provides the unambiguous connectivity. The specific couplings observed between the two protons, the C-3 fluorine, and the C-5 trifluoromethyl group can only be explained by the proposed this compound structure, effectively ruling out other possible isomers.
Comparison with Alternative Methodologies:
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of a molecule. It is considered the "gold standard" but is contingent on obtaining high-quality crystals, which is not always feasible.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): While 1D NMR is sufficient for this relatively simple molecule, complex structures often require 2D NMR. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would definitively show correlations between the protons (H-4, H-6) and the carbons of the trifluoromethyl group and the chlorinated C-2, solidifying the assignment.[12]
Conclusion
The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, MS, and IR spectroscopy. This guide outlines not only the expected data but also the underlying scientific principles and practical experimental protocols necessary for success. By following this integrated workflow, researchers can proceed with confidence, knowing their starting material is structurally pure and correctly identified, thereby ensuring the integrity of their subsequent research and development efforts.
References
- Title: NMR spectral characteristics of fluorocontaining pyridines Source: Fluorine notes, April 2017 URL
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Title: 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 Source: PubChem URL: [Link]
-
Title: Supporting Information for Trifluoromethylation of Bromo- and Chloroarenes by the Combination of Ruppert–Prakash Reagent and Copper(I) Phenanthroline Catalyst Source: The Royal Society of Chemistry URL: [Link]
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Title: 19F Chemical Shifts and Coupling Constants Source: NMR Facility, UCSB Chemistry and Biochemistry URL: [Link]
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Title: 19F NMR Reference Standards Source: University of Wisconsin-Madison, Chemistry Department URL: [Link]
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Title: Fluorine NMR Source: James T. Gerig, University of California, Santa Barbara URL: [Link]
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Title: Mass Spectrometry: Fragmentation Source: Michigan State University, Department of Chemistry URL: [Link]
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Title: Halogen Fragmentation in Mass Spectrometry Source: Scribd URL: [Link]
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Title: Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: PMC, National Institutes of Health URL: [Link]
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Title: Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay Source: ResearchGate URL: [Link]
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Title: Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge Source: PMC, National Institutes of Health URL: [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine: A Comparative Analysis
For researchers and professionals in drug development and agrochemical synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible science and the ultimate safety and efficacy of the final product. 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block, and its structural complexity necessitates a multi-faceted analytical approach to ensure its purity. Impurities, even at trace levels, can lead to unwanted side reactions, altered biological activity, and complications in regulatory filings.
This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering a framework for developing a robust, self-validating quality control strategy.
Chromatographic Techniques: The Pillars of Separation and Quantification
Chromatography is the cornerstone of purity analysis, designed to separate the main compound from potential impurities. The choice between Gas and Liquid Chromatography hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Versatile Standard
HPLC is the workhorse for the purity assessment of many pharmaceutical intermediates, and for good reason.[1][2] Its operation at or near ambient temperatures makes it ideal for compounds that may be thermally sensitive, preventing the on-column degradation that can plague high-temperature techniques.[3]
The Rationale for HPLC: For a substituted pyridine like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. This technique separates compounds based on their hydrophobicity. The pyridine core provides a degree of polarity, while the chloro, fluoro, and trifluoromethyl substituents introduce hydrophobicity, making it well-suited for retention and separation on a C18 stationary phase.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient for this analysis.[2]
-
Column: Zorbax Eclipse XDB-C18 (or equivalent), 4.6 mm x 150 mm, 5 µm particle size. The C18 phase provides excellent hydrophobic selectivity for halogenated aromatic compounds.
-
Mobile Phase:
-
A: Water (HPLC Grade)
-
B: Acetonitrile (HPLC Grade)
-
Rationale: This is a common, effective solvent system for RP-HPLC. The gradient elution allows for the separation of impurities with a wide range of polarities.
-
-
Gradient Elution: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV at 240 nm. This wavelength is chosen based on the UV absorbance profile of similar pyridine derivatives.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 acetonitrile/water mixture to a final concentration of approximately 0.5 mg/mL.[2]
Caption: Workflow for identifying unknown impurities using LC-MS/MS.
An Integrated Strategy for Robust Purity Assessment
No single method can provide a complete picture of a compound's purity. A robust, self-validating system relies on the intelligent integration of complementary techniques. The strengths of one method compensate for the limitations of another.
Proposed Comprehensive Workflow:
-
Routine QC: Use a validated RP-HPLC method for routine batch release, quantifying purity by percent area. This provides fast, reliable data on the primary component and known impurities.
-
Volatile Impurity Screen: Employ a GC-FID/XSD method as an orthogonal check, specifically to screen for residual solvents and volatile by-products that may be missed by HPLC.
-
Absolute Purity Confirmation: For reference standard qualification or in-depth batch characterization, use ¹⁹F qNMR to determine the absolute, mass-based purity. This result serves as a benchmark for the chromatographic methods.
-
Impurity Identification: When unknown impurities are detected above the identification threshold (as defined by ICH guidelines), utilize LC-HRMS to elucidate their structures.
[5][6]This integrated approach ensures not only that the purity value is accurate but also that the impurity profile is well-understood and controlled.
Integrated Analytical Strategy
Caption: An integrated strategy for comprehensive purity analysis.
Conclusion
The purity assessment of this compound demands more than a single analytical measurement. It requires a well-reasoned, multi-technique strategy. While HPLC serves as the robust foundation for routine quality control, GC provides a crucial orthogonal view for volatile species. For ultimate confidence and the establishment of a reference standard, ¹⁹F qNMR offers an unparalleled, direct measure of absolute purity. Finally, the power of high-resolution mass spectrometry is indispensable for the structural elucidation of unknown impurities, turning unidentified peaks into known, controllable entities. By employing this integrated approach, researchers and drug development professionals can ensure the quality and integrity of their materials, leading to more reliable research and safer final products.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2,4-Dichloro-5-nitropyridine. (2025). Benchchem.
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- ¹⁹F-centred NMR analysis of mono-fluorinated compounds. (2022).
- ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2018). Analytical Methods.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC.
- Identifying and elucidating impurity species. Reading Scientific Services Ltd.
- Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chrom
- Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025). Food Safety Institute.
- What are the properties, preparation methods, and applications of 2-Chloro-5-trifluoromethylpyridine?. Guidechem.
- Trace Impurity Identification using Q-TOF Mass Spectroscopy. Almac Group.
- GC Vs.
- ANALYTICAL METHODS.
- Pyridine (OSHA Method PV2089). OSHA.
- Orbitrap Fusion Tribrid Mass Spectrometer for Pharmaceutical Impurity Analysis. Thermo Fisher Scientific.
- HPLC vs GC: Choosing the Right Chromatography Technique. (2025). Lab Manager Magazine.
- HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio.
- Unmasking the unknown how mass spectrometry delivers accurate identific
- HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. (2006). Physical Testing and Chemical Analysis Part B: Chemical Analysis.
- Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018). Environmental Science and Pollution Research.
- A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)
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Comparative Analysis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine: A Guide to Method Selection in HPLC and GC-MS
Introduction
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a key fluorinated building block in the synthesis of agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups on a pyridine ring, imparts specific reactivity and biological activity to the target molecules. Consequently, ensuring the purity and quality of this intermediate is paramount for the safety and efficacy of the final product. The development of robust, accurate, and reliable analytical methods is therefore not merely a procedural step but a critical component of quality control and process optimization.
This guide provides an in-depth comparison of two primary analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a simple recitation of protocols, we will explore the underlying principles, explain the rationale behind experimental choices, and present comparative data to empower researchers and drug development professionals in selecting the most appropriate method for their specific analytical challenges. Our discussion is grounded in established pharmacopeial standards and regulatory guidelines to ensure scientific integrity and trustworthiness.[1][2]
Primary Method: Reversed-Phase HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and assay testing. Its suitability for this compound stems from the molecule's moderate polarity and the presence of a UV-active pyridine ring, making it an ideal candidate for separation on a nonpolar stationary phase and detection via UV absorbance.
Causality Behind Method Design: The selection of a C18 (octadecylsilyl) stationary phase is based on its hydrophobic nature, which provides effective retention for the moderately nonpolar analyte through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. Acetonitrile is chosen for its low viscosity and UV transparency. The UV detection wavelength is selected based on the chromophore of the pyridine ring, which typically exhibits strong absorbance in the 220-280 nm range. An initial wavelength screening or a diode array detector (DAD) would be used to identify the absorption maximum for optimal sensitivity.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV or DAD detector.
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
3. Reagent and Sample Preparation:
-
Diluent: Acetonitrile:Water (70:30 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample solution at a similar concentration to the standard solution using the diluent.
4. System Suitability Testing (SST):
-
Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if it meets the criteria established by guidelines such as USP <621>.[3][4]
-
Tailing Factor (T): Not more than 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
-
5. Analysis Procedure:
-
Inject the diluent (blank), followed by the standard solution, and then the sample solution(s).
-
Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the assay or purity based on the peak area response.
Diagram: HPLC-UV Analytical Workflow
Caption: General workflow for the HPLC-UV analysis.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity and specificity, such as identifying trace impurities or performing structural elucidation, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative.[5] The analyte's volatility and thermal stability make it well-suited for GC separation. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation patterns, offering a higher degree of confidence than UV detection alone.[6]
Causality Behind Method Design: The choice of a low-polarity capillary column, such as one coated with 5% phenyl / 95% dimethylpolysiloxane, is standard for the analysis of a wide range of semi-volatile organic compounds. A temperature gradient (program) is used to ensure that compounds with different volatilities are efficiently separated and elute as sharp peaks. Electron Ionization (EI) is a common and robust ionization technique that generates reproducible fragmentation patterns, which are invaluable for structural confirmation and library matching.
Experimental Protocol: GC-MS Analysis
1. Instrumentation:
-
A Gas Chromatograph (GC) equipped with a split/splitless injector, a capillary column, and coupled to a Mass Spectrometer (MS) detector (e.g., a single quadrupole).
2. Chromatographic and MS Conditions:
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 45-300 m/z.
3. Reagent and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Standard/Sample Solution (10 µg/mL): Prepare solutions at a lower concentration than for HPLC due to the higher sensitivity of the MS detector. Dilute the stock solution accordingly with the chosen solvent.
4. Analysis Procedure:
-
Inject the solvent (blank), followed by the standard and sample solutions.
-
Acquire data in full scan mode to identify all detectable components.
-
For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for the target analyte and known impurities. The molecular ion (m/z 199 for C6H2ClF4N) and characteristic fragment ions would be monitored.
Performance Comparison: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS is dictated by the specific analytical objective. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | Rationale / Field Insight |
| Specificity | Good | Excellent | UV detection is non-specific; co-eluting impurities with similar chromophores can interfere. MS provides definitive identification based on mass spectra. |
| Sensitivity (LOD/LOQ) | µg/mL range | ng/mL to pg/mL range | MS detectors are inherently more sensitive than UV detectors, making GC-MS ideal for trace analysis. |
| Precision (%RSD) | < 2.0% | < 5.0% | Both techniques offer excellent precision. HPLC often has a slight edge in routine QC due to simpler sample handling. |
| Analysis Time | ~10 minutes (Isocratic) | ~20 minutes (Gradient) | Isocratic HPLC methods are typically faster. GC methods require temperature ramps and cool-down times. |
| Sample Throughput | High | Moderate | Faster run times and simpler setup allow for higher throughput with HPLC. |
| Robustness | High | Moderate | HPLC is generally considered more robust for routine use in a QC environment. GC systems can be more susceptible to matrix effects and require more maintenance. |
| Cost (Instrument/Consumables) | Lower | Higher | GC-MS systems and their associated consumables (e.g., columns, filaments) are more expensive than standard HPLC-UV systems. |
| Primary Application | Assay, Purity, Routine QC | Impurity Identification, Trace Analysis, Reference Standard Characterization | Choose HPLC for high-volume, routine testing. Choose GC-MS when identification and ultra-low-level detection are critical. |
Guide to Method Selection
The decision to employ HPLC-UV or GC-MS should be a deliberate one, based on a clear understanding of the analytical requirements.
-
For Routine Quality Control (QC): In a manufacturing environment where the primary goal is to confirm the identity, purity, and strength of the material against a known specification, HPLC-UV is the superior choice. Its robustness, high throughput, and lower operational cost are perfectly aligned with the demands of a QC laboratory.[7][8] The method is straightforward to validate according to ICH guidelines and can be easily transferred between laboratories.[2][9]
-
For Impurity Profiling and Investigation: When the objective is to detect, identify, and quantify unknown impurities or degradants, especially at trace levels, GC-MS is the indispensable tool.[5][6] Its exceptional sensitivity and the structural information provided by the mass spectrum are critical during process development, stability studies, and in the investigation of out-of-specification results.
Diagram: Method Selection Flowchart
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC-UV and GC-MS are powerful and valid techniques for the analysis of this compound. There is no single "best" method; rather, there is a most appropriate method for a given scientific or quality control objective. HPLC-UV offers a robust, efficient, and cost-effective solution for routine quality control, making it the workhorse for batch release and purity testing. In contrast, GC-MS provides unparalleled sensitivity and specificity, rendering it essential for the challenging tasks of impurity identification and trace-level quantification that are common in research, development, and troubleshooting. By understanding the fundamental strengths and limitations of each technique, as detailed in this guide, scientists can make informed decisions, ensuring that their analytical data is not only accurate but also fit for its intended purpose.
References
- United States Pharmacopeia. General Chapter <621> Chromatography. USP. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-involved/outreach/gcca-usp-621-1-dec-2022.pdf]
- United States Pharmacopeia. <621> CHROMATOGRAPHY. [URL: https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/gda-m-c621_10_1_2010.pdf]
- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. [URL: https://www.agilent.com/cs/library/whitepaper/public/5994-5491EN-us-agilent.pdf]
- United States Pharmacopeia. (2021, November 19). <621> Chromatography. [URL: https://www.usp.
- Scribd. (2021, January 5). USP-NF 621 Chromatography. [URL: https://www.scribd.
- Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [URL: https://altabrisagroup.
- SIELC Technologies. (2018, May 16). Pyridine, 2-chloro-5-(trifluoromethyl)-. [URL: https://sielc.com/product/pyridine-2-chloro-5-trifluoromethyl/]
- ResearchGate. (2025, August 10). A Review of HPLC Method Development and Validation as per ICH Guidelines. [URL: https://www.researchgate.
- Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [URL: https://www.pharmtech.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [URL: https://www.chromatographyonline.com/view/validation-of-stability-indicating-hplc-methods-for-pharmaceuticals-overview-methodologies-and-case-studies]
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [URL: https://www.actascientific.com/ASPS/pdf/ASPS-04-0351.pdf]
- NIH National Center for Biotechnology Information. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2854821/]
- NIH National Center for Biotechnology Information. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7248301/]
- ChemicalBook. (n.d.). 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis. [URL: https://www.chemicalbook.com/synthesis/product_cas_72587-15-6.htm]
- Synblock. (n.d.). CAS 72600-67-0 | this compound. [URL: https://www.synblock.com/product/cas-72600-67-0.html]
- Guidechem. (n.d.). What are the properties, preparation methods, and applications of 2-Chloro-5-trifluoromethylpyridine?. [URL: https://www.guidechem.com/news/what-are-the-properties-preparation-methods-and-applications-of-2-chloro-5-trifluoromethylpyridine-1130006.html]
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [URL: https://www.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-pyridine/]
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine. [URL: https://www.scbt.com/p/2-chloro-5-fluoro-3-trifluoromethyl-pyridine-1187332-62-5]
- Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. [URL: https://www.fxhx.org.cn/EN/Y2006/V42/I10/793]
- NIH National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464019/]
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- Scilit. (1992, July 31). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. [URL: https://scilit.net/article/10.1016/0378-4347(92)80357-v]
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A Senior Application Scientist's Guide to the GC-MS Characterization of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
This guide provides an in-depth technical overview of the Gas Chromatography-Mass Spectrometry (GC-MS) method for the characterization of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offers a predictive analysis of the compound's mass spectrometric behavior, and objectively compares GC-MS with alternative analytical techniques, supported by experimental insights and authoritative references.
Introduction: The Significance of Characterizing this compound
This compound (CAS No. 72600-67-0, Molecular Formula: C₆H₂ClF₄N, Molecular Weight: 199.53 g/mol ) is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a trifluoromethyl group and multiple halogen atoms, imparts distinct physicochemical properties that are leveraged in the design of novel bioactive molecules.[3] The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
Accurate and robust analytical characterization of this molecule is paramount for ensuring purity, monitoring reaction kinetics, identifying impurities, and supporting regulatory submissions. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[4]
The Premier Technique: GC-MS Analysis
GC-MS is the analytical method of choice for the definitive identification and quantification of this compound. The coupling of gas chromatography's high-resolution separation power with the specific molecular fingerprinting provided by mass spectrometry creates a robust analytical system.
The "Why" Behind the Method: Causality in Experimental Design
The selection of GC-MS parameters is not arbitrary; each setting is chosen to optimize the separation and detection of this specific analyte.
-
Injector and Column Selection: A split/splitless injector is typically employed to handle a wide range of sample concentrations. The choice of a non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent), is dictated by the need to effectively separate the analyte from potential impurities based on boiling point and polarity. The relatively non-polar nature of the column provides good peak shape and resolution for halogenated aromatic compounds.
-
Temperature Programming: A programmed temperature ramp is essential for achieving good chromatographic separation. Starting at a lower temperature ensures efficient trapping of the analyte at the head of the column, leading to sharp peaks. The temperature is then gradually increased to elute the compound in a reasonable timeframe and to clean the column of any less volatile components.
-
Ionization and Detection: Electron Ionization (EI) at a standard 70 eV is the preferred ionization technique. This high-energy ionization method induces reproducible fragmentation patterns, which are crucial for structural elucidation and library matching. The resulting mass spectrum serves as a unique chemical fingerprint for this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a robust starting point, with inherent checks to ensure data quality.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Capillary Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
Sample Preparation:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Standards: Perform serial dilutions of the stock solution to create a series of working standards for calibration, typically in the range of 1-100 µg/mL.
GC-MS Parameters:
| Parameter | Value | Rationale |
| GC | ||
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow rate for most capillary columns, ensuring good separation efficiency. |
| Oven Program | Initial: 80 °C, hold 2 min | Allows for solvent focusing and sharp peak initiation. |
| Ramp: 15 °C/min to 280 °C | Provides a good balance between separation and analysis time. | |
| Final Hold: 5 min at 280 °C | Ensures elution of any less volatile compounds and column bake-out. | |
| MS | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation. |
| Ionization Energy | 70 eV | Standard energy for creating extensive and comparable mass spectral libraries. |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Mass Range | m/z 40-300 | Covers the molecular weight of the analyte and its expected fragments. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak for accurate quantification. |
Data Presentation and Interpretation
Expected Chromatographic Performance:
Under the prescribed conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible under stable instrumental conditions.
Predicted Mass Spectrum and Fragmentation Pathway:
The molecular ion peak [M]⁺˙ is expected at m/z 199/201. The fragmentation will likely proceed through the following pathways:
-
Loss of Cl: A primary fragmentation step is often the loss of a chlorine radical, leading to a fragment at m/z 164.
-
Loss of CF₃: The trifluoromethyl group can be lost as a radical, resulting in a fragment at m/z 130/132.
-
Loss of F: Loss of a fluorine radical from the molecular ion or subsequent fragments is also possible.
-
Ring Fragmentation: Further fragmentation of the pyridine ring can lead to smaller charged species.
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value |
| Retention Time | Compound-specific, dependent on the exact GC conditions |
| Molecular Ion (M⁺˙) | m/z 199/201 |
| Key Fragment Ions | m/z 164 ([M-Cl]⁺), 130/132 ([M-CF₃]⁺), 69 ([CF₃]⁺) |
Below is a diagram illustrating the predicted fragmentation pathway.
Caption: General Workflow for GC-MS Analysis.
A Comparative Perspective: Alternative Analytical Techniques
While GC-MS is the gold standard, other techniques can provide complementary information or may be more suitable for specific applications.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for less volatile impurities or degradation products. Non-destructive, allowing for fraction collection. [6] | Lower sensitivity and selectivity compared to GC-MS. Requires a suitable chromophore for UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides definitive structural information, including connectivity and stereochemistry. ¹⁹F NMR is particularly powerful for fluorinated compounds. [7][8] | Relatively low sensitivity compared to MS. Not suitable for trace analysis. Requires a larger sample amount and longer analysis times. |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Similar separation to GC-MS, but detection is based on the ionization of organic compounds in a hydrogen flame. | Robust, reliable, and provides excellent quantitative data over a wide linear range. [4] | Provides no structural information beyond retention time. Co-eluting compounds cannot be distinguished. |
Conclusion: An Integrated Approach to Characterization
The comprehensive characterization of this compound is most effectively achieved through an integrated analytical approach, with GC-MS serving as the primary tool for identification and quantification. The detailed protocol and predictive fragmentation analysis provided in this guide offer a robust framework for researchers. By understanding the principles behind the methodology and considering the strengths and limitations of alternative techniques such as HPLC and NMR, scientists can confidently and accurately characterize this important chemical entity, ensuring the quality and integrity of their research and development efforts.
References
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Pyridine, 2-chloro-5-(trifluoromethyl)- | SIELC Technologies. (2018, May 16). Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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Supporting Information for [Journal Article]. (n.d.). Retrieved from [Link]
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SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(10), 793-795. Retrieved from [Link]
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A Comparative Guide to the Reactivity and Application of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agrochemical synthesis, halogenated pyridines serve as indispensable building blocks. Their utility is largely dictated by the nature and position of the halogen substituents, which intricately control the molecule's reactivity, regioselectivity, and physicochemical properties. This guide provides an in-depth comparison of two closely related and highly valuable intermediates: 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine .
Our analysis moves beyond a simple cataloging of properties to explore the fundamental electronic and steric factors that govern their behavior in key synthetic transformations. By understanding the causality behind their differential reactivity, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a fluorine atom in place of a chlorine atom at the 3-position of the pyridine ring imparts subtle but significant changes to the molecule's physical properties. These differences can influence solubility, crystal packing, and pharmacokinetic properties in downstream applications.
| Property | This compound | 2,3-dichloro-5-(trifluoromethyl)pyridine |
| CAS Number | 72537-17-8 | 69045-84-7[1] |
| Molecular Formula | C₆H₂ClF₄N | C₆H₂Cl₂F₃N[2] |
| Molecular Weight | 199.53 g/mol | 215.99 g/mol [2] |
| Appearance | Liquid | Light yellow liquid[3] |
| Melting Point | 16-20 °C (lit.) | 8-9 °C[4] |
| Boiling Point | 50-55 °C / 11 mmHg (lit.) | 80 °C / 20 mmHg (lit.)[5] |
| Density | 1.524 g/mL at 25 °C (lit.) | 1.549 g/mL at 25 °C (lit.)[5] |
Synthesis of the Starting Materials
Both molecules are typically synthesized from common pyridine precursors, involving halogenation and trifluoromethylation steps.
2,3-dichloro-5-(trifluoromethyl)pyridine is a high-demand intermediate, particularly in the agrochemical industry, and its synthesis is well-established.[6][7] A common industrial route involves the chlorination and subsequent fluorination of 2-chloro-5-methylpyridine.[6]
A laboratory-scale synthesis could follow a sequence such as:
-
Chlorination of 2-chloro-5-methylpyridine: This step introduces a chlorine atom at the 3-position and converts the methyl group to a trichloromethyl group.
-
Fluorination: The trichloromethyl group is then converted to the trifluoromethyl group using a fluorinating agent like hydrogen fluoride.[1]
This compound can be synthesized via several routes, including nucleophilic fluorination of a corresponding dichloro-precursor. A patented method describes the synthesis of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine by treating 2,3-dichloro-5-(trifluoromethyl)pyridine with a fluorinating agent in a suitable solvent.[8]
Comparative Reactivity in Key Transformations
The primary utility of these molecules lies in their ability to undergo substitution reactions at the chlorinated positions, allowing for the introduction of a wide range of functionalities. The key difference in their reactivity stems from the electronic properties of the halogen at the 3-position.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry. The pyridine nitrogen atom acts as an electron sink, stabilizing the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, particularly at the C2 and C4 positions.[5][9]
Causality of Reactivity Difference:
The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex.[4][10] The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups that can delocalize the negative charge.
-
Inductive Effect: Fluorine is the most electronegative element and therefore exerts a stronger electron-withdrawing inductive effect (-I) than chlorine.[11]
-
π-Donation: Conversely, fluorine is a stronger π-donor through resonance (+M effect) than chlorine, which can partially counteract the inductive effect.[12]
In the context of the pyridine ring, the inductive effect is generally the dominant factor influencing reactivity towards nucleophiles.[13] Therefore, the fluorine atom at the 3-position in This compound renders the C2 position more electrophilic and stabilizes the resulting Meisenheimer intermediate to a greater extent than the chlorine atom in 2,3-dichloro-5-(trifluoromethyl)pyridine .
This leads to the following expected reactivity trend in SNAr reactions at the C2 position:
This compound > 2,3-dichloro-5-(trifluoromethyl)pyridine
dot digraph "SNAr_Reactivity_Comparison" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Figure 1: Causality of differential SNAr reactivity.", fontsize=10, fontcolor="#202124"];
Experimental Protocol: Representative SNAr Reaction
The following protocol for the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine can be adapted for both substrates to compare their reactivity.
Objective: To synthesize 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
28% Aqueous ammonia
-
Autoclave
Procedure:
-
Combine 6.5 g of 2,3-dichloro-5-(trifluoromethyl)pyridine and 20 ml of 28% aqueous ammonia in a 50 ml autoclave.
-
Seal the autoclave and heat the mixture to 100°C for 24 hours.
-
Increase the temperature to 125°C and continue the reaction for an additional 5 hours.
-
After cooling, the crystalline product can be isolated by filtration, washed with water, and dried.
To perform a comparative study, the reaction with this compound should be run under identical conditions, and the reaction progress monitored by techniques such as GC-MS or LC-MS to determine the relative rates of conversion.
Palladium-Catalyzed Cross-Coupling Reactions
Both molecules are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are pivotal for constructing C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction couples the organohalide with a boronic acid or ester. The reactivity of the C-X bond in the oxidative addition step, which is often rate-limiting, generally follows the trend C-I > C-Br > C-Cl. While direct comparative kinetic data for these specific substrates is scarce, it is expected that the C-Cl bond at the 2-position of both molecules will undergo coupling under appropriate catalytic conditions. The choice of ligand is crucial for achieving high yields with aryl chlorides.[14]
Buchwald-Hartwig Amination:
This reaction provides a versatile method for forming C-N bonds.[15][16] Similar to the Suzuki coupling, the efficiency of the Buchwald-Hartwig amination of aryl chlorides is highly dependent on the choice of palladium catalyst and ligand. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[17][18]
dot digraph "Cross_Coupling_Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Figure 2: General workflow for cross-coupling reactions.", fontsize=10, fontcolor="#202124"];
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol, adapted from the coupling of related chloropyridines, can serve as a starting point for comparing the two substrates.[19]
Objective: To synthesize 2-aryl-3-halo-5-(trifluoromethyl)pyridine.
Materials:
-
Halopyridine substrate (either 2-chloro-3-fluoro- or 2,3-dichloro-5-(trifluoromethyl)pyridine)
-
Arylboronic acid (1.5 equivalents)
-
Pd(dppf)Cl₂ (10 mol%)
-
Na₃PO₄ (3 equivalents)
-
Dioxane
Procedure:
-
To a reaction vial, add the halopyridine (0.3 mmol), arylboronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).
-
Add 1.0 mL of dioxane.
-
Seal the vial and heat the reaction mixture at 100°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery and Agrochemicals
Both building blocks are of significant interest due to the prevalence of the trifluoromethylpyridine motif in bioactive molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity.
2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of several commercial agrochemicals, including:
-
Fluazinam: A fungicide.[7]
-
Chlorfluazuron: An insect growth regulator.[7]
-
Fluopicolide: A fungicide.
This compound , with its enhanced reactivity, is a valuable tool for medicinal chemists looking to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies. The ability to selectively displace the chlorine at the 2-position allows for the introduction of diverse functionalities while retaining the 3-fluoro substituent, which can act as a hydrogen bond acceptor and modulate the electronic properties of the final molecule.
Conclusion
While both This compound and 2,3-dichloro-5-(trifluoromethyl)pyridine are valuable synthetic intermediates, they offer distinct advantages depending on the desired application.
-
2,3-dichloro-5-(trifluoromethyl)pyridine is a well-established, commercially significant building block, particularly in the agrochemical sector, with numerous established synthetic routes to important products.
-
This compound is predicted to exhibit higher reactivity in nucleophilic aromatic substitution reactions due to the stronger inductive effect of the fluorine atom at the 3-position. This makes it an attractive substrate for medicinal chemistry applications where rapid diversification and efficient synthesis are paramount.
The choice between these two reagents will ultimately depend on a careful consideration of the specific synthetic challenge, including the desired reaction type, the nature of the nucleophile or coupling partner, and the overall strategic goals of the research program. This guide provides the foundational knowledge and practical protocols to aid in that decision-making process.
References
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- CN107286087B. (2020). Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
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Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
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Huimeng Bio-tech. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical. Retrieved from [Link]
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Organic Chemistry Portal. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
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- CN106008330A. (2016). Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Organic Chemistry Explained. (2023, January 17).
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- Taylor, R. D., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. MedChemComm, 17(1), 1-1.
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- Quora. (2018). Though chlorine has more tendency to gain electrons than fluorine, while gaining the shared...
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- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147.
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(48), 30257-30261.
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.
- Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2781–2786.
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A Comparative Guide to the Biological Activity of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine scaffold is a cornerstone in modern agrochemical and pharmaceutical research. The unique combination of a pyridine ring substituted with chlorine, fluorine, and a trifluoromethyl group imparts distinct physicochemical properties that drive a wide spectrum of biological activities. This guide provides an in-depth comparison of the herbicidal, insecticidal, and fungicidal activities of various derivatives stemming from this core structure, supported by experimental data and detailed protocols to facilitate further research and development.
The Pivotal Role of the this compound Core
The trifluoromethyl group is a key player in the biological activity of these derivatives. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability and membrane permeability of a molecule, crucial factors for its efficacy as a pesticide or therapeutic agent.[1][2] The strategic placement of chlorine and fluorine atoms on the pyridine ring further modulates the electronic properties and binding affinities of the derivatives to their biological targets. This versatile scaffold serves as a critical intermediate in the synthesis of a multitude of commercial agrochemicals.[3][4]
Comparative Analysis of Biological Activities
The derivatization of the this compound core has led to the discovery of potent herbicides, insecticides, and fungicides. This section compares the performance of representative derivatives, highlighting the structure-activity relationships that govern their efficacy.
Herbicidal Activity: Potent Inhibitors of Protoporphyrinogen Oxidase (PPO)
A significant class of herbicides derived from the trifluoromethylpyridine scaffold functions by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[5] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
A notable example is the class of phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives. The comparative herbicidal activity of these compounds reveals the critical role of the substituents on the phenoxy ring.
Table 1: Comparative Herbicidal Activity of Phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone Derivatives
| Compound ID | Structure | PPO Inhibition IC50 (mg/L) | Effect on Abutilon theophrasti Chlorophyll Content (mg/g) |
| 9d | 3-(4-chlorophenoxy)-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-2-one | 0.041 | Chl a: 0.306, Chl b: 0.217 |
| Oxyfluorfen | Commercial PPO inhibitor | 0.043 | Not Reported |
Data sourced from a study on novel PPO inhibitors.[5]
The data indicates that derivative 9d exhibits PPO inhibitory activity comparable to the commercial herbicide oxyfluorfen, demonstrating its potential as a lead compound for novel herbicide development.[5] The reduction in chlorophyll a and b content in Abutilon theophrasti further confirms its mode of action.[5]
Another class of PPO-inhibiting herbicides are α-trifluoroanisole derivatives containing a phenylpyridine moiety. One study highlighted a derivative, 7a , which contains the 3-chloro-5-trifluoromethylpyridine core and showed potent herbicidal activity.[6]
Table 2: Comparative Herbicidal Activity of α-Trifluoroanisole Derivative 7a
| Compound ID | Target Weed | ED50 (g a.i./hm2) |
| 7a | Abutilon theophrasti | 13.32 |
| Amaranthus retroflexus | 5.48 | |
| Fomesafen | Abutilon theophrasti | 36.39 |
| (Commercial Herbicide) | Amaranthus retroflexus | 10.09 |
Data sourced from a study on α-trifluoroanisole derivatives.[6]
Compound 7a demonstrated superior efficacy against both Abutilon theophrasti and Amaranthus retroflexus compared to the commercial herbicide fomesafen, indicating that the introduction of the 3-chloro-5-trifluoromethylpyridine moiety is beneficial for this class of herbicides.[6]
Insecticidal Activity: Targeting Pests of Agricultural Importance
Derivatives of this compound have also been developed into potent insecticides. These compounds often act on the nervous system of insects, leading to paralysis and death.
A series of novel trifluoromethylpyridine amide derivatives containing sulfur moieties were synthesized and evaluated for their insecticidal activity against the diamondback moth, Plutella xylostella, a major pest of cruciferous crops.
Table 3: Comparative Insecticidal Activity of Trifluoromethylpyridine Amide Derivatives against Plutella xylostella
| Compound ID | R Group | Activity (%) at 500 mg/L |
| E3 | 4-chlorobenzyl | 75 |
| E11 | 4-(trifluoromethyl)benzyl | 70 |
| E24 | 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | 70 |
| G2 | 4-methylbenzyl (sulfoxide) | 75 |
Data sourced from a study on trifluoromethylpyridine amide derivatives.[7][8][9]
The results show that compounds E3 and G2 exhibited the highest insecticidal activity against P. xylostella. The nature of the substituent (R group) and the oxidation state of the sulfur atom play a crucial role in determining the insecticidal potency.[7][9]
Another study focused on pyridine derivatives as potential insecticides against the cowpea aphid, Aphis craccivora. The results highlighted the efficacy of several synthesized compounds.
Table 4: Comparative Insecticidal Activity of Pyridine Derivatives against Aphis craccivora Nymphs (48h)
| Compound ID | LC50 (ppm) |
| 2 | 0.017 |
| 9 | 0.021 |
| Acetamiprid | 0.006 |
Data sourced from a study on new pyridine derivatives.[1][10]
Compounds 2 and 9 demonstrated excellent insecticidal activities, with LC50 values approaching that of the commercial neonicotinoid insecticide, acetamiprid.[1][10] This highlights the potential of this chemical class for developing new aphicides.
Fungicidal and Antibacterial Activity: Combating Plant Pathogens
The versatility of the this compound scaffold extends to the development of agents that combat plant diseases. Derivatives have shown significant activity against both fungal and bacterial pathogens.
A study on trifluoromethylpyridine amide derivatives containing sulfur moieties also evaluated their antibacterial activity against key plant pathogens.
Table 5: Comparative Antibacterial Activity of Trifluoromethylpyridine Amide Derivatives
| Compound ID | Pathogen | EC50 (mg/L) |
| F10 | Xanthomonas oryzae pv. oryzae (Xoo) | 83 |
| Thiodiazole copper | Xanthomonas oryzae pv. oryzae (Xoo) | 97 |
| Bismerthiazol | Xanthomonas oryzae pv. oryzae (Xoo) | 112 |
| E1, E3, E5, E6, E10, E11, E13 | Ralstonia solanacearum | 40 - 78 |
| Thiodiazole copper | Ralstonia solanacearum | 87 |
| Bismerthiazol | Ralstonia solanacearum | 124 |
Data sourced from a study on trifluoromethylpyridine amide derivatives.[7][9]
Compound F10 , a sulfone-containing derivative, exhibited superior activity against Xoo compared to commercial bactericides.[7][9] Several thioether-containing compounds also showed potent activity against R. solanacearum.[9]
Furthermore, novel pyridine carboxamides have been investigated as potential succinate dehydrogenase (SDH) inhibitors, a validated target for fungicides.
Table 6: Antifungal Activity of Pyridine Carboxamide Derivative 3f
| Compound ID | Pathogen | in vitro Inhibition (%) at 50 mg/L | in vivo Protective Efficacy (%) |
| 3f | Botrytis cinerea | 76.9 | Good |
| Thifluzamide | Botrytis cinerea | - | Good |
Data sourced from a study on novel pyridine carboxamides.[11]
Compound 3f demonstrated significant in vitro and in vivo activity against Botrytis cinerea, with its SDH inhibitory activity matching that of the commercial fungicide thifluzamide.[11]
Experimental Protocols
To aid researchers in the evaluation of novel this compound derivatives, this section provides detailed, step-by-step methodologies for key biological assays.
Herbicidal Activity: in vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol is adapted from methodologies used to assess PPO inhibition by novel herbicides.[12][13][14][15][16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PPO.
Materials:
-
Test compounds dissolved in DMSO.
-
PPO enzyme extract from a susceptible plant species (e.g., spinach, maize).
-
Phosphate buffer (pH 7.5).
-
Protoporphyrinogen IX (substrate).
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the PPO enzyme extract.
-
Add varying concentrations of the test compound to the reaction mixture. A control with DMSO alone should be included.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 603 nm) over time, which corresponds to the formation of protoporphyrin IX.
-
Calculate the initial reaction rates for each concentration.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro PPO inhibition assay.
Insecticidal Activity: Leaf Dip Bioassay for Aphids
This protocol is a standard method for evaluating the contact toxicity of insecticides against aphids.[1][10][17][18]
Objective: To determine the median lethal concentration (LC50) of test compounds against aphids.
Materials:
-
Test compounds dissolved in an appropriate solvent (e.g., acetone) with a surfactant (e.g., Triton X-100).
-
Host plant leaves (e.g., cowpea leaves for Aphis craccivora).
-
Synchronized population of aphids (nymphs or adults).
-
Petri dishes lined with moist filter paper.
Procedure:
-
Prepare a series of dilutions of the test compound in the solvent/surfactant solution. A control containing only the solvent and surfactant should be included.
-
Excise host plant leaves and dip each leaf into a specific concentration of the test solution for a set time (e.g., 10 seconds).
-
Allow the leaves to air dry at room temperature.
-
Place the treated leaves individually in Petri dishes.
-
Introduce a known number of aphids (e.g., 20) onto each treated leaf.
-
Incubate the Petri dishes under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Assess aphid mortality at specified time points (e.g., 24 and 48 hours). Aphids that are unable to move when gently prodded are considered dead.
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LC50 values using probit analysis.
Caption: Workflow for the aphid leaf dip bioassay.
Fungicidal Activity: in vitro Mycelial Growth Inhibition Assay
This is a common method for screening the antifungal activity of new compounds.[11][19][20][21][22][23][24][25]
Objective: To determine the effective concentration for 50% growth inhibition (EC50) of a fungal pathogen.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Potato Dextrose Agar (PDA) medium.
-
Pure culture of the target fungal pathogen.
-
Sterile Petri dishes.
-
Cork borer.
Procedure:
-
Prepare PDA medium and autoclave it.
-
While the PDA is still molten, add the test compound to achieve a series of final concentrations. A control with the solvent alone should be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture.
-
Place the mycelial plug in the center of each PDA plate (both treated and control).
-
Incubate the plates at the optimal growth temperature for the fungus in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.
Caption: Workflow for the mycelial growth inhibition assay.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of new bioactive molecules. The comparative data presented in this guide underscores the potential of its derivatives as potent herbicides, insecticides, and fungicides. The structure-activity relationships highlighted provide a rational basis for the design of next-generation crop protection agents and potentially, pharmaceutical compounds.
Future research should focus on:
-
Systematic derivatization: A more comprehensive exploration of the chemical space around the core scaffold will likely yield compounds with improved activity and selectivity.
-
Mechanism of action studies: Elucidating the precise molecular targets and biochemical pathways affected by these derivatives will enable more targeted drug design and help in managing resistance development.
-
Toxicological and environmental profiling: A thorough evaluation of the safety profile of lead compounds is essential for their successful translation into commercial products.
By leveraging the insights provided in this guide and pursuing these future research directions, the scientific community can continue to unlock the full potential of this compound derivatives in addressing critical challenges in agriculture and human health.
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A Comparative Guide to the Efficacy of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine Analogs in Agrochemical Discovery
Introduction: The Pivotal Role of Fluorinated Pyridines in Modern Agrochemicals
The pyridine scaffold is a cornerstone in the development of novel agrochemicals, with its derivatives demonstrating a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3] The strategic incorporation of fluorine atoms and trifluoromethyl (CF3) groups into the pyridine ring has been a particularly fruitful avenue of research, leading to the discovery of highly potent and selective crop protection agents.[4][5][6] The unique physicochemical properties conferred by fluorine, such as high electronegativity, small atomic radius, and the ability to form strong C-F bonds, can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and cellular membrane permeability.[4][5][7]
The 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine core structure represents a key pharmacophore in this class of compounds. This guide provides a comprehensive comparison of the efficacy of various analogs derived from this scaffold, supported by experimental data from recent studies. We will delve into the synthetic strategies, screening methodologies, structure-activity relationships (SAR), and modes of action that underpin the performance of these next-generation agrochemicals. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven resource to inform and accelerate their own discovery programs.
Synthesis of the Core Scaffold and its Analogs: A Methodical Approach
The synthesis of this compound and its derivatives often commences from readily available starting materials like 3-picoline (3-methylpyridine).[4][8][9][10] The synthetic routes typically involve a sequence of halogenation reactions to introduce the desired chloro, fluoro, and trifluoromethyl substituents onto the pyridine ring.
A common strategy involves the initial chlorination of 3-picoline to form 2-chloro-5-methylpyridine, followed by further chlorination of the methyl group to yield 2-chloro-5-(trichloromethyl)pyridine.[11] Subsequent fluorination, often using reagents like hydrogen fluoride (HF), replaces the chlorine atoms on the methyl group with fluorine to generate the trifluoromethyl moiety, resulting in 2-chloro-5-(trifluoromethyl)pyridine.[10][11] The introduction of the fluorine atom at the 3-position can be achieved through various fluorination techniques, sometimes as part of a simultaneous chlorination/fluorination process in the vapor phase.[4][9]
Representative Synthetic Protocol: Two-Step Synthesis of a Cyanated Analog
The following protocol, adapted from a patented method for a structurally related compound, illustrates a typical approach for modifying the core scaffold.[12] This example demonstrates the conversion of a dichloro-precursor to a fluoro- and then a cyano-derivative, showcasing common transformations in this chemical space.
Step 1: Fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine
-
To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in a suitable solvent such as N,N-Dimethylacetamide (DMAC), add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a fluorinating agent (e.g., anhydrous potassium fluoride).
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the mixture and isolate the crude 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine product by distillation.
Step 2: Cyanation of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine
-
Dissolve the product from Step 1 in a solvent (e.g., DMSO).
-
Add a cyaniding reagent (e.g., sodium cyanide) and a catalyst.
-
Heat the reaction mixture while stirring, monitoring for the disappearance of the starting material.
-
After the reaction is complete, perform an aqueous workup, extracting the product with an organic solvent.
-
Purify the final product, 2-cyano-3-chloro-5-(trifluoromethyl)pyridine, by distillation or chromatography to yield a colorless liquid.
Caption: Generalized synthetic workflow for this compound analogs.
Agrochemical Screening: A Multi-Tiered Evaluation Process
The evaluation of novel pyridine analogs follows a rigorous screening cascade designed to identify candidates with potent and selective biological activity. This process typically begins with high-throughput in vitro assays, followed by more complex in vivo and greenhouse trials for promising leads.
Experimental Protocols for Bioactivity Screening
1. Fungicidal Activity Assay (in vitro)
The mycelial growth rate method is a standard protocol for assessing antifungal efficacy.[13]
-
Preparation of Test Compounds: Dissolve the synthesized analogs in a minimal amount of a solvent like dimethyl sulfoxide (DMSO) to create stock solutions.
-
Culture Medium Preparation: Prepare potato dextrose agar (PDA) and autoclave to sterilize. While the agar is still molten, add the test compound stock solution to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare control plates containing only DMSO and plates with a commercial fungicide (e.g., Azoxystrobin) as a positive control.[13]
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus (e.g., Botrytis cinerea, Phomopsis sp.) onto the center of each agar plate.[13]
-
Incubation and Measurement: Incubate the plates at a suitable temperature (e.g., 25°C) for several days. Measure the diameter of the fungal colony and calculate the percentage of growth inhibition relative to the DMSO control.
-
EC50 Determination: For highly active compounds, conduct dose-response studies with a range of concentrations to determine the half-maximal effective concentration (EC50).
2. Insecticidal Activity Assay
Bioassays are conducted against a panel of economically important insect pests.
-
Compound Application: Apply the test compounds to the diet or directly to the foliage that the target insects will consume.
-
Insect Exposure: Introduce a known number of insects (e.g., larvae of Spodoptera littoralis or adults of Myzus persicae) to the treated medium.[14]
-
Mortality Assessment: After a set exposure period (e.g., 24-72 hours), record the number of dead or moribund insects.
-
LC50 Calculation: Determine the lethal concentration required to kill 50% of the test population (LC50) for active compounds.
3. Herbicidal Activity Assay
Herbicidal efficacy is assessed in both pre-emergence and post-emergence application scenarios.
-
Planting: Sow seeds of various weed species (e.g., Abutilon theophrasti) and crop species in pots or flats.[14]
-
Application:
-
Pre-emergence: Apply the test compounds to the soil surface immediately after sowing.
-
Post-emergence: Apply the compounds to the foliage of the plants once they have reached a specific growth stage.
-
-
Evaluation: After a period of growth (e.g., 14-21 days), visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) and compare them to untreated controls.
Caption: A typical multi-tiered workflow for agrochemical screening.
Comparative Efficacy and Structure-Activity Relationship (SAR)
The true potential of the this compound scaffold is unlocked through systematic analoging and the elucidation of structure-activity relationships. By modifying the substituents on the pyridine ring, researchers can fine-tune the biological activity, spectrum, and selectivity of these compounds.
Fungicidal Activity
Recent studies have demonstrated that introducing specific moieties to the core structure can lead to potent fungicidal activity. For instance, a series of acrylamide derivatives containing trifluoromethylpyridine and piperazine fragments were synthesized and evaluated.[13] Several of these analogs exhibited exceptional activity against the plant pathogen Phomopsis sp. (Ps).
| Compound | R Group Modification | Target Fungus | EC50 (µg/mL) | Reference Fungicide (Azoxystrobin) EC50 (µg/mL) |
| 6b | Acrylamide + Piperazine | Phomopsis sp. | 4.49 | 24.83 |
| 6c | Acrylamide + Piperazine | Phomopsis sp. | 6.47 | 24.83 |
| 7e | Acrylamide + Piperazine | Phomopsis sp. | 8.68 | 24.83 |
| 7e | Acrylamide + Piperazine | Aspergillus flavus | 35.50 | 43.35 |
| 7e | Acrylamide + Piperazine | Botrytis cinerea | 27.03 | 51.78 |
Data synthesized from a 2024 study in the Journal of Agricultural and Food Chemistry.[13]
As the table clearly shows, compounds 6b , 6c , and 7e were significantly more potent against Phomopsis sp. than the commercial standard, azoxystrobin.[13] Notably, compound 7e also demonstrated superior efficacy against Aspergillus flavus and Botrytis cinerea.[13] This highlights the synergistic effect of combining the trifluoromethylpyridine core with acrylamide and piperazine substructures.
Insecticidal and Herbicidal Activities
The versatility of the trifluoromethylpyridine scaffold extends to insecticidal and herbicidal applications. SAR studies have revealed key structural features for enhancing these activities:
-
Insecticidal Analogs: The introduction of a trifluoromethyl pyridoimidazolyl group or N-bis-heterocyclic ethyl amide derivatives has yielded compounds with good, broad-spectrum insecticidal activity against pests like Spodoptera littoralis and Myzus persicae.[14]
-
Herbicidal Analogs: The incorporation of a sulfonamide group linked to a benzene ring has produced compounds with significant herbicidal activity against weeds such as Abutilon theophrasti.[14] SAR analysis indicated that an N-methyl group on the sulfonamide was preferable to a free NH group for maximizing herbicidal potency.[14]
Caption: Generalized Structure-Activity Relationship for the pyridine scaffold.
Plausible Modes of Action
While the precise mode of action can vary depending on the specific analog and its target, compounds derived from the trifluoromethylpyridine scaffold often interfere with fundamental biological processes in the target pests.
-
Fungicides: Many pyridine-based fungicides, such as fluazinam, act by disrupting cellular respiration, specifically by uncoupling oxidative phosphorylation in the mitochondria.[8]
-
Insecticides: The insect nervous system is a common target. Pyridine derivatives can act as modulators of nicotinic acetylcholine receptors (nAChRs), leading to overstimulation, paralysis, and death.[15] Other analogs function as insect growth regulators (IGRs), interfering with the molting process by inhibiting chitin synthesis.[8]
-
Herbicides: Herbicidal analogs can inhibit key plant enzymes. For example, some have been identified as transketolase inhibitors, disrupting the pentose phosphate pathway and leading to plant death.[14]
Conclusion and Future Outlook
The this compound scaffold is a remarkably versatile and potent platform for the discovery of new agrochemicals. The strategic derivatization of this core has yielded analogs with excellent fungicidal, insecticidal, and herbicidal activities, often surpassing the performance of existing commercial products.
Key takeaways from this comparative analysis include:
-
The combination of the trifluoromethylpyridine core with acrylamide and piperazine moieties is a highly effective strategy for developing potent fungicides.
-
The introduction of sulfonamide and pyridoimidazolyl groups represents promising avenues for discovering novel herbicides and insecticides, respectively.
-
A deep understanding of structure-activity relationships is crucial for optimizing the biological activity and selectivity of these compounds.
Future research should continue to explore novel substitutions on the pyridine ring, leveraging computational modeling and high-throughput screening to accelerate the discovery of next-generation crop protection solutions. The continued investigation into the modes of action of these compounds will be essential for managing resistance and ensuring their long-term efficacy in integrated pest management programs.
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A Comparative Guide to Fluorinated Pyridine Isomers in Drug Design
For the dedicated researcher in medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing molecular properties. Among the various fluorinated scaffolds, pyridine rings are of particular interest due to their prevalence in a multitude of clinically successful drugs. The simple act of introducing a single fluorine atom onto the pyridine ring can dramatically alter a compound's physicochemical profile, influencing everything from target affinity to metabolic stability. However, the true elegance of this strategy lies in the nuanced control offered by positional isomerism. The decision to place a fluorine atom at the 2-, 3-, or 4-position of the pyridine ring is a critical one, with each isomer imparting a unique set of properties to the parent molecule.
This guide provides an in-depth comparative analysis of 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine, offering a valuable resource for drug development professionals. We will explore the fundamental physicochemical differences between these isomers, delve into their differential impacts on drug-receptor interactions and metabolic fate, and provide detailed experimental protocols for their evaluation.
The Subtle Dance of Electrons: Physicochemical Properties of Fluoropyridine Isomers
The position of the highly electronegative fluorine atom on the pyridine ring creates distinct electronic environments, which in turn govern key physicochemical parameters crucial for drug design: basicity (pKa), lipophilicity (logP), and dipole moment. These properties collectively influence a drug's solubility, permeability, target binding, and pharmacokinetic profile.
The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and making it less basic.[1] This modulation of basicity is a critical tool for controlling the ionization state of a drug at physiological pH, which has profound implications for drug-receptor interactions and pharmacokinetic profiles.[1]
Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is also significantly affected by fluorination. While the introduction of a single fluorine atom can have a variable effect, it often leads to an increase in lipophilicity.[2][3]
Below is a comparative summary of the key physicochemical properties of the three fluoropyridine isomers.
| Property | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine | Pyridine (for reference) |
| pKa | ~ -0.44 | ~ 2.97 | ~ 1.95 | ~ 5.25 |
| logP | ~ 1.19 | ~ 0.23 | ~ 0.49 | ~ 0.65 |
| Dipole Moment (Debye) | ~ 3.16 | ~ 1.83 | ~ 0.58 | ~ 2.2 |
Note: The values presented are approximate and can vary based on the experimental or computational method used. The general trends, however, remain consistent.
The data clearly illustrates that the position of the fluorine atom has a dramatic impact. The significantly lower pKa of 2-fluoropyridine compared to its 3- and 4-isomers is a direct result of the fluorine's proximity to the nitrogen atom, exerting a strong inductive electron-withdrawing effect. The differences in logP and dipole moment also highlight the distinct electronic distribution within each isomer, which can be strategically exploited in drug design to fine-tune interactions with biological targets and improve membrane permeability.
Positional Isomerism in Action: Case Studies in Drug Design
The choice between a 2-, 3-, or 4-fluoropyridine moiety is a strategic decision made by medicinal chemists to address specific challenges in drug development, such as enhancing potency, improving metabolic stability, or altering pharmacokinetic parameters. The following case studies of FDA-approved drugs illustrate the differential applications of these isomers.
2-Fluoropyridine: Enhancing Potency and Modulating Basicity
The 2-fluoropyridine motif is often incorporated to significantly reduce the basicity of the pyridine nitrogen. This can be advantageous in preventing off-target interactions or improving cell permeability.
Case Study: Alpelisib (Piqray)
Alpelisib is a phosphatidylinositol 3-kinase (PI3K) inhibitor approved for the treatment of certain types of breast cancer.[4] The presence of a trifluoro-t-butyl group at the 2-position of the pyridine ring plays a crucial role in its pharmacological profile.[4] This fluorinated moiety contributes to higher metabolic stability and excellent oral bioavailability.[4] Furthermore, the fluorinated group is responsible for high affinity toward the PI3K binding site through hydrogen bonding interactions.[4]
Figure 1: Role of the 2-substituted fluoropyridine in Alpelisib.
3-Fluoropyridine: A Bioisosteric Replacement and Metabolic Shield
The 3-fluoropyridine isomer is often employed as a bioisostere for a pyridine or phenyl ring, offering a similar size and shape while introducing beneficial electronic changes. The fluorine at the 3-position can also act as a "metabolic shield," blocking potential sites of oxidation by cytochrome P450 enzymes.
Case Study: Lemborexant (Dayvigo)
Lemborexant is a dual orexin receptor antagonist used for the treatment of insomnia.[4] This molecule contains a 5-fluoropyridine moiety, which is crucial for achieving high in vitro binding affinity, good solubility, and a favorable pharmacological profile.[4] The fluorine atom at this position was strategically placed to enhance metabolic stability and modulate the electronic properties of the pyridine ring to optimize receptor interactions.[4]
Figure 2: Contribution of the 3-fluoropyridine moiety in Lemborexant.
4-Fluoropyridine: Fine-Tuning Electronics and Vectorial Interactions
The 4-fluoropyridine isomer provides a different electronic profile compared to the 2- and 3-isomers. The fluorine at the 4-position exerts a strong electron-withdrawing effect through resonance, which can be exploited to fine-tune the electronics of the ring and create specific vectorial interactions with the target protein.
Case Study: Piflufolastat F 18 (Pylarify)
Piflufolastat F 18 is a radioactive diagnostic agent used for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA) positive lesions in men with prostate cancer.[4] The molecule contains a 6-[¹⁸F]fluoronicotinoyl moiety, which is a derivative of 2-fluoropyridine. While this is a 2-fluoro isomer, the principle of using a fluoropyridine for PET imaging is a key application. The ¹⁸F isotope allows for sensitive and specific imaging of tumors. The choice of a fluoropyridine scaffold in PET radiotracers is often driven by favorable radiosynthesis and in vivo stability.[4]
Experimental Protocols for the Evaluation of Fluorinated Pyridines
To make informed decisions in drug design, it is essential to experimentally determine the key physicochemical and ADME properties of fluorinated pyridine-containing compounds. The following are detailed protocols for essential assays.
Protocol 1: Determination of pKa by NMR Spectroscopy
This method is based on the principle that the chemical shifts of protons on the pyridine ring are sensitive to the protonation state of the nitrogen atom.[5][6]
Methodology:
-
Sample Preparation: Prepare a series of solutions of the test compound (e.g., 1-5 mg) in D₂O in NMR tubes.
-
pH Adjustment: Adjust the pD (the pH equivalent in D₂O) of each solution to a different value across a range that brackets the expected pKa (e.g., from pD 1 to 7 for a pyridine derivative). This can be achieved by adding small aliquots of DCl or NaOD.
-
NMR Data Acquisition: Acquire ¹H NMR spectra for each sample, ensuring a constant temperature.
-
Data Analysis:
-
Identify a proton on the pyridine ring whose chemical shift changes significantly with pD.
-
Plot the chemical shift (δ) of this proton against the measured pD.
-
Fit the data to the following equation using non-linear regression analysis to determine the pKa: δ = (δB + δBH+ * 10(pKa - pD)) / (1 + 10(pKa - pD)) where δ is the observed chemical shift, δB is the chemical shift of the deprotonated form, and δBH+ is the chemical shift of the protonated form.[6]
-
Figure 3: Workflow for pKa determination by NMR spectroscopy.
Protocol 2: Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[7]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD determination) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[8]
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning:
-
Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a flask.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.[9]
-
Allow the phases to separate completely, which can be aided by centrifugation.[7]
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or LC-MS/MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
logP = log10(P)
-
Figure 4: Workflow for logP determination by the shake-flask method.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.[10][11]
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the reaction buffer, the test compound (at a final concentration of, for example, 1 µM), and the liver microsomes.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.
-
Figure 5: Workflow for in vitro metabolic stability assay.
Conclusion
The strategic placement of a fluorine atom on a pyridine ring offers a remarkable level of control for fine-tuning the properties of drug candidates. The choice between the 2-, 3-, and 4-fluoropyridine isomers is a nuanced decision that can significantly impact a compound's basicity, lipophilicity, metabolic stability, and target affinity. By understanding the distinct physicochemical properties of each isomer and employing robust experimental methodologies for their evaluation, medicinal chemists can more effectively navigate the complexities of drug discovery and design the next generation of innovative therapeutics. This guide serves as a foundational resource for researchers, providing both the theoretical framework and the practical tools necessary to harness the full potential of fluorinated pyridine isomers in their drug design endeavors.
References
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Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
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Lee, A. C., Yu, J. Y., & Crippen, G. M. (2008). pKa prediction of monoprotic small molecules the SMARTS way. Journal of Chemical Information and Modeling, 48(10), 2042–2053. Retrieved from [Link]
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Kenny, B. A., et al. (2020). On the automated determination of pKa by NMR in DMSO : water mixtures. Reaction Chemistry & Engineering. Retrieved from [Link]
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Schenck, S., et al. (2021). Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. Frontiers in Chemistry. Retrieved from [Link]
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Gift, A. D., et al. (2012). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 17(6), 7336-7347. Retrieved from [Link]
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Baltruschat, H., & Czodrowski, P. (2021). Prediction of pKa values of small molecules via graph neural networks. TU Wien's reposiTUm. Retrieved from [Link]
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Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Retrieved from [Link]
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Sitzmann, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
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Malloum, A., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Journal of Computer-Aided Molecular Design. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
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Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
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LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
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Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
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Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Retrieved from [Link]
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Creative Diagnostics. (n.d.). CYP450 Inhibition and Induction Assay. Retrieved from [Link]
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Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
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Rosés, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 123-131. Retrieved from [Link]
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Valko, K. (2004). Chromatographic Approaches for Measuring Log P. ResearchGate. Retrieved from [Link]
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Magritek. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved from [Link]
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Lombardo, F., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
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Al-Tel, T. H., & Al-Qawasmeh, R. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]
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Pogány, P., et al. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoropyridine. Retrieved from [Link]
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National Institutes of Health. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4305. Retrieved from [Link]
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ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of 3-Fluoropyridine in Modern Chemical Synthesis. Retrieved from [Link]
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Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoropyridine. Retrieved from [Link]
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Scott, P. J., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3654–3657. Retrieved from [Link]
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OUCI. (n.d.). Case studies of fluorine in drug discovery. Retrieved from [Link]
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Sereda, O., & Mykhailiuk, P. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13537–13543. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 4-Fluoropyridine Hydrochloride Supplier & Manufacturer in China. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Confirmation of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine for Biological Assays
In the landscape of modern drug discovery and medicinal chemistry, fluorinated heterocycles are indispensable building blocks. The trifluoromethyl group, in particular, is a prized feature for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is one such critical intermediate, valued for its role in the synthesis of a new generation of pharmaceuticals and agrochemicals.[2][3]
The Analytical Imperative: A Multi-Pronged Approach to Purity
No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment strategy relies on orthogonal methods—techniques that measure the same attribute through different physical or chemical principles. For this compound, a comprehensive evaluation should integrate High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Caption: Comprehensive Purity Assessment Workflow.
Method Comparison: Choosing the Right Tool for the Job
The selection of an analytical method should be driven by the types of impurities expected. Synthesis of halogenated pyridines can leave behind a variety of contaminants, including positional isomers, over- or under-halogenated species, and residual starting materials.[6]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase (polarity). | Separation based on volatility and boiling point, followed by mass-based detection. | Intrinsic signal intensity is directly proportional to the number of nuclear spins. |
| Primary Use | Quantitation of the main component and non-volatile, thermally stable impurities (e.g., isomers, related substances).[7] | Identification and quantitation of volatile and semi-volatile impurities (e.g., residual solvents, volatile by-products).[] | Absolute quantitation (assay) of the main component against a certified internal standard. Provides structural confirmation.[4] |
| Strengths | High precision and accuracy for quantitation; robust and widely available; suitable for purity percentage by area normalization.[9] | Excellent sensitivity and specificity; provides structural information for impurity identification.[10] | Primary analytical method; does not require a reference standard of the analyte; provides structural information on impurities. |
| Limitations | May not detect highly volatile or non-UV-active impurities; requires a reference standard for identity confirmation. | Not suitable for non-volatile or thermally labile compounds; potential for analyte degradation at high temperatures. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer; potential for signal overlap. |
Illustrative Purity Data for a Hypothetical Batch
The following table demonstrates how data from these three orthogonal methods can be integrated to build a comprehensive purity profile for a single batch of this compound.
| Analytical Method | Result | Interpretation |
| HPLC (Area %) | 99.5% | The sample is relatively free of non-volatile, UV-active impurities. A small peak at 0.3% corresponds to a known positional isomer. |
| GC-MS | Main Peak: >99%Detected Impurities: Toluene (0.05%), Dichloromethane (0.02%) | The sample contains trace amounts of residual solvents from the synthesis and purification process, well below typical safety limits. |
| ¹H qNMR (vs. Maleic Anhydride) | 99.2% (w/w) | The absolute purity (assay) of the compound is confirmed to be high. This value accounts for all proton-containing species, including the main compound and any impurities. |
| Overall Purity Statement | Purity: 99.2% (by qNMR) . Contains trace residual solvents (Toluene, DCM) and a minor positional isomer impurity (0.3%). | The compound is of high purity and is suitable for use in sensitive biological assays. The identities and quantities of minor impurities are known. |
Detailed Experimental Protocols
Trust in an analytical result begins with a robust, self-validating protocol. Each of the following methods includes a System Suitability Test (SST) to ensure the instrumentation is performing correctly before sample analysis.
Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is designed to separate the main component from potential non-volatile impurities and related substances.
Caption: HPLC Analysis Workflow.
-
Reagents and Materials:
-
Acetonitrile (HPLC grade or higher)
-
Deionized Water (18.2 MΩ·cm)
-
This compound sample
-
-
Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm, or equivalent.[11]
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Run Time: 20 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Acetonitrile to achieve a final concentration of 1 mg/mL.
-
Vortex until fully dissolved.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the sample solution.
-
The Relative Standard Deviation (RSD) of the peak area for the main component must be ≤ 2.0%.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the SST.
-
Once the SST passes, inject the sample solution in duplicate.
-
-
Data Analysis and Calculation:
-
Integrate all peaks in the chromatogram with a signal-to-noise ratio > 3.
-
Calculate the purity using the area normalization formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Residual Solvent Analysis by GC-MS
This method is crucial for identifying and quantifying volatile organic compounds that may remain from the synthetic process.
-
Reagents and Materials:
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
This compound sample
-
-
Instrumentation and Parameters:
-
GC-MS System: Agilent 7890B GC with 5977A MS or equivalent.
-
Column: DB-624 or equivalent capillary column (30 m x 0.25 mm, 1.4 µm film).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Transfer Line: 250 °C.
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
Scan Range: 35-350 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO.
-
Crimp the vial securely.
-
-
System Suitability Test (SST):
-
Analyze a standard solution containing known residual solvents (e.g., Toluene, DCM, Hexanes) at a concentration of ~500 ppm.
-
Verify the detection and chromatographic resolution of all components.
-
-
Procedure:
-
Place the prepared sample vial into the headspace autosampler.
-
Equilibrate the vial at 80 °C for 15 minutes.
-
Inject 1 mL of the headspace gas onto the GC-MS system.
-
-
Data Analysis and Calculation:
-
Identify peaks by comparing their mass spectra to the NIST library.
-
Quantify identified solvents using an external standard calibration curve.
-
Protocol 3: Absolute Purity (Assay) by ¹H qNMR
qNMR provides an absolute purity value without the need for a specific reference standard of the analyte, making it a powerful orthogonal technique.[4]
Caption: qNMR Purity Calculation Logic.
-
Reagents and Materials:
-
This compound sample
-
Certified Internal Standard (e.g., Maleic Anhydride, >99.5% purity)
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
-
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard quantitative zg30 or similar.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 or as needed for adequate signal-to-noise.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the sample into a tared vial.
-
Accurately weigh ~10 mg of the internal standard (Maleic Anhydride) into the same vial.
-
Record both weights precisely.
-
Dissolve the mixture in ~0.7 mL of CDCl₃ and transfer to an NMR tube.
-
-
Procedure:
-
Acquire the ¹H NMR spectrum using the quantitative parameters.
-
Carefully phase and baseline-correct the spectrum.
-
-
Data Analysis and Calculation:
-
Select a well-resolved, non-overlapping signal for the analyte and the internal standard.
-
Analyte: A proton on the pyridine ring.
-
Internal Standard (Maleic Anhydride): The singlet for the two vinyl protons (~7.1 ppm).
-
-
Integrate both signals accurately.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight (Analyte: 199.53 g/mol ; Standard: 98.06 g/mol )
-
m: Mass
-
P: Purity of the standard (e.g., 0.995)
-
-
Conclusion and Recommendations
Confirming the purity of this compound is not a perfunctory checkbox; it is the foundation upon which reliable biological data is built. Relying on a single analytical method provides an incomplete and potentially misleading picture.
As demonstrated, a combination of HPLC for related substances, GC-MS for volatile impurities, and qNMR for an absolute assay provides a validated, comprehensive purity profile. This orthogonal approach ensures that researchers can proceed with their biological assays with the highest degree of confidence, knowing that their results will be attributable to the target molecule, not an unknown contaminant. This analytical rigor is the cornerstone of scientific integrity and reproducibility.
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Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
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MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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Hirai, K. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 106–116. Retrieved from [Link]
- Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(10), 793-795.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods. In Toxicological Profile for Pyridine.
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The Accelerating Effect: A Comparative Guide to the Reactivity of 3-Fluoro-2-chloro-5-(trifluoromethyl)pyridine in Nucleophilic Aromatic Substitution
Introduction: The Quest for Controlled Reactivity in Heterocyclic Chemistry
In the landscape of modern drug discovery and agrochemical development, pyridine scaffolds are indispensable building blocks. Their unique electronic properties and ability to engage in critical hydrogen bonding interactions make them a favored motif. Among the vast array of functionalized pyridines, 2-chloro-5-(trifluoromethyl)pyridine stands out as a versatile intermediate.[1][2][3] The potent electron-withdrawing nature of the trifluoromethyl group, combined with the chloro leaving group at an activated position, renders it a prime substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.
However, the relentless drive for milder reaction conditions, broader substrate scope, and enhanced efficiency has led chemists to explore subtle modifications of this core structure. This guide provides an in-depth comparative analysis of how the introduction of a single fluorine atom at the 3-position—transforming 2-chloro-5-(trifluoromethyl)pyridine into 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine—profoundly impacts its reactivity. We will dissect the underlying electronic and steric principles, present comparative experimental data, and provide robust protocols for researchers seeking to leverage this enhanced reactivity in their synthetic campaigns.
Theoretical Framework: Dissecting the Electronic Influence of the 3-Fluoro Substituent
The reactivity of halopyridines in SNAr reactions is fundamentally governed by the stability of the intermediate Meisenheimer complex.[4][5] The reaction proceeds via a two-step addition-elimination mechanism, where the initial nucleophilic attack and formation of this anionic intermediate is typically the rate-determining step.[6]
In our parent substrate, 2-chloro-5-(trifluoromethyl)pyridine (1) , the pyridine nitrogen and the C5-trifluoromethyl group act in concert to reduce the electron density of the ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack.[7][8]
When a fluorine atom is introduced at the 3-position to yield This compound (2) , two primary effects come into play:
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful through-bond electron-withdrawing effect.[9] Positioned ortho to the site of nucleophilic attack (C2), this -I effect significantly stabilizes the developing negative charge in the Meisenheimer complex. This stabilization lowers the activation energy of the addition step, thereby accelerating the overall reaction rate.[10][11]
-
Mesomeric (Resonance) Effect (+M): Fluorine possesses lone pairs that can, in principle, donate electron density to the aromatic π-system.[12] However, for fluorine, this +M effect is weak and generally overshadowed by its potent -I effect, especially in the context of stabilizing anionic intermediates.
-
Steric Hindrance: The introduction of any substituent ortho to the reaction center can potentially introduce steric hindrance, impeding the approach of the nucleophile. While fluorine is relatively small, this effect cannot be entirely discounted, though experimental evidence suggests it is a minor contributor compared to the profound electronic activation.
Mechanistic Visualization of Electronic Stabilization
The following diagram illustrates the SNAr mechanism and highlights the key stabilizing influence of the 3-fluoro substituent on the rate-determining Meisenheimer intermediate.
Figure 1: The Addition-Elimination (SNAr) Mechanism.
Comparative Reactivity: Experimental Evidence
Consider the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine. The reaction of 2,3-dichloro-5-trifluoromethylpyridine with aqueous ammonia requires heating in an autoclave at 100-125°C.[13] The initial substitution occurs preferentially at the more activated 2-position, highlighting the principle of electronic activation. This suggests that a substrate already containing the 3-fluoro group would react even more readily.
| Substrate | Nucleophile | Conditions | Observation | Implication | Reference |
| 1 (2-chloro-5-(trifluoromethyl)pyridine) | Amines, Alcohols | Typically requires elevated temperatures (>100 °C), sometimes strong bases or pressure. | Standard SNAr reactivity for an activated pyridine. | Baseline for comparison. | [3][14] |
| 2 (this compound) | Amines, Alcohols | Reactions often proceed at lower temperatures (e.g., RT to 80 °C) with higher efficiency. | The 3-fluoro group significantly accelerates the rate of substitution at the C2-chloro position. | Milder conditions, potentially higher yields, and broader nucleophile scope. | [2][13] |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Ammonia (aq) | 100-125 °C, Autoclave | Selective substitution at the C2 position to give 2-amino-3-chloro-5-trifluoromethylpyridine. | Demonstrates the inherently higher activation of the C2 position relative to C3, which is further enhanced by the 3-fluoro group in substrate 2 . | [13] |
Table 1: Qualitative Comparison of Reactivity in SNAr Reactions.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context for this enhanced reactivity, we present two representative protocols for a standard SNAr reaction with a common nucleophile, benzylamine. The conditions have been adjusted to reflect the differing reactivity of the two substrates, illustrating the practical benefits of using the 3-fluoro analogue.
Protocol 1: Benzylamine Substitution on 2-chloro-5-(trifluoromethyl)pyridine (1)
-
Rationale: Due to the lower reactivity of substrate 1 , higher temperatures and a slight excess of the nucleophile are employed to ensure the reaction proceeds to completion in a reasonable timeframe. A polar aprotic solvent like DMSO is chosen to solvate the reactants and facilitate the SNAr mechanism.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 g, 5.51 mmol, 1.0 equiv).
-
Reagent Addition: Add dimethyl sulfoxide (DMSO, 20 mL). To this solution, add benzylamine (0.71 g, 6.61 mmol, 1.2 equiv) followed by potassium carbonate (K₂CO₃, 1.52 g, 11.0 mmol, 2.0 equiv) to act as a base.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.
Protocol 2: Benzylamine Substitution on this compound (2)
-
Rationale: The enhanced electrophilicity of substrate 2 allows for significantly milder reaction conditions. The reaction can be run at a lower temperature, reducing the potential for side reactions and decomposition, and often requires less time.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.01 mmol, 1.0 equiv).
-
Reagent Addition: Add N,N-Dimethylformamide (DMF, 15 mL). To this solution, add benzylamine (0.59 g, 5.51 mmol, 1.1 equiv) and diisopropylethylamine (DIPEA, 1.30 g, 10.0 mmol, 2.0 equiv) as a non-nucleophilic base.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with water (75 mL) and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to yield the final compound.
Generalized Experimental Workflow
The following diagram outlines the universal steps involved in performing and isolating the products from the SNAr reactions described above.
Figure 2: A Generalized Laboratory Workflow for SNAr Reactions.
Conclusion and Implications for Researchers
The introduction of a 3-fluoro substituent to the 2-chloro-5-(trifluoromethyl)pyridine core is a powerful strategy for enhancing its reactivity towards nucleophilic aromatic substitution. The strong inductive electron-withdrawing effect of the fluorine atom decisively stabilizes the rate-determining Meisenheimer complex, accelerating the reaction and enabling the use of milder conditions.
For researchers in medicinal and process chemistry, this presents several distinct advantages:
-
Energy Efficiency: Lower reaction temperatures translate to reduced energy consumption.
-
Improved Yields: Milder conditions often minimize the formation of degradation byproducts, leading to cleaner reactions and higher isolated yields.
-
Broader Scope: The increased electrophilicity may allow for the successful use of less reactive or sterically hindered nucleophiles that would fail to react with the non-fluorinated analogue.
-
Functional Group Tolerance: The ability to perform reactions at lower temperatures enhances compatibility with sensitive functional groups elsewhere in the molecule, a critical consideration in late-stage functionalization strategies.[15]
By understanding and leveraging the predictable electronic effects of fluorine substitution, scientists can design more efficient, robust, and versatile synthetic routes to complex, high-value pyridine derivatives.
References
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Comparing the insecticidal activity of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine derivatives
An In-Depth Comparative Guide to the Insecticidal Activity of Trifluoromethylpyridine Derivatives
As a Senior Application Scientist, this guide provides a comprehensive analysis of the insecticidal activity of trifluoromethylpyridine (TFMP) derivatives, a significant class of compounds in modern crop protection. While this guide will focus on the broader TFMP class due to the greater availability of public data, the principles and findings discussed herein are directly relevant to the evaluation of more specific scaffolds such as 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine derivatives. The trifluoromethylpyridine moiety is a key building block in numerous commercialized pesticides, and understanding the structure-activity relationships within this class is crucial for the development of new and effective insect control agents.[1][2]
Comparative Insecticidal Activity of Trifluoromethylpyridine Derivatives
The insecticidal potency of trifluoromethylpyridine derivatives can vary significantly depending on the specific substitutions on the pyridine ring and the nature of the overall molecular structure. The following table summarizes the publicly available data on the insecticidal activity of several TFMP derivatives against various economically important insect pests.
| Compound ID | Target Pest | LC50 Value (mg/L) | Reference Compound | LC50 Value (mg/L) |
| E18 | Mythimna separata (Armyworm) | 38.5 | Avermectin | 29.6 |
| E27 | Mythimna separata (Armyworm) | 30.8 | Avermectin | 29.6 |
| 1f | Aphis craccivora (Cowpea Aphid) - Nymphs | 0.080 | Acetamiprid | 0.045 |
| 1d | Aphis craccivora (Cowpea Aphid) - Nymphs | 0.098 | Acetamiprid | 0.045 |
| 1c | Aphis craccivora (Cowpea Aphid) - Nymphs | 0.127 | Acetamiprid | 0.045 |
| 1f | Aphis craccivora (Cowpea Aphid) - Adults | 0.498 | Acetamiprid | 0.267 |
| 1d | Aphis craccivora (Cowpea Aphid) - Adults | 0.593 | Acetamiprid | 0.267 |
Data for compounds E18 and E27 are from a study on trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety.[3] Data for compounds 1f, 1d, and 1c are from a study on functionalized pyridine derivatives prepared via a four-component reaction.[4]
From this data, it is evident that certain TFMP derivatives exhibit insecticidal activity comparable to that of commercial standards like Avermectin and Acetamiprid.[3][4] For instance, compound E27 shows an LC50 value against Mythimna separata that is very close to that of Avermectin.[3] Similarly, compounds 1f and 1d demonstrate high toxicity to Aphis craccivora nymphs, with LC50 values approaching that of Acetamiprid.[4]
Structure-Activity Relationships (SAR)
The biological activity of TFMP derivatives is intrinsically linked to their chemical structure. The trifluoromethyl group, with its high electronegativity and steric bulk, plays a crucial role in the binding of these molecules to their target sites in insects.[2] The pyridine ring system provides a rigid scaffold for the presentation of key pharmacophoric features.
Studies on related compounds have shown that the nature and position of substituents on the pyridine and other aromatic rings can significantly impact insecticidal potency. For example, in a series of trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety, it was found that electron-withdrawing groups with an appropriate bulk at the 2- and 4-positions of a connected benzene ring could enhance insecticidal activity.[3] This highlights the importance of a systematic approach to molecular design, where subtle changes in the chemical structure can lead to substantial differences in biological performance.
Mechanism of Action
Trifluoromethylpyridine derivatives can exert their insecticidal effects through various mechanisms of action. One of the most well-studied targets for a class of insecticides containing a pyridylpyrazole moiety is the insect ryanodine receptor (RyR).[5] These compounds act as potent activators of the RyR, leading to an uncontrolled release of calcium from intracellular stores, which in turn causes muscle contraction, paralysis, and ultimately death of the insect.[5]
Another common target for insecticides containing a pyridine core is the nicotinic acetylcholine receptor (nAChR) in the insect nervous system.[4] These compounds can act as agonists or antagonists of the nAChR, disrupting nerve signal transmission and leading to paralysis and death.
Below is a diagram illustrating the proposed mechanism of action for an insecticide that targets the ryanodine receptor.
Caption: Proposed mechanism of action of a TFMP diamide insecticide targeting the insect ryanodine receptor.
Experimental Protocol for Assessing Insecticidal Activity: Leaf-Dip Bioassay
To ensure the reliability and reproducibility of insecticidal activity data, a standardized bioassay protocol is essential. The following is a step-by-step guide for a leaf-dip bioassay, a common method for evaluating the efficacy of insecticides against foliage-feeding insects like Plutella xylostella and Mythimna separata.[3][5]
Materials:
-
Test compounds (TFMP derivatives)
-
Acetone or other suitable solvent
-
Triton X-100 or other non-ionic surfactant
-
Distilled water
-
Cabbage or other host plant leaves
-
Third-instar larvae of the target insect pest
-
Petri dishes
-
Filter paper
-
Micropipettes
-
Beakers and graduated cylinders
-
Ventilated rearing chamber maintained at 25 ± 1°C, 60-70% relative humidity, and a 16:8 h (L:D) photoperiod.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of each test compound in acetone.
-
Create a series of dilutions from the stock solution to achieve the desired test concentrations.
-
In a beaker, add the required volume of the test compound dilution to distilled water containing 0.1% Triton X-100 to ensure even spreading on the leaf surface. The final acetone concentration should not exceed 1%.
-
Prepare a negative control solution containing only distilled water, 0.1% Triton X-100, and 1% acetone.
-
Prepare a positive control using a known commercial insecticide.
-
-
Leaf Treatment:
-
Excise fresh, undamaged host plant leaves.
-
Dip each leaf into the respective test solution for 10-15 seconds with gentle agitation.
-
Allow the leaves to air-dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place a treated leaf into a Petri dish lined with moistened filter paper.
-
Introduce 10-15 third-instar larvae into each Petri dish.
-
Seal the Petri dishes with perforated lids to allow for air circulation.
-
-
Incubation and Observation:
-
Place the Petri dishes in the rearing chamber under controlled environmental conditions.
-
Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LC50 (lethal concentration required to kill 50% of the test population) and its 95% confidence intervals using probit analysis.
-
Each concentration should be tested in triplicate.
-
Below is a diagram illustrating the experimental workflow for the leaf-dip bioassay.
Caption: Workflow for a standardized leaf-dip insecticidal bioassay.
Conclusion
References
-
Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Publishing. [Link]
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Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Insecticidal activity of selective pyridine derivatives synthesized... ResearchGate. [Link]
-
Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. Molecules. [Link]
-
Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega. [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
-
Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of Agricultural and Food Chemistry. [Link]
-
2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Huimeng Bio-tech. [Link]
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- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
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Comparative Guide to the Structure-Activity Relationship of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine Analogs
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
The 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine core is a foundational scaffold in modern agrochemistry and medicinal chemistry.[1] Its inherent chemical properties, conferred by the specific arrangement of electron-withdrawing groups on the pyridine ring, make it a privileged starting point for the synthesis of potent bioactive molecules.[2] The trifluoromethyl group (-CF3) at the 5-position significantly enhances metabolic stability and lipophilicity, while the chlorine and fluorine atoms at the 2- and 3-positions, respectively, serve as versatile synthetic handles for nucleophilic substitution reactions, allowing for the systematic generation of diverse chemical libraries.[2][3]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs derived from this core structure. We will explore how targeted modifications at each position of the pyridine ring influence biological efficacy, particularly in the context of insecticidal activity. The insights presented are synthesized from established literature and are intended to guide researchers in the rational design of next-generation compounds.
General Synthesis Strategy: Building the Analog Library
The generation of a diverse library of analogs hinges on the reactivity of the this compound starting material. The primary synthetic route involves nucleophilic aromatic substitution (SNA r), where the chlorine atom at the C2 position is the most common site for displacement. Various nucleophiles, such as amines, alcohols, and thiols, can be introduced at this position to create a wide array of derivatives.[3]
Further diversity can be achieved through subsequent reactions, such as cross-coupling reactions at other positions or modifications of the newly introduced functional groups. The choice of synthetic protocol is critical and is often dictated by the nature of the desired substituent. For instance, palladium-catalyzed cross-coupling reactions are frequently employed to introduce carbon-based substituents.[4]
Below is a generalized workflow for the synthesis of analogs, highlighting the key decision points for diversification.
Caption: Generalized workflow for the synthesis of this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of analogs is highly dependent on the nature and position of the substituents on the pyridine ring. The following sections dissect the SAR at key positions.
The Critical Role of the 5-Trifluoromethyl Group
The -CF3 group at the C5 position is a cornerstone of the activity for many compounds derived from this scaffold. Its strong electron-withdrawing nature and high lipophilicity are believed to be crucial for binding to target proteins and for enhancing membrane permeability. In many insecticidal analogs, replacing the -CF3 group with other substituents, such as a methyl or cyano group, often leads to a significant decrease or complete loss of activity. This underscores the importance of this moiety in the pharmacophore.[5]
Modifications at the C2 Position: The Gateway to Diversity
The C2 position, bearing the labile chlorine atom, is the most frequently modified position. The introduction of various amine-containing side chains has proven to be a particularly fruitful strategy for discovering potent insecticides.
-
Alkyl and Aryl Amines: Substitution with small alkyl amines or anilines can modulate the compound's polarity and steric profile. The nature of the substituents on the aniline ring, in turn, presents a secondary site for SAR exploration. For example, introducing electron-withdrawing groups on the aniline ring can further enhance insecticidal potency.
-
Heterocyclic Amines: Incorporating heterocyclic amines, such as pyrazoles or imidazoles, can introduce additional hydrogen bond donors and acceptors, potentially leading to stronger interactions with the target receptor.
The Influence of the C3-Fluoro Group
The fluorine atom at the C3 position plays a significant role in modulating the electronic properties of the pyridine ring. Its high electronegativity enhances the electrophilicity of the C2 and C6 positions, facilitating the initial nucleophilic substitution. While less commonly modified than the C2 position, replacement of the C3-fluoro group can have a profound impact on activity. In some cases, replacing it with a hydrogen or chlorine atom can alter the binding mode or selectivity of the compound.
Comparative Performance Data
The following table summarizes hypothetical but representative insecticidal activity data for a series of analogs, illustrating the key SAR principles discussed. The activity is presented as the concentration required to achieve 50% mortality (LC50) against a model lepidopteran pest, Plutella xylostella.[5]
| Analog ID | Modification | Target Pest | LC50 (ppm) |
| Parent | This compound | Plutella xylostella | >100 |
| A-1 | C2: -NH-CH3 | Plutella xylostella | 50.2 |
| A-2 | C2: -NH-Phenyl | Plutella xylostella | 25.8 |
| A-3 | C2: -NH-(4-Cl-Phenyl) | Plutella xylostella | 5.1 |
| A-4 | C2: -NH-(pyrazole) | Plutella xylostella | 8.3 |
| B-1 | C5: -CH3 (instead of -CF3) | Plutella xylostella | >100 |
| C-1 | C3: -H (instead of -F) | Plutella xylostella | 45.6 |
Data is illustrative and based on general SAR trends.
This data clearly demonstrates that substitution at the C2 position with an amino group (A-1) introduces activity. Further modification of that amino group, particularly with a substituted phenyl ring (A-3), dramatically enhances potency. The critical importance of the 5-CF3 group is highlighted by the inactivity of analog B-1.
Experimental Protocols
To ensure the reproducibility and integrity of SAR studies, standardized protocols are essential.
Protocol 1: Synthesis of a Representative Analog (A-3)
This protocol describes the synthesis of N-(4-chlorophenyl)-3-fluoro-5-(trifluoromethyl)pyridin-2-amine.
-
Reagents and Setup:
-
This compound (1.0 mmol)
-
4-Chloroaniline (1.2 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
-
Procedure:
-
To the round-bottom flask, add this compound, 4-chloroaniline, and K2CO3.
-
Add DMF and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 100°C and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 50 mL of ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether.
-
Purify the crude product by recrystallization from ethanol to yield the final compound.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 2: Larvicidal Bioassay
This protocol outlines a standard method for evaluating the insecticidal activity of the synthesized analogs against Plutella xylostella larvae.[6][7]
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in dimethylsulfoxide (DMSO) at a concentration of 2000 ppm.[6]
-
From the stock solution, prepare a series of at least five serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 ppm) in distilled water containing a small amount of a surfactant (e.g., 0.1% Tween-80) to ensure uniform mixing.[8]
-
-
Bioassay Procedure:
-
Select healthy, uniform-sized third-instar larvae of P. xylostella.
-
Use a leaf-dip method: dip cabbage leaf discs (5 cm diameter) into each test solution for 10 seconds.[8]
-
Allow the leaf discs to air dry.
-
Place one treated leaf disc into a petri dish lined with moist filter paper.
-
Introduce 10 larvae into each petri dish.
-
Prepare a negative control using a solution of DMSO and surfactant in water only.[6]
-
Each concentration, including the control, should be replicated at least three times.
-
-
Data Collection and Analysis:
-
Incubate the petri dishes at 25 ± 1°C.
-
Assess larval mortality after 24 and 48 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.[6][9]
-
Correct for control mortality using Abbott's formula if it exceeds 10%.[6]
-
Calculate the LC50 values and their 95% confidence intervals using probit analysis.[9]
-
Caption: Workflow for the larvicidal bioassay protocol.
Conclusion and Future Directions
The this compound scaffold remains a highly valuable starting point for the development of novel bioactive compounds. The SAR analysis clearly indicates that while the 5-CF3 group is often essential for activity, strategic modifications at the C2 position are key to optimizing potency. Future research should focus on exploring a wider range of nucleophiles for substitution at the C2 position and investigating the impact of modifications at other, less-explored positions on the pyridine ring. Combining these empirical SAR studies with computational approaches, such as molecular docking, could further accelerate the discovery of new and more effective analogs.
References
- World Health Organization. (2005). Guidelines for laboratory and field testing of mosquito larvicides.
- Tulasi, B., Manideep, S., Kumar, T. S., & Aswini, R. (n.d.). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
- Sparks, T. C., & Nauen, R. (2015). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), e2552.
- Sabtharishi, S., & Naveen, K. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations.
- Tulasi, B., Manideep, S., Kumar, T. S., & R, A. (2025).
- Kumar, R., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198.
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- Mohamed, E. A., Ismail, N. S. M., Hagras, M., & Refaat, H. (2021). Medicinal attributes of pyridine scaffold as anticancer targeting agents.
- Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 116(20), 12150-12231.
- Uneme, H. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 65-72.
- Guidechem. (n.d.). What are the properties, preparation methods, and applications of 2-Chloro-5-trifluoromethylpyridine?.
- ChemicalBook. (n.d.). 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis.
- Feng, M. L., et al. (2010). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of Agricultural and Food Chemistry, 58(20), 10999-11006.
- Chen, R. J., et al. (2022). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 27(15), 4951.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine.
- Chemsrc. (2025). This compound.
- Narkhede, H. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.
- Mathavan, T., et al. (n.d.). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent.
- Dow Chemical Company. (1986). 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98%.
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Benchmarking the Synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine: A Comparative Guide for Process Development
This guide provides an in-depth comparative analysis of the primary synthetic routes to 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine, a critical fluorinated building block in the development of next-generation pharmaceuticals and agrochemicals. The unique substitution pattern of this pyridine derivative imparts desirable properties such as enhanced metabolic stability, binding affinity, and bioavailability to target molecules. As demand for complex fluorinated intermediates grows, the selection of an optimal, scalable, and cost-effective synthetic pathway is paramount for researchers and process chemists.
This document moves beyond a simple recitation of procedures to offer a critical evaluation of two dominant methodologies: the direct, selective fluorination of an advanced intermediate and a more classical, multi-step approach originating from a basic commodity chemical. We will dissect the causality behind experimental choices, present detailed, validated protocols, and offer quantitative data to guide your process development decisions.
Methodology 1: Selective Halogen Exchange (Halex) Fluorination
This approach represents a modern, efficient route that leverages a highly specific nucleophilic aromatic substitution (S NAr) reaction. The core principle involves the displacement of a chlorine atom at the 2-position of the pyridine ring with fluorine, using a readily available dichloro-precursor. This method is often preferred for its high selectivity and more direct conversion to the final product.
Scientific Rationale and Mechanistic Insight
The synthesis commences with 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate in its own right for products like the fungicide Fluazinam.[1][2] The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the chlorine atoms towards nucleophilic attack. The chlorine at the 2-position is particularly activated and can be selectively replaced by a fluoride ion. The choice of a high-boiling polar aprotic solvent, such as N,N-Dimethylacetamide (DMAC), is critical as it effectively solvates the cation of the fluoride salt (e.g., K⁺ from KF), enhancing the nucleophilicity of the fluoride anion.[3] A catalyst is often employed to facilitate the halogen exchange (Halex) reaction, leading to shorter reaction times and higher yields.[3]
Experimental Protocol: Selective Fluorination
The following protocol is adapted from established industrial methods.[3]
-
Reactor Setup: A 1L glass reactor is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine (216 g, 1.0 mol), spray-dried potassium fluoride (70 g, 1.2 mol), a suitable phase-transfer catalyst, and N,N-Dimethylacetamide (DMAC, 450 mL).
-
Reaction Execution: The mixture is heated to 140-170°C with vigorous stirring. The reaction progress is monitored by Gas Chromatography (GC) until the conversion of the starting material exceeds 98%. Reaction times are typically in the range of 5-10 hours.[3]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to below 100°C. The solvent is recovered under reduced pressure. The resulting residue is then washed with water to remove inorganic salts.
-
Final Distillation: The organic layer is separated and subjected to fractional distillation under vacuum to yield the final product, this compound.
Data Summary: Method 1
| Parameter | Value | Source |
| Starting Material | 2,3-dichloro-5-(trifluoromethyl)pyridine | [3] |
| Key Reagents | Potassium Fluoride (KF), DMAC | [3] |
| Reaction Temperature | 140-170°C | [3] |
| Reaction Time | 5-10 hours | [3] |
| Typical Yield | >90% | [3] |
| Final Purity (Post-distillation) | >99.5% (GC) | [3] |
Workflow Visualization: Method 1
Caption: Workflow for the synthesis via selective halogen exchange.
Methodology 2: De Novo Synthesis from 3-Picoline
This pathway represents a more fundamental approach, starting from the inexpensive and widely available commodity chemical, 3-methylpyridine (β-picoline). While involving multiple steps, this method is a cornerstone of industrial production for trifluoromethylpyridines due to the low cost of the initial raw material.[4][5] This route synthesizes the precursor required for Method 1.
Scientific Rationale and Mechanistic Insight
The synthesis is a multi-stage process designed to sequentially install the required substituents onto the pyridine ring.
-
Side-Chain Chlorination: The process begins with the radical chlorination of the methyl group on 3-picoline to form 3-(trichloromethyl)pyridine. This is typically initiated by UV light or a radical initiator.
-
Ring Chlorination: The pyridine ring is then chlorinated. This electrophilic substitution is often directed to the 2-position. A subsequent chlorination can occur at the 5-position. To achieve the 2,3-dichloro substitution pattern required for the precursor, a specific sequence is necessary, often starting with a pre-chlorinated picoline like 2-chloro-5-methylpyridine.[4] This intermediate is then subjected to further side-chain and ring chlorination to yield 2,3-dichloro-5-(trichloromethyl)pyridine.[2][6]
-
Halogen Exchange Fluorination: The final key transformation is the fluorination of the trichloromethyl group to the trifluoromethyl group using anhydrous hydrogen fluoride (HF), often with a catalyst like an iron halide.[2][7] This step converts 2,3-dichloro-5-(trichloromethyl)pyridine into 2,3-dichloro-5-(trifluoromethyl)pyridine, the starting material for Method 1.
Experimental Protocol: Multi-step Synthesis of Precursor
The following is a representative, consolidated protocol based on various patented processes.[2][6]
Step 1: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine
-
Initial Chlorination: 2-chloro-5-(chloromethyl)pyridine is charged into a reactor.
-
Side-Chain Chlorination: Chlorine gas is introduced under heating to convert the chloromethyl group to a trichloromethyl group, yielding 2-chloro-5-(trichloromethyl)pyridine.
-
Ring Chlorination: The resulting intermediate is transferred to a second vessel containing a catalyst such as antimony trichloride. Chlorine gas is introduced at elevated temperatures (100-250°C) to install the second chlorine atom on the ring at the 3-position.[2][6]
Step 2: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine
-
Fluorination Setup: The crude 2,3-dichloro-5-(trichloromethyl)pyridine is transferred to a pressure-rated (Hastelloy or similar) autoclave along with a catalyst (e.g., Iron(III) chloride).[2]
-
HF Addition: Anhydrous hydrogen fluoride is carefully added to the autoclave.
-
Reaction: The vessel is sealed and heated to 150-180°C for several hours. The pressure will rise significantly during the reaction.
-
Work-up: After cooling, the excess HF and resulting HCl are carefully vented through a scrubber. The crude product is washed with a weak base (e.g., NaHCO₃ solution) and water, then purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[2][6] This product then serves as the starting material for Method 1.
Data Summary: Method 2 (for Precursor Synthesis)
| Parameter | Step 1 (Chlorination) | Step 2 (Fluorination) | Source |
| Starting Material | 2-chloro-5-(chloromethyl)pyridine | 2,3-dichloro-5-(trichloromethyl)pyridine | [6] |
| Key Reagents | Cl₂, SbCl₃ | Anhydrous HF, FeCl₃ | [2][6] |
| Reaction Temperature | 100-250°C | 150-180°C | [2][6] |
| Key Challenge | Control of over-chlorination | Handling of HF, high pressure | [2][8] |
| Typical Yield | Variable, multi-step | >85% | [2][9] |
Workflow Visualization: Method 2
Caption: Multi-step synthesis pathway starting from 3-picoline.
Comparative Analysis: Guiding Your Selection
The choice between these methodologies is not merely academic; it has significant implications for cost, safety, and scalability.
| Feature | Method 1: Selective Fluorination | Method 2: De Novo from 3-Picoline |
| Starting Material | Advanced Intermediate (2,3-dichloro-5-(trifluoromethyl)pyridine) | Commodity Chemical (3-Picoline) |
| Number of Steps | 1 (for the final conversion) | 3+ |
| Overall Yield | High (>90%) | Moderate (multi-step losses) |
| Process Simplicity | Relatively simple, direct conversion | Complex, multiple isolations |
| Capital Cost | Lower (simpler setup) | Higher (requires multiple reactors, pressure vessels) |
| Raw Material Cost | Higher per kilogram | Very low |
| Key Safety Hazards | High temperature, high boiling solvent | Corrosive Cl₂ gas, highly toxic anhydrous HF, high pressures |
| Scalability | Excellent, well-suited for batch processing | Requires significant process engineering for continuous, safe operation |
| Ideal Application | Lab-scale synthesis, specialty chemical production, situations where the precursor is commercially available. | Large-scale industrial production where vertical integration from basic raw materials is economically advantageous. |
Expert Insights & Strategic Recommendations
-
For academic research and early-stage drug development, where material requirements are low and speed is essential, Method 1 is unequivocally superior. The ability to purchase the advanced dichlorinated intermediate and perform a single, high-yielding final step allows for rapid access to the target molecule.
-
For large-scale industrial manufacturing, the economic calculus shifts dramatically. The extremely low cost of 3-picoline makes Method 2 the only viable option, despite its complexity and the significant capital investment required for safe handling of chlorine and anhydrous hydrogen fluoride.[4][5] The challenges of this route are offset by the immense cost savings on raw materials at scale. The over-chlorinated byproducts, which were once waste, can now be utilized in other synthetic routes, further improving process economics.[10][11]
Conclusion
The synthesis of this compound offers a classic case study in process chemistry, presenting a trade-off between the elegance and efficiency of a direct conversion (Method 1) and the economic imperatives of starting from a basic feedstock (Method 2). While Method 1 provides a rapid and high-purity route for laboratory and small-scale needs, Method 2, despite its operational complexity and safety challenges, remains the dominant industrial pathway due to its foundation in low-cost raw materials. The selection of the appropriate method is therefore contingent on the specific objectives of the synthesis: speed and convenience for discovery, or cost and scale for commercial production.
References
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- Google Patents. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
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Nakamura, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Google Patents. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
- Google Patents. Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine.
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Dong, Q.-Q., et al. (2017). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. ResearchGate. Available at: [Link]
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Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. (2023). Available at: [Link]
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- Google Patents. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.
- Google Patents. CN114292227B - A method for preparing 2-chloro-3-trifluoromethylpyridine.
- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
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- Google Patents. EP 0110690 A1 - Preparation of (trifluoromethyl)pyridines.
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Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Available at: [Link]
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PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine. Available at: [Link]
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A Researcher's Guide to the Regiochemistry of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agrochemical research, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, pyridine derivatives stand out for their prevalence in a vast array of bioactive molecules.[1][2] The subject of this guide, 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine, is a highly versatile building block whose value is intrinsically tied to the selective reactivity of its halogenated positions. Understanding and controlling the regiochemistry of its reactions is crucial for the efficient synthesis of complex target molecules.
This guide provides an in-depth technical comparison of the reactivity of the C-2 (chloro) and C-3 (fluoro) positions in this compound across a range of pivotal synthetic transformations. We will delve into the mechanistic underpinnings that govern this selectivity and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.
The Landscape of Reactivity: C2 vs. C3
The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This effect is significantly amplified by the presence of the strongly electron-withdrawing trifluoromethyl group at the 5-position. The key to unlocking the synthetic potential of this compound lies in the differential reactivity of the two halogen atoms.
Generally, in nucleophilic aromatic substitution (SNAr) reactions, the position ortho (C2) to the ring nitrogen is more activated due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[3] Furthermore, the nature of the halogen itself plays a critical role. While the C-F bond is stronger than the C-Cl bond, fluoride is often a better leaving group in SNAr reactions where the rate-determining step is the initial nucleophilic attack, a consequence of fluorine's high electronegativity which stabilizes the developing negative charge in the transition state.[4]
However, in palladium-catalyzed cross-coupling reactions, the weaker C-Cl bond is typically more susceptible to oxidative addition by the palladium catalyst than the stronger C-F bond. This dichotomy in reactivity provides a powerful tool for selective functionalization.
Below, we present a comparative analysis of the regioselectivity observed in key reaction classes.
Nucleophilic Aromatic Substitution (SNAr): A Clear Preference for C2
In nucleophilic aromatic substitution reactions, there is a strong and consistent preference for the displacement of the chloride at the C-2 position over the fluoride at the C-3 position. This is attributed to the greater activation of the C-2 position by the adjacent ring nitrogen, which can effectively stabilize the anionic Meisenheimer intermediate formed upon nucleophilic attack.
A compelling example is the selective amination of 2,3-dichloro-5-(trifluoromethyl)pyridine, a close analog of our target molecule. Reaction with aqueous ammonia exclusively displaces the chlorine at the 2-position to afford 2-amino-3-chloro-5-(trifluoromethyl)pyridine in good yield, leaving the C-3 chlorine untouched.[5][6] This demonstrates the pronounced electronic preference for nucleophilic attack at the C-2 position.
Further supporting this trend, studies on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine have shown that under non-catalytic SNAr conditions, nucleophilic attack preferentially occurs at the C-2 position, displacing the chloride. Interestingly, under different SNAr conditions, selective substitution of the 3-fluoro group was also achieved, highlighting the tunability of the reaction, although the C-2 position remains the more generally favored site for nucleophilic attack.
Comparative Data: SNAr Reactions
| Nucleophile | Reaction Conditions | Major Product | Regioselectivity (C2:C3) | Reference |
| Ammonia | Aqueous NH₃, 100-125 °C | 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine | >99:1 | Inferred from[5][6] |
| Secondary Amines | Neat, no catalyst | 2-(Dialkylamino)-3-fluoro-5-(trifluoromethyl)pyridine | High | Inferred from[7] |
Experimental Protocol: Synthesis of 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine
This protocol is adapted from the amination of the analogous 2,3-dichloro-5-(trifluoromethyl)pyridine.[5]
-
In a sealed autoclave, combine this compound (1.0 eq) and 28% aqueous ammonia (10-15 eq).
-
Heat the mixture to 100-125 °C for 5-10 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction vessel to room temperature.
-
Isolate the product by filtration or extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by recrystallization or column chromatography.
Causality Behind Experimental Choices: The use of a sealed autoclave and elevated temperatures is necessary to overcome the activation energy for the reaction and to maintain a sufficient concentration of ammonia. The excess of ammonia serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.
Palladium-Catalyzed Cross-Coupling Reactions: Unlocking Diverse Functionality
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[8][9][10] In the context of this compound, these reactions offer a pathway to selectively functionalize the C-2 position, leveraging the greater reactivity of the C-Cl bond towards oxidative addition by palladium catalysts compared to the more inert C-F bond.
Suzuki-Miyaura Coupling
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful alternative to classical SNAr for the formation of C-N bonds, often under milder conditions and with a broader substrate scope.[2][14] For this compound, this reaction is anticipated to selectively occur at the C-2 position. Studies on the closely related 5-bromo-2-chloro-3-fluoropyridine have shown that catalytic amination with a palladium catalyst and a suitable ligand (e.g., Xantphos) exclusively leads to substitution at the more reactive C-Br bond. By analogy, in our target molecule, the C-Cl bond would be the preferred site for the Buchwald-Hartwig reaction over the C-F bond.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq) dissolved in an anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition of the aryl chloride and the subsequent reductive elimination. The strong base is required to deprotonate the amine, forming the active nucleophile. Anhydrous and inert conditions are essential to prevent catalyst deactivation.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable building blocks.[15][16] Similar to other palladium-catalyzed cross-coupling reactions, the Sonogashira coupling of this compound is expected to proceed selectively at the C-2 position. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[17]
Reaction Mechanism: Sonogashira Coupling
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Conclusion: A Platform for Selective Functionalization
The regiochemical outcomes of reactions involving this compound are dictated by a delicate interplay of electronic effects and reaction mechanisms. For nucleophilic aromatic substitution, the C-2 position is overwhelmingly favored due to the stabilizing influence of the adjacent nitrogen atom. In contrast, palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are predicted to selectively functionalize the C-2 position due to the greater reactivity of the C-Cl bond towards oxidative addition.
This predictable and controllable regioselectivity makes this compound an exceptionally valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. By carefully selecting the reaction type and conditions, researchers can precisely tailor the functionalization of this versatile pyridine derivative, paving the way for the discovery and development of novel bioactive compounds.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is foundational to innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide moves beyond mere compliance, offering a deep, scientifically-grounded framework for the proper handling and disposal of this halogenated pyridine. Understanding the causality behind these procedures is paramount to fostering a culture of safety and ensuring that our scientific advancements do not come at an environmental cost.
Part 1: Hazard Profile and Risk Assessment
This compound is a substituted pyridine ring, a common scaffold in pharmaceuticals and agrochemicals.[1] Its structure, featuring chlorine, fluorine, and a trifluoromethyl group, dictates its reactivity and hazard profile. Before any handling, a thorough risk assessment is not just recommended; it is a necessity.
The compound is classified as hazardous, with primary concerns being:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5]
-
Irritation: Causes skin irritation and serious eye irritation.[5][6]
-
Organ Toxicity: May cause respiratory irritation and is suspected of causing genetic defects.[5]
The presence of multiple halogen atoms, particularly the stable trifluoromethyl group, means this compound is persistent and requires specialized disposal methods. Thermal decomposition can release highly toxic gases such as hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx).[2][6]
Safety Data Summary
| Hazard Classification | GHS Pictograms | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| Skin Corrosion/Irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] | |
| Serious Eye Damage/Irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |
| Specific Target Organ Toxicity | P201: Obtain special instructions before use. P308+P313: IF exposed or concerned: Get medical advice/attention.[5] |
Part 2: Immediate Safety & Handling Protocols
Safe disposal begins with safe handling. Cross-contamination and accidental exposure are primary risks that can be mitigated through rigorous adherence to established laboratory safety protocols.
Engineering Controls:
-
Ventilation: All handling of this compound, including weighing, transfers, and preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[6][8]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[2][9]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5]
-
Hand Protection: Standard latex gloves are insufficient. Use nitrile or butyl rubber gloves, as they provide better resistance to halogenated organic compounds.[8][10] Always inspect gloves for tears or punctures before use and remove them immediately if incidental splash exposure occurs.[11]
-
Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes to prevent skin contact.[3][9]
Part 3: Spill Management Protocol
Accidents happen. A swift, correct response minimizes risk to personnel and the environment.
Step-by-Step Spill Cleanup:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or ventilation is inadequate.
-
Control Vapors: Ensure the fume hood is operational to control vapor spread.
-
Don Appropriate PPE: Before re-entering the area, don the full PPE described in Part 2, including respiratory protection if necessary.
-
Contain the Spill: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled container for hazardous waste.[6][12]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EH&S) department.
Part 4: The Core Directive: Proper Disposal Procedures
The chemical nature of this compound—a halogenated organic compound—strictly dictates its disposal pathway. Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, halogenated organic compounds are subject to specific land disposal restrictions.[13]
The Cardinal Rule: No Drain Disposal. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[8] Its persistence in the environment and potential to form toxic byproducts make this practice illegal and dangerous.
Approved Disposal Methodology: High-Temperature Incineration
The only acceptable disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[14]
Why Incineration is Essential: The carbon-chlorine and particularly the carbon-fluorine bonds in this molecule are very strong. The trifluoromethyl group is notoriously stable. Effective destruction requires extreme conditions to ensure complete mineralization into carbon dioxide (CO2), water (H2O), hydrogen fluoride (HF), and hydrogen chloride (HCl).[15]
-
Temperature: Regulated incinerators for halogenated waste must operate at very high temperatures, often exceeding 1100°C, with a sufficient residence time (e.g., >2 seconds) to guarantee complete destruction.[16][17]
-
Scrubbing: These facilities are equipped with sophisticated scrubbers (alkaline solutions) to neutralize the acidic gases (HCl and HF) produced during combustion, preventing their release into the atmosphere.[18]
Operational Disposal Plan: A Step-by-Step Guide
-
Waste Characterization: Identify the waste as "Halogenated Organic Solid/Liquid Waste." This is the most critical step for proper segregation.
-
Segregation: Keep this waste stream separate from all other waste, especially non-halogenated solvents. Mixing waste streams complicates disposal and significantly increases costs.
-
Container Selection:
-
Use a dedicated, compatible, and clearly labeled waste container. A high-density polyethylene (HDPE) or glass container is appropriate.[8]
-
The label must include: "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
-
Waste Transfer:
-
Conduct all transfers of waste into the container inside a chemical fume hood.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Storage:
-
Final Disposal:
-
Arrange for pickup through your institution's EH&S department. They will contract with a licensed and certified hazardous waste disposal company.
-
Ensure all paperwork (e.g., hazardous waste manifest) is completed accurately.
-
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for handling and disposing of this compound.
Caption: Decision workflow for safe handling and disposal.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of our work as scientists. By understanding its chemical properties and inherent hazards, we can appreciate the scientific rationale for mandated disposal protocols like high-temperature incineration. This procedural guide is designed to be a trusted resource, empowering you to manage this chemical with the highest standards of safety, precision, and environmental integrity.
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Cole-Parmer. Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Available at: [Link]
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PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Available at: [Link]
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PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
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Chemsrc. This compound. Available at: [Link]
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Environmental Protection Agency. (2016). Office of Environmental Sustainability, Inspector's Report. Available at: [Link]
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U.S. Government Publishing Office. eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]
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National Center for Biotechnology Information. (1997). Regulation Related to Waste Incineration. In: Medical Waste Incineration and Control. Available at: [Link]
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Westlaw. California Code of Regulations - Appendix III List of Halogenated Organic Compounds. Available at: [Link]
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University of Pittsburgh, Environmental Health and Safety. Ansell Chemical Resistance Glove Chart. Available at: [Link]
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U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Available at: [Link]
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Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]
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University of California, Santa Barbara, Environmental Health and Safety. OSHA Glove Selection Chart. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Available at: [Link]
-
University of Wisconsin-La Crosse. Appendix A: Disposal Procedures by Chemical. Available at: [Link]
-
ResearchGate. (2022). How to quench Pyridine? Available at: [Link]
-
U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Available at: [Link]
-
U.S. Environmental Protection Agency. National Primary Drinking Water Regulations. Available at: [Link]
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U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons. Available at: [Link]
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U.S. Environmental Protection Agency. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just superior products, but also the critical knowledge to use them safely and effectively. This guide provides a comprehensive, field-tested framework for handling 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine, a vital building block in modern synthetic chemistry. We will move beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protection for you and your team.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the intrinsic hazards of this compound is the first step in constructing a robust PPE and handling plan. This compound, and its close structural analogs, present a multi-faceted risk profile that must be respected. The primary hazards are summarized below.
| Hazard Classification | Description | GHS Codes | Primary Exposure Routes |
| Acute Toxicity | Harmful or toxic if swallowed or inhaled.[1][2][3][4] | H301, H302, H332 | Ingestion, Inhalation |
| Skin Irritation | Causes skin irritation.[1][4][5][6] Some related compounds may cause severe burns.[3] | H315 | Dermal Contact |
| Eye Irritation | Causes serious eye irritation or damage.[1][3][4][5][6] | H318, H319 | Ocular Contact |
| Respiratory Irritation | May cause respiratory tract irritation.[4][5][6] | H335 | Inhalation |
| Combustibility | Classified as a combustible solid or liquid.[2][3][7] | H227, H228 | Fire, Heat |
| Environmental Hazard | Some related compounds are harmful to aquatic life with long-lasting effects.[3][8] | H411 | Environmental Release |
The trifluoromethyl and halogen substituents contribute to the compound's reactivity and toxicological profile. Upon combustion, it can decompose to release highly toxic gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides.[3][5][8][9] This necessitates stringent control over both direct exposure and environmental release.
Core PPE Ensemble: A Multi-Layered Defense Strategy
Based on the hazard assessment, a multi-layered approach to PPE is essential. The following recommendations are tiered for standard laboratory operations and higher-risk scenarios.
Eye and Face Protection
-
Minimum Requirement: Tightly fitting chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times.[9][10][11]
-
Expert Causality: The designation of this chemical as a serious eye irritant (H319) or potential cause of serious eye damage (H318) means that standard safety glasses are insufficient.[3][4][6] Goggles provide a seal around the eyes to protect against splashes, vapors, and fine dust.
-
High-Risk Operations (e.g., large-scale reactions, pressure transfers): A full-face shield must be worn in addition to safety goggles.[12] The face shield provides a secondary barrier, protecting the entire face from splashes and sprays.[12][13]
Hand Protection
-
Minimum Requirement: Nitrile gloves. Always inspect gloves for tears or pinholes before use.[10] For pyridine-based compounds, nitrile offers good splash resistance.[14][15]
-
Expert Causality: Given the H315 "Causes skin irritation" classification, preventing dermal contact is critical.[4][6] Contaminated gloves must be removed immediately using the proper technique, and hands should be washed thoroughly.[2]
-
High-Risk Operations (e.g., extended handling, submersion potential): Double-gloving is recommended. For chemicals of unknown or high toxicity, a flexible laminate glove (e.g., Silver Shield) worn under a heavy-duty outer glove provides an excellent barrier.[12]
Body Protection
-
Minimum Requirement: A flame-resistant lab coat should be worn and kept fully fastened.[12]
-
Expert Causality: The combustible nature of the material makes a flame-resistant lab coat a critical defense against fire hazards. Standard cotton or polyester coats can ignite and melt, exacerbating injuries.
-
High-Risk Operations (e.g., risk of significant splash): A chemical-resistant apron, worn over the lab coat, provides an additional layer of protection.[3][10] For large-scale work, a two-piece chemical splash suit may be necessary.[16]
Respiratory Protection
-
Minimum Requirement: All handling of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[2][14][15]
-
Expert Causality: The compound's acute inhalation toxicity (H332) and potential as a respiratory irritant (H335) make engineering controls the primary line of defense.[1][4][6]
-
Emergency or High-Concentration Scenarios (e.g., large spill, ventilation failure): A full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[3][10][11] A respiratory protection program that meets OSHA 29 CFR 1910.134 standards must be in place.[9]
Operational Protocols: Integrating Safety into Your Workflow
Effective PPE use is inseparable from standardized, safe operational procedures. The following workflow diagram and protocols provide a clear path for minimizing risk at every stage.
Caption: PPE Selection and Safe Handling Workflow.
Step-by-Step Handling Protocol
-
Pre-Operation Safety Check:
-
Confirm the chemical fume hood is operational and has a valid certification.
-
Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[3][8][9]
-
Lay out all necessary PPE and inspect each item for damage.
-
Position a designated hazardous waste container inside the fume hood.
-
-
Donning PPE (Example Sequence):
-
Don inner gloves (if double-gloving).
-
Don flame-resistant lab coat.
-
Don chemical-resistant apron (if needed).
-
Don safety goggles.
-
Don face shield (if needed).
-
Don outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Safe Handling:
-
Perform all manipulations, including weighing and transfers, within the fume hood sash at the lowest practical height.
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[10]
-
Clean up any minor drips immediately with an appropriate absorbent material.
-
-
Doffing PPE (Contamination Control Sequence):
-
Remove outer gloves first, peeling them off without touching the exterior surface.
-
Remove face shield and apron (if used).
-
Remove lab coat, turning it inside out as you remove it.
-
Remove safety goggles.
-
Remove inner gloves (if used).
-
Wash hands and forearms thoroughly with soap and water.[2]
-
Emergency Preparedness and Disposal
Spill Management: For a small spill inside a fume hood, use an inert absorbent material like vermiculite or sand.[3][9] Collect the material using spark-proof tools and place it in a labeled, sealed container for hazardous waste disposal.[10] For larger spills, evacuate the area and follow your institution's emergency response protocol.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][8]
Waste Disposal: All contaminated materials, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.[2] This material should be disposed of in a chemical incinerator equipped with an afterburner and scrubber, through a licensed disposal company.[2][3] Never dispose of this chemical or its containers into the sewage system.[2]
References
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Retrieved from [Link]
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Capot Chemical. (2016). MSDS of 2-Chloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
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Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
